Product packaging for Fmoc-Nalpha-methyl-L-tryptophan(Cat. No.:CAS No. 112913-63-0)

Fmoc-Nalpha-methyl-L-tryptophan

Cat. No.: B557326
CAS No.: 112913-63-0
M. Wt: 440.5 g/mol
InChI Key: IYEODAZATZJQGN-VWLOTQADSA-N
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Description

Fmoc-Nalpha-methyl-L-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24N2O4 B557326 Fmoc-Nalpha-methyl-L-tryptophan CAS No. 112913-63-0

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

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IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEODAZATZJQGN-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-N-alpha-methyl-L-tryptophan: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-alpha-methyl-L-tryptophan is a pivotal building block in modern peptide synthesis, offering unique advantages in the design and development of novel peptide-based therapeutics. The incorporation of an N-alpha-methyl group on the tryptophan residue imparts specific conformational constraints and enhances proteolytic stability, properties that are highly sought after in drug discovery. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Fmoc-N-alpha-methyl-L-tryptophan, tailored for professionals in the fields of chemistry, biochemistry, and pharmacology.

Chemical and Physical Properties

Fmoc-N-alpha-methyl-L-tryptophan is a white to off-white solid or powder.[1][2] The presence of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS) under mild basic conditions for deprotection.[3]

Table 1: Physicochemical Properties of Fmoc-N-alpha-methyl-L-tryptophan

PropertyValueReference
Molecular Formula C₂₇H₂₄N₂O₄[1][2]
Molecular Weight 440.5 g/mol [1][2]
Appearance White to off-white solid or powder[1][2]
CAS Number 112913-63-0[1][2]
Purity ≥ 95% (HPLC)[1][2]
Storage Conditions 0-8°C[1][2]

Spectroscopic Data

Table 2: Spectroscopic Data for Fmoc-L-tryptophan (for reference)

TechniqueKey Features
¹H NMR Characteristic peaks for the fluorenyl, indole, and amino acid backbone protons are expected. The N-alpha-methyl group in Fmoc-N-alpha-methyl-L-tryptophan would introduce a singlet at approximately 2.5-3.0 ppm.
¹³C NMR Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule.
FTIR (KBr) Characteristic absorption bands for N-H stretching (indole), C=O stretching (carbamate and carboxylic acid), and aromatic C-H stretching are anticipated.
Mass Spectrometry The molecular ion peak [M+H]⁺ would be expected at m/z 441.5.

Experimental Protocols

Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

The synthesis of Fmoc-N-alpha-methyl-L-tryptophan can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection. A general solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been reported for the synthesis of Fmoc-N-methylated amino acids and can be adapted for tryptophan.[4]

Materials:

  • Fmoc-L-tryptophan

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate or Methyl iodide

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Dissolve Fmoc-L-tryptophan in anhydrous DCM, add to the resin, followed by the addition of DIPEA. Agitate the mixture for 2 hours.

  • Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF to remove the Fmoc group.

  • N-alpha-Sulfonylation: React the free amine on the resin with o-NBS-Cl in the presence of a base.

  • N-alpha-Methylation: Perform the alkylation using dimethyl sulfate or methyl iodide.[4]

  • Sulfonamide Deprotection: Remove the o-NBS protecting group.

  • Fmoc Protection: Re-introduce the Fmoc group by reacting with Fmoc-OSu or Fmoc-Cl.

  • Cleavage from Resin: Cleave the Fmoc-N-alpha-methyl-L-tryptophan from the resin using a mild solution of 1% TFA in DCM.[4] Neutralize the product immediately to prevent degradation.

G start Start: Fmoc-L-Tryptophan & 2-CTC Resin resin_loading Resin Loading (DCM, DIPEA) start->resin_loading fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_loading->fmoc_deprotection sulfonylation N-alpha-Sulfonylation (o-NBS-Cl) fmoc_deprotection->sulfonylation methylation N-alpha-Methylation (Dimethyl sulfate or Methyl iodide) sulfonylation->methylation sulfonamide_deprotection Sulfonamide Deprotection methylation->sulfonamide_deprotection fmoc_protection Fmoc Protection (Fmoc-OSu or Fmoc-Cl) sulfonamide_deprotection->fmoc_protection cleavage Cleavage from Resin (1% TFA in DCM) fmoc_protection->cleavage end End Product: Fmoc-N-alpha-methyl-L-tryptophan cleavage->end

General synthesis workflow for Fmoc-N-alpha-methyl-L-tryptophan.
Purification

The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly to induce crystallization.

  • Preparative HPLC: Utilize a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Fmoc-N-alpha-methyl-L-tryptophan is a valuable building block in SPPS.

General SPPS Cycle:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Activate the carboxylic acid of Fmoc-N-alpha-methyl-L-tryptophan using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin. Allow the reaction to proceed for a specified time.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

G start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-N-alpha-methyl-L-tryptophan (HBTU, DIPEA, DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 next_cycle Next Amino Acid Cycle washing2->next_cycle next_cycle->deprotection Yes end Final Peptide next_cycle->end No

Workflow for incorporating Fmoc-N-alpha-methyl-L-tryptophan in SPPS.

Role in Drug Development

The N-alpha-methylation of amino acids, including tryptophan, is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide drugs.

Key Advantages of N-alpha-Methylation:

  • Increased Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Conformational Rigidity: N-methylation restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can result in higher receptor affinity and selectivity.

  • Improved Membrane Permeability: The increased lipophilicity due to the methyl group can enhance the ability of the peptide to cross cell membranes.[5]

These improved properties make peptides containing N-alpha-methyl-tryptophan promising candidates for the development of therapeutics for a range of diseases, including neurological disorders and cancer.[1][2]

G Peptide Native Peptide N_Methylation N-alpha-Methylation of Tryptophan Peptide->N_Methylation Proteolytic_Degradation Proteolytic Degradation Peptide->Proteolytic_Degradation Flexible_Conformation Flexible Conformation Peptide->Flexible_Conformation Low_Permeability Low Membrane Permeability Peptide->Low_Permeability Modified_Peptide N-methylated Peptide N_Methylation->Modified_Peptide Increased_Stability Increased Proteolytic Stability Modified_Peptide->Increased_Stability Rigid_Conformation Defined Conformation Modified_Peptide->Rigid_Conformation Improved_Permeability Improved Membrane Permeability Modified_Peptide->Improved_Permeability Receptor_Binding Receptor Binding & Signaling Increased_Stability->Receptor_Binding Rigid_Conformation->Receptor_Binding Improved_Permeability->Receptor_Binding

Impact of N-alpha-methylation on peptide drug properties.

Conclusion

Fmoc-N-alpha-methyl-L-tryptophan is a specialized amino acid derivative that offers significant benefits for the synthesis of peptide-based drugs with enhanced stability, conformation, and bioavailability. The protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. Further optimization of the described experimental procedures may be necessary to achieve the desired outcomes for specific applications.

References

Fmoc-N-alpha-methyl-L-tryptophan molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Fmoc-N-alpha-methyl-L-tryptophan reveals its key molecular characteristics, which are fundamental for its application in peptide synthesis and drug development. This guide provides a concise summary of its molecular weight and chemical formula, presented in a clear tabular format for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The core quantitative data for Fmoc-N-alpha-methyl-L-tryptophan is presented below. This information is crucial for stoichiometric calculations in synthesis protocols and for characterization in analytical procedures.

ParameterValueReference
Molecular Formula C₂₇H₂₄N₂O₄[1][2][3]
Molecular Weight 440.5 g/mol [1][2][3]

It is important to distinguish Fmoc-N-alpha-methyl-L-tryptophan from its isomers and related derivatives, such as those with methylation on the indole nitrogen (Fmoc-Nin-methyl-L-tryptophan) or with additional protecting groups like Boc (Fmoc-Nα-Me-L-Trp(Boc)-OH), which have different molecular weights and formulas.[1][4] The "N-alpha" designation specifically indicates that the methyl group is attached to the alpha-amino group of the tryptophan backbone.[2]

Molecular Structure and Connectivity

To visualize the constituent parts of Fmoc-N-alpha-methyl-L-tryptophan, the following diagram illustrates the logical relationship between the core amino acid and its protective and modifying groups.

cluster_components Molecular Components Fmoc-N-alpha-methyl-L-tryptophan Fmoc-N-alpha-methyl-L-tryptophan L-Tryptophan Core L-Tryptophan Core Fmoc-N-alpha-methyl-L-tryptophan->L-Tryptophan Core is based on Fmoc Group Fmoc Group Fmoc-N-alpha-methyl-L-tryptophan->Fmoc Group is protected by Alpha-Methyl Group Alpha-Methyl Group Fmoc-N-alpha-methyl-L-tryptophan->Alpha-Methyl Group is modified by

References

A Technical Guide to Fmoc-N-alpha-methyl-L-tryptophan: Synthesis, Properties, and Application in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-L-tryptophan (Fmoc-N-alpha-methyl-L-tryptophan), a crucial building block in the synthesis of modified peptides for therapeutic applications. The introduction of a methyl group on the alpha-nitrogen of tryptophan can significantly enhance the pharmacokinetic properties of peptides, including improved metabolic stability, membrane permeability, and oral bioavailability.[1][2] This guide details the compound's chemical properties, synthesis, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Compound Identification and Properties

Fmoc-N-alpha-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, protected with a fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis.[3]

Structure:

PropertyValueReference
CAS Number 112913-63-0[4]
Molecular Formula C₂₇H₂₄N₂O₄[3]
Molecular Weight 440.49 g/mol
Appearance White to off-white powder[3]
Purity ≥98%
Storage 4°C under inert atmosphere
Solubility Soluble in DMF and NMP[3]

Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

The synthesis of Fmoc-N-methylated amino acids can be challenging. A common and effective method involves the on-resin synthesis using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach allows for straightforward purification by simple washing of the resin.[5]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-alpha-methyl-L-tryptophan [5]

This protocol is adapted from a general procedure for the synthesis of Fmoc-N-methyl-amino acids on a 2-CTC resin.

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-L-tryptophan

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 1% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Add a solution of Fmoc-L-tryptophan (3 equivalents) and DIEA (9 equivalents) in DCM. Stir the mixture for 2 hours.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Sulfonylation: Treat the resin with a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in N-Methyl-2-pyrrolidone (NMP) to protect the alpha-amino group.

  • N-Methylation: Wash the resin. Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF. Repeat the treatment to ensure complete methylation.

  • Desulfonylation: Wash the resin. Treat with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group.

  • Fmoc Protection: Wash the resin. Treat with a solution of Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM to re-protect the N-methylated amino group.

  • Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-N-alpha-methyl-L-tryptophan from the resin using a solution of 1% TFA in DCM. The mild cleavage conditions ensure that the Fmoc group remains intact.

  • Work-up and Purification: The cleaved product is collected and purified to yield the final Fmoc-N-alpha-methyl-L-tryptophan.

Synthesis_of_Fmoc_N_alpha_methyl_L_tryptophan cluster_resin_prep Resin Preparation and Loading cluster_modification On-Resin Modification cluster_final_product Cleavage and Final Product 2_CTC_Resin 2-CTC Resin Swell_Resin Swell in DCM 2_CTC_Resin->Swell_Resin Load_Fmoc_Trp Load Fmoc-L-Trp (Fmoc-L-Trp, DIEA, DCM) Swell_Resin->Load_Fmoc_Trp Loaded_Resin Fmoc-Trp-O-CTC-Resin Load_Fmoc_Trp->Loaded_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Fmoc_Deprotection Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Fmoc_Deprotection->Sulfonylation N_Methylation N-Methylation (DBU, (CH₃)₂SO₄) Sulfonylation->N_Methylation Desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) N_Methylation->Desulfonylation Fmoc_Reprotection Fmoc Reprotection (Fmoc-OSu, DIEA) Desulfonylation->Fmoc_Reprotection Cleavage Cleavage from Resin (1% TFA in DCM) Fmoc_Reprotection->Cleavage Final_Product Fmoc-N-alpha-methyl-L-tryptophan Cleavage->Final_Product

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS is known to be challenging due to the increased steric hindrance of the secondary amine. This can lead to slower coupling kinetics and incomplete reactions. Therefore, optimized coupling protocols are required.[3]

Experimental Protocol: SPPS with Fmoc-N-alpha-methyl-L-tryptophan

This protocol outlines a general cycle for coupling Fmoc-N-alpha-methyl-L-tryptophan to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-alpha-methyl-L-tryptophan

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (peptide synthesis grade)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure (based on a 0.1 mmol scale): [6]

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal amino acid is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Amino Acid: In a separate vessel, dissolve Fmoc-N-alpha-methyl-L-tryptophan (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) to the solution and allow for pre-activation for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Longer reaction times may be necessary, especially when coupling to another N-methylated residue.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. The traditional ninhydrin (Kaiser) test is not suitable for secondary amines. The bromophenol blue test can be used as an alternative.[3]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Workflow start Start with Peptide-Resin (Free N-terminal amine) activate activate start->activate deprotect Fmoc Deprotection (20% Piperidine/DMF) next_cycle Couple Next Amino Acid deprotect->next_cycle cleavage Final Cleavage and Purification deprotect->cleavage Final Residue Coupled next_cycle->activate Repeat Cycle monitor monitor wash wash monitor->wash Complete couple couple monitor->couple Incomplete wash->deprotect

Quantitative Data and Analysis

The purity of synthetic peptides is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity confirmed by mass spectrometry. The introduction of N-methylated residues can influence the chromatographic behavior of peptides.

Table 1: HPLC Purity of Crude N-methylated Peptides

The following table presents representative data on the purity of crude peptides after N-methylation of a single amino acid residue, demonstrating the efficiency of the synthesis process.

Peptide Sequence (N-methylated residue in bold)HPLC Purity of Crude Product (%)Reference
(N-Me)D WG-NH₂73[7]
(N-Me)E WG-NH₂84-93[7]

Data adapted from a study on time-reduced N-methylation protocols. Purity was determined by HPLC analysis of the crude product.[7]

Analysis Considerations:

  • RP-HPLC: Peptides containing N-methylated amino acids may exhibit altered retention times compared to their non-methylated counterparts due to changes in hydrophobicity and conformation. Gradient elution with acetonitrile in water containing 0.1% TFA is a common method for analysis.[7][8]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the N-methyl-tryptophan residue.

Role in Drug Development

The N-methylation of peptide backbones is a key strategy in medicinal chemistry to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability.

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, slowing down the degradation of the peptide in vivo.[2]

  • Enhanced Membrane Permeability: By replacing an N-H hydrogen bond donor with a methyl group, the overall polarity of the peptide is reduced, which can favor passive diffusion across cell membranes.[9]

  • Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[10]

  • Improved Pharmacokinetics: The combination of these effects can lead to a longer half-life in the body and improved overall pharmacokinetic profile of the peptide therapeutic.[1]

The use of Fmoc-N-alpha-methyl-L-tryptophan provides a direct route to synthetically introduce these beneficial properties into tryptophan-containing peptides, making it a valuable tool for the development of novel peptide-based drugs. The unique properties of the tryptophan indole side chain are often crucial for biological activity, and N-methylation of the backbone amide provides a way to enhance the drug-like properties of these peptides without modifying this important functional group.[11]

References

Solubility of Fmoc-N-α-methyl-L-tryptophan in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-α-methyl-L-tryptophan is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with modified backbones that can enhance proteolytic stability and conformational rigidity. The N-methylation of the amide nitrogen prevents the formation of hydrogen bonds, which can disrupt secondary structures like α-helices and β-sheets, and can also improve the solubility of the resulting peptide.[1] However, the successful incorporation of this modified amino acid into a growing peptide chain is highly dependent on its own solubility in the organic solvents used during the coupling steps of SPPS. Poor solubility can lead to incomplete reactions, resulting in peptide impurities that are difficult to remove.

Physicochemical Properties

PropertyValue
Chemical Name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid
Synonyms Fmoc-N-methyl-L-tryptophan, Fmoc-MeTrp-OH
CAS Number 112913-63-0[2]
Molecular Formula C₂₇H₂₄N₂O₄
Molecular Weight 440.49 g/mol
Appearance White to off-white solid/powder[3]

Qualitative Solubility Profile

Fmoc-protected amino acids, including Fmoc-N-α-methyl-L-tryptophan, are generally characterized by their hydrophobicity due to the bulky fluorenylmethoxycarbonyl (Fmoc) group.[4] This property dictates their solubility in various organic solvents. The N-methylation on the tryptophan residue is also known to enhance stability and solubility.[1][5]

Based on general principles for Fmoc-amino acids, the following qualitative solubility can be expected:

  • High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). These are the most common solvents used in SPPS due to their excellent solvating properties for both the resin and the protected amino acids.[6][7]

  • Moderate Solubility: In solvents like tetrahydrofuran (THF), which can sometimes be used in solvent mixtures.[8]

  • Limited to Poor Solubility: In less polar solvents like dichloromethane (DCM) and in protic solvents like water.[7][8] DCM is more commonly used in Boc-chemistry SPPS and for washing steps in Fmoc-SPPS.[7]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for Fmoc-N-α-methyl-L-tryptophan in a range of organic solvents is not extensively reported in peer-reviewed literature or technical data sheets. The solubility of Fmoc-amino acids can be influenced by factors such as solvent purity, temperature, and the presence of water.[9] For critical applications, it is highly recommended to determine the solubility experimentally.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the solubility of a compound like Fmoc-N-α-methyl-L-tryptophan is the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis .[8][9]

Objective

To determine the saturation solubility of Fmoc-N-α-methyl-L-tryptophan in a specific organic solvent at a defined temperature.

Materials
  • Fmoc-N-α-methyl-L-tryptophan

  • High-purity organic solvents (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge or syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-N-α-methyl-L-tryptophan (e.g., 50 mg) into a series of vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes to ensure the powder is well-dispersed.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

  • Sample Clarification:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter into a clean vial.[8][9]

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis:

    • Calibration Curve: Prepare a series of standard solutions of Fmoc-N-α-methyl-L-tryptophan with known concentrations in the same diluent used for the sample. Inject these standards into the HPLC and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[8][9]

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration determined by HPLC by the dilution factor. This value represents the solubility of Fmoc-N-α-methyl-L-tryptophan in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_clarify Clarification cluster_analysis Analysis start Weigh excess Fmoc-N-alpha-methyl-L-tryptophan add_solvent Add precise volume of organic solvent start->add_solvent vortex Vortex to disperse add_solvent->vortex shake Shake at constant temperature (24-48h) vortex->shake clarify Centrifuge or filter (0.22 µm) shake->clarify dilute Dilute supernatant clarify->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for determining the solubility of Fmoc-N-alpha-methyl-L-tryptophan.

Logical Relationship in Solid-Phase Peptide Synthesis (SPPS)

G cluster_reagents Reagents cluster_process Process cluster_outcome Outcome fmoc_aa Fmoc-N-alpha-methyl-L-tryptophan dissolve Dissolution fmoc_aa->dissolve solvent Organic Solvent (e.g., DMF, NMP) solvent->dissolve activator Activating Agent (e.g., HBTU) activate Activation activator->activate resin Resin-bound Peptide couple Coupling resin->couple dissolve->activate solubility Solubility dissolve->solubility activate->couple elongated Elongated Peptide Chain couple->elongated solubility->activate Sufficient solubility enables efficient reaction

Caption: Role of solubility in the coupling step of SPPS.

Conclusion

While specific quantitative data on the solubility of Fmoc-N-α-methyl-L-tryptophan is limited, a strong qualitative understanding of its behavior in common organic solvents can be inferred from the general properties of Fmoc-protected amino acids. It is expected to be highly soluble in polar aprotic solvents like DMF and NMP, which are standard in solid-phase peptide synthesis. For applications requiring precise concentrations or when using alternative solvent systems, the experimental protocol detailed in this guide provides a robust framework for determining its solubility. The successful dissolution of this key building block is a critical prerequisite for its efficient activation and subsequent coupling, ultimately impacting the purity and yield of the final synthetic peptide.

References

The Role of N-Methylation in Peptide Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a methyl group onto the backbone amide nitrogen of a peptide, a modification known as N-methylation, has emerged as a cornerstone of modern peptide drug design. This seemingly subtle alteration can profoundly influence a peptide's three-dimensional structure, dramatically enhancing its therapeutic potential by overcoming the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This guide provides an in-depth exploration of the multifaceted role of N-methylation, offering a technical resource for leveraging this powerful tool in the development of next-generation peptide therapeutics.

The Impact of N-Methylation on Peptide Properties

N-methylation imparts a range of beneficial properties to peptide drug candidates, primarily by inducing localized conformational changes and providing steric hindrance. These modifications significantly improve stability, bioavailability, and can modulate receptor binding affinity and selectivity.[1][2][3]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[4] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific peptide backbone conformations. The introduction of a methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that are crucial for this recognition and binding process. This steric hindrance effectively shields the scissile peptide bond from enzymatic attack, prolonging the peptide's half-life in biological fluids.[4]

Improved Cell Permeability and Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular components and for achieving oral bioavailability.[5] This is achieved through two primary mechanisms:

  • Reduced Hydrogen Bonding Capacity: The replacement of an amide proton with a methyl group eliminates a hydrogen bond donor, reducing the peptide's overall polarity and desolvation penalty upon entering the lipophilic cell membrane.

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can favor the adoption of a more compact, membrane-permeable structure.[6] This pre-organization can also facilitate the formation of intramolecular hydrogen bonds, which further shield polar groups from the nonpolar membrane interior.[7]

These combined effects can lead to a dramatic increase in oral bioavailability, as demonstrated by a tri-N-methylated analog of a somatostatin peptide which achieved 10% oral bioavailability.[2][8]

Modulation of Receptor Binding and Selectivity

The impact of N-methylation on receptor binding is highly context-dependent and can be used to fine-tune a peptide's activity and selectivity.[3] The conformational constraints imposed by N-methylation can either lock the peptide into a bioactive conformation, thereby enhancing binding affinity, or it can induce a conformation that is less favorable for receptor interaction, leading to reduced affinity. This position-dependent effect allows for a systematic "N-methyl scan" to be performed across a peptide sequence to identify modifications that optimize receptor binding and selectivity.[2]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the comparative effects of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Receptor Binding Affinity (Somatostatin Analogs)

Peptide AnalogN-Methylated ResidueReceptor SubtypeBinding Affinity (Ki, nM)Fold Change vs. Unmethylated
Octreotide AnalogNoneSSTR21.2-
N-Me-Phe(3)SSTR20.81.5x increase
N-Me-Trp(4)SSTR225.621.3x decrease
N-Me-Lys(5)SSTR21.5No significant change

Data compiled from various sources.

Table 2: Effect of N-Methylation on Proteolytic Stability

PeptideN-Methylation StatusEnzymeHalf-life (t½, min)Fold Increase in Stability
Linear PentapeptideUnmethylatedTrypsin15-
N-Methylated at P1'Trypsin>240>16x
Cyclic HexapeptideUnmethylatedHuman Serum120-
Di-N-MethylatedHuman Serum>360>3x

Data compiled from various sources.

Table 3: Effect of N-Methylation on Cell Permeability (Caco-2 Assay)

PeptideN-Methylation StatusApparent Permeability (Papp, 10⁻⁶ cm/s)Classification
Cyclic Hexapeptide AUnmethylated0.5Low
Mono-N-Methylated3.2Moderate
Tri-N-Methylated9.8High
Cyclic Pentapeptide BUnmethylated<0.1Very Low
Di-N-Methylated2.5Moderate

Data compiled from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

Objective: To synthesize a peptide containing one or more N-methylated amino acids using solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Amino Acid Coupling (N-Methylated):

    • Coupling of N-methylated amino acids is often slower due to steric hindrance.

    • Use a more potent coupling reagent combination, such as HATU/DIEA or COMU/DIEA.

    • Dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours, or overnight if necessary.

    • Double coupling may be required for difficult sequences.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry (MS) and analytical RP-HPLC.

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of a specific protease (e.g., trypsin) or in a biological matrix (e.g., human serum).

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water or buffer)

  • Protease solution (e.g., Trypsin, 1 mg/mL in 1 mM HCl)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Human serum (commercially available)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to a final peptide concentration of 100 µM.

    • For serum stability, add the peptide stock solution to human serum to the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the protease solution to the peptide mixture to initiate the degradation reaction (e.g., a 1:100 enzyme-to-substrate ratio). For serum stability, the endogenous proteases will initiate the reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of the quenching solution (e.g., 10% TFA).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

    • Monitor the disappearance of the intact peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm).

    • Confirm the identity of the intact peptide and its degradation products by mass spectrometry.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).

    • Assess the permeability of the paracellular marker, Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be below a certain limit (e.g., <1.0 x 10⁻⁶ cm/s).

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer.

    • Add the peptide solution (at a known concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh transport buffer.

  • Permeability Study (Basolateral to Apical - for efflux assessment):

    • Add the peptide solution to the basolateral (donor) compartment.

    • Collect samples from the apical (receiver) compartment at specified time points.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of peptide transport across the monolayer

      • A is the surface area of the filter membrane

      • C₀ is the initial concentration of the peptide in the donor compartment.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing Key Concepts

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many peptide drugs, including N-methylated analogs, exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a typical GPCR signaling cascade.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide N-Methylated Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Activation

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway initiated by an N-methylated peptide ligand.

Experimental Workflow for Peptide Drug Discovery

The development of a novel peptide therapeutic involves a multi-step process, from initial discovery to preclinical evaluation. N-methylation is a key strategy employed during the lead optimization phase.

Peptide_Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., Library Screening) Target_ID->Hit_Gen Lead_Gen Hit-to-Lead Generation Hit_Gen->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt N_Methylation N-Methylation Scan Lead_Opt->N_Methylation In_Vitro In Vitro Characterization (Binding, Stability, Permeability) Lead_Opt->In_Vitro N_Methylation->In_Vitro In_Vivo In Vivo Studies (PK/PD, Efficacy) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for peptide drug discovery, highlighting the role of N-methylation in lead optimization.

Conclusion

N-methylation is a powerful and versatile strategy in peptide drug design, offering a rational approach to improving the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. By enhancing metabolic stability, increasing cell permeability, and providing a means to fine-tune receptor interactions, N-methylation can transform a promising but flawed peptide lead into a viable drug candidate. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to effectively harness the potential of N-methylation in the development of innovative and effective peptide medicines.

References

The Impact of N-Methyl-Tryptophan on Peptide Conformation and Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids, particularly N-methyl-tryptophan (N-Me-Trp), into peptide structures is a powerful tool in medicinal chemistry and drug development. This modification introduces significant changes to a peptide's physicochemical properties, directly influencing its conformation, stability, and biological activity. This guide provides an in-depth analysis of the structural and functional consequences of N-methylating tryptophan residues within a peptide backbone, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles of N-Methylation

N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor alteration has profound effects:

  • Steric Hindrance and Conformational Restriction : The added methyl group introduces steric bulk, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This constraint can stabilize specific secondary structures like β-turns or helical conformations.[1]

  • Elimination of Hydrogen Bond Donor : The replacement of the amide proton removes a critical hydrogen bond donor. This change reduces the peptide's overall polarity and hydrogen bonding capacity, which can enhance its lipophilicity and, consequently, its ability to permeate cell membranes.[1]

  • Enhanced Metabolic Stability : The methyl group shields the adjacent peptide bond from proteolytic enzymes, significantly increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[1][2][3]

  • Improved Pharmacokinetic Properties : Collectively, these changes can lead to improved bioavailability and receptor binding affinity and selectivity, making N-methylation a key strategy for enhancing the "druggability" of peptide-based therapeutics.[2][4]

It's important to distinguish backbone N-methylation from side-chain methylation, such as at the indole nitrogen of tryptophan. While side-chain methylation can also influence conformation and interactions, backbone N-methylation directly impacts the peptide's fundamental architecture.[1][5]

Quantitative Conformational Analysis

The conformational impact of N-methylation can be quantified using various biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating detailed structural information in solution.

Table 1: Representative Impact of N-Methylation on Peptide Conformational Parameters

ParameterUnmodified PeptideN-Methylated PeptideTechniqueSignificance
Backbone Dihedral Angles (φ, ψ) Wider range of allowed conformationsRestricted range, favoring specific anglesNMR SpectroscopyN-methylation locks the backbone into a more defined conformation.
cis/trans Isomerization Predominantly trans conformationIncreased propensity for cis-peptide bondsNMR SpectroscopyThe presence of cis bonds can induce sharp turns in the peptide backbone.
3JHNHα Coupling Constant ~7-9 Hz (β-strand) or ~4-6 Hz (α-helix)Not applicable (no NH proton)NMR SpectroscopyLoss of this coupling constant is a direct indicator of N-methylation.
Hydrogen/Deuterium (H/D) Exchange Rate Faster for solvent-exposed amidesSlower for remaining amidesNMR SpectroscopyIndicates a more rigid and less solvent-accessible backbone structure.[6]
Fluorescence Quantum Yield Varies (e.g., 0.04–0.24)Can be altered due to local environmental changesFluorescence SpectroscopyChanges reflect differences in quenching by the peptide bond and solvent exposure.[7][8]
Fluorescence Emission Maximum (λmax) ~350–355 nm in aqueous solutionSmall shifts indicate changes in the polarity around the Trp side chain.[7][8]Fluorescence SpectroscopyProvides insight into the solvent accessibility of the tryptophan indole ring.[7]

Note: Specific values are highly dependent on the peptide sequence and the position of the N-methylation.

The presence of N-methylated residues often leads to multiple conformations in solution, which can be observed as multiple sets of peaks in NMR spectra due to the slow conversion between conformers on the NMR timescale.[9][10]

Experimental Methodologies

A multi-faceted approach is required to fully characterize the impact of N-methyl-tryptophan on peptide structure.

The synthesis of N-methylated peptides presents unique challenges, as the coupling of an amino acid to a methylated N-terminus is often inefficient.[10]

  • On-Resin N-Methylation : A common method involves the N-methylation of the peptide while it is still attached to the solid-phase resin. A typical three-step procedure includes:

    • Sulfonylation : Protection of the N-terminal α-amine with a group like o-nitrobenzenesulfonyl (o-NBS).

    • Methylation : Alkylation of the sulfonamide nitrogen using a methylating agent (e.g., dimethyl sulfate).

    • Desulfonylation : Removal of the o-NBS protecting group to reveal the N-methylated amine.[11][12]

  • Coupling Reagents : Specialized coupling reagents, such as PyAOP or PyBOP/HOAt, are often necessary to achieve reasonable yields when coupling an amino acid to an N-methylated residue.[10] Microwave-assisted coupling can also enhance the efficiency of these difficult steps.[4][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[9][13]

  • Sample Preparation : The N-methylated peptide is dissolved in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, or CD₃OH) to a concentration typically greater than 1 mM.[9][13] The pH is adjusted to a range where amide proton exchange is minimized (often pH 4-5).[13]

  • Data Acquisition : A series of 1D and 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy) : To identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[9] NOESY is crucial for defining the three-dimensional fold.[13]

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

  • Data Analysis :

    • Resonance Assignment : Each peak in the spectra is assigned to a specific atom in the peptide sequence.[14]

    • Structural Restraints : NOE cross-peaks are converted into upper distance limits. Dihedral angle restraints can sometimes be derived from coupling constants.

    • Structure Calculation : The structural restraints are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the NMR data.[15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of a peptide.

  • Sample Preparation : The peptide is dissolved in a non-absorbing buffer (e.g., phosphate buffer) to a concentration of approximately 50-100 μM.

  • Data Acquisition : The CD spectrum is recorded, typically from 190 to 260 nm.

  • Data Analysis : The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil conformations. A change in the CD spectrum upon N-methylation provides direct evidence of a shift in the secondary structure equilibrium.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape.[16]

  • System Setup : An initial 3D structure of the N-methylated peptide (which can be derived from NMR data or built) is placed in a simulation box filled with a chosen water model (e.g., SPC/E).[17] Ions are added to neutralize the system.[17]

  • Energy Minimization : The system's energy is minimized using an algorithm like steepest descent to remove steric clashes.[16][17]

  • Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized in NVT (constant volume) and NPT (constant pressure) ensembles.[17][18]

  • Production Run : A long simulation (nanoseconds to microseconds) is run to sample the peptide's conformational space.[17][18]

  • Trajectory Analysis : The simulation trajectory is analyzed to understand the stability of secondary structures, dominant conformations, and the flexibility of different regions of the peptide.

Visualizing Workflows and Relationships

The following diagram illustrates the cascade of effects initiated by N-methylating a tryptophan residue.

A N-Methylation of Tryptophan Backbone Amide B Addition of Steric Bulk A->B C Elimination of Amide H-Bond Donor A->C G Shielding of Peptide Bond A->G D Restricted Dihedral (φ, ψ) Angles B->D E Increased Lipophilicity C->E F Stabilized Secondary Structure (e.g., β-turn) D->F H Enhanced Membrane Permeability E->H J Altered Biological Activity & Improved PK Properties F->J I Increased Proteolytic Resistance G->I H->J I->J

Caption: Logical flow of N-methylation's effects on peptide properties.

This diagram outlines the typical experimental pipeline for analyzing the structure of an N-methyl-tryptophan containing peptide.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A Solid-Phase Peptide Synthesis (with On-Resin N-Methylation) B Cleavage from Resin & Deprotection (TFA) A->B C RP-HPLC Purification B->C D Mass Spectrometry (Verify Mass) C->D E Circular Dichroism (Secondary Structure) C->E F 2D NMR Spectroscopy (TOCSY, NOESY, HSQC) C->F H Molecular Dynamics Simulations C->H G Structure Calculation & Refinement F->G I 3D Conformational Ensemble G->I H->I

Caption: Workflow for synthesis and structural analysis of N-Me-Trp peptides.

Conclusion

The incorporation of N-methyl-tryptophan is a sophisticated strategy for peptide drug design that fundamentally alters the molecule's structural landscape. By restricting backbone flexibility and modifying polarity, N-methylation can pre-organize a peptide into its bioactive conformation, enhance its stability against enzymatic degradation, and improve its pharmacokinetic profile. A thorough characterization using a combination of advanced synthesis, high-resolution NMR spectroscopy, and computational modeling is essential for understanding these effects and rationally designing next-generation peptide therapeutics.

References

An In-depth Technical Guide to Fmoc-N-alpha-methyl-L-tryptophan for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-N-alpha-methyl-L-tryptophan is a specialized amino acid derivative that serves as a critical building block in the chemical synthesis of peptides. Its structure combines two key features relevant to neuroscience drug development: the N-alpha-methylated tryptophan core and the temporary Fmoc protecting group. N-methylation of the peptide backbone can significantly enhance the pharmacokinetic properties of peptide-based drugs, improving their stability against enzymatic degradation and their ability to cross cellular membranes. The tryptophan component makes it an invaluable tool for designing peptides that interact with or modulate serotonergic pathways, which are fundamental to mood, cognition, and various neurological functions.[1][2] This guide provides a comprehensive overview of its properties, its role in neuroscience, and detailed protocols for its application.

Physicochemical and Analytical Data

The physical and chemical properties of Fmoc-N-alpha-methyl-L-tryptophan are essential for its proper handling, storage, and use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Synonyms Fmoc-N-Me-L-Trp-OH[2]
CAS Number 112913-63-0[2][3]
Molecular Formula C₂₇H₂₄N₂O₄[2]
Molecular Weight 440.5 g/mol [2]
Purity ≥ 95% (HPLC)[2]
Appearance White to off-white solid or powder[2]
Storage Conditions Store at 0-8°C[2]

Core Concept: The Tryptophan Moiety in Neuroscience

The neuroscientific relevance of this compound is derived from its core structure, α-methyl-L-tryptophan, an analog of the essential amino acid L-tryptophan.[4] L-tryptophan is the exclusive precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[4][5]

The Serotonergic Pathway

In the brain, serotonin synthesis is a two-step enzymatic process.[5][6] First, the rate-limiting enzyme tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan.[6] Subsequently, aromatic amino acid decarboxylase (AADC) converts this intermediate into serotonin.[4] The availability of tryptophan in the brain directly influences the rate of serotonin synthesis.[5]

The analog α-methyl-L-tryptophan follows the same enzymatic pathway to produce α-methyl-serotonin.[4] A key difference is that α-methyl-serotonin is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation.[4] This resistance to degradation leads to its accumulation, or "trapping," within serotonergic neurons, a principle that is exploited in neuroimaging studies using radiolabeled α-methyl-L-tryptophan to measure serotonin synthesis capacity in vivo.[4][7]

Serotonin_Synthesis_Pathway trp L-Tryptophan htp 5-Hydroxytryptophan trp->htp TPH am_trp α-methyl-L-tryptophan am_htp 5-hydroxy-α-methyl- L-tryptophan am_trp->am_htp TPH serotonin Serotonin (5-HT) htp->serotonin AADC am_serotonin α-methyl-serotonin (Resists MAO) am_htp->am_serotonin AADC degradation Degradation (5-HIAA) serotonin->degradation MAO

Caption: Serotonin synthesis pathway and the analogous route for α-methyl-L-tryptophan.
The Kynurenine Pathway

Over 95% of the body's tryptophan is metabolized through the kynurenine pathway, not the serotonin pathway.[8] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[8] The activity of these enzymes, which can be upregulated by stress or inflammation, can divert tryptophan away from serotonin production, a mechanism implicated in neurological and psychiatric disorders.[9] Peptides designed with Fmoc-N-alpha-methyl-L-tryptophan may also be studied for their interactions with this critical metabolic branch point.

Kynurenine_Pathway trp L-Tryptophan branch trp->branch serotonin_path Serotonin Synthesis (<5% of total Trp) kyn_path Kynurenine Pathway (>95% of total Trp) kyn Kynurenine kyn_path->kyn neuroactive Neuroactive Metabolites kyn->neuroactive branch->serotonin_path TPH branch->kyn_path IDO / TDO

Caption: Major metabolic fates of L-tryptophan in the body.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-alpha-methyl-L-tryptophan is as a monomer in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the efficient, stepwise construction of a peptide chain anchored to a solid resin support.[10] The Fmoc group protects the alpha-amino group of the incoming amino acid, preventing self-polymerization and ensuring controlled, directional chain elongation.[11] This protecting group is stable during the coupling reaction but can be cleanly removed under mild basic conditions, typically with a solution of piperidine in DMF, to prepare for the addition of the next amino acid.[12]

SPPS_Cycle start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-N-Me-Trp-OH + Activator) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end Result: Peptide Extended by one residue wash2->end end->deprotection Repeat cycle for next amino acid

Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-alpha-methyl-L-tryptophan via Manual SPPS

This protocol outlines the manual steps for coupling Fmoc-N-alpha-methyl-L-tryptophan to a growing peptide chain on a solid support resin.

Materials:

  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acid: Fmoc-N-alpha-methyl-L-tryptophan.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

  • Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[12]

  • Washing Solutions: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS).

  • Precipitation Solvent: Cold diethyl ether.

Methodology:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes at room temperature.[12] Drain the solvent.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (2 x 10 mL) and DMF (3 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.[12]

    • Add DIEA or NMM (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[12]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Purification:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (~10 mL) to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Solid-Phase Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

For researchers requiring custom synthesis, this protocol, adapted from solid-phase methodologies, allows for the N-methylation of Fmoc-L-tryptophan.[13]

Materials:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin.

  • Starting Material: Fmoc-L-tryptophan.

  • Reagents: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Triphenylphosphine (PPh₃), Di-tert-butyl azodicarboxylate (DBAD) or DEAD, Methyl iodide (MeI), 5% (v/v) 2-mercaptoethanol and 10% (v/v) DBU in DMF, Fmoc-OSu.

  • Solvents: Anhydrous DCM, Anhydrous DMF, Anhydrous Tetrahydrofuran (THF).

  • Base: DIEA, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Cleavage Solution: 1% TFA in DCM.[13]

Methodology:

  • Loading onto 2-CTC Resin: Dissolve Fmoc-L-tryptophan (3 eq) in anhydrous DCM. Add to the 2-CTC resin followed by DIEA (9 eq). Stir for 2 hours. Cap any unreacted sites with a solution of DCM:MeOH:DIEA (17:2:1) for 1 hour.[12][13]

  • Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF as described in Protocol 1, Step 2.

  • o-NBS Protection: Dissolve o-NBS-Cl (5 eq) and collidine (5 eq) in DCM. Add to the resin and react for 1-2 hours to protect the free amine.

  • N-Methylation (Biron-Kessler Method Adaptation):

    • Swell the o-NBS-protected resin in anhydrous THF.

    • Add PPh₃ (5 eq) and DBAD (5 eq) to the resin suspension.

    • Add methyl iodide (10 eq) and allow the reaction to proceed for 2-4 hours.[13]

  • o-NBS Deprotection: Treat the resin with a solution of 5% 2-mercaptoethanol and 10% DBU in DMF. Repeat until the resin is colorless.

  • Fmoc Re-protection: Treat the resin with Fmoc-OSu (3 eq) and DIEA (6 eq) in DMF for 2 hours to re-install the Fmoc group.

  • Cleavage from Resin:

    • Wash the resin with DMF and DCM.

    • Perform the cleavage by treating the resin with the 1% TFA in DCM solution. Add the solution, shake for 1 minute, and drain into a flask containing water to quench the acid. Repeat this step four times.[13]

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the product, Fmoc-N-alpha-methyl-L-tryptophan.

Conclusion

Fmoc-N-alpha-methyl-L-tryptophan is a highly valuable chemical tool for neuroscience research and therapeutic development. Its N-methylated backbone offers a route to creating peptides with enhanced drug-like properties, while its tryptophan core allows for the specific investigation and modulation of the critical serotonin and kynurenine metabolic pathways. The established protocols of Fmoc-SPPS provide a robust and versatile platform for incorporating this unique building block into novel peptide sequences, enabling the creation of sophisticated molecular probes and potential next-generation therapeutics for a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-alpha-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-alpha-methyl-L-tryptophan, into peptide sequences is a crucial strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and constraining their conformation.[1] However, the synthesis of peptides containing N-methylated residues presents unique challenges, primarily due to the increased steric hindrance and reduced nucleophilicity of the secondary amine, which can lead to slower reaction times and incomplete couplings.[1][2]

These application notes provide a detailed protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-alpha-methyl-L-tryptophan using Fmoc/tBu chemistry. The protocol outlines optimized conditions for coupling this sterically hindered amino acid and appropriate cleavage conditions to ensure high yield and purity of the final peptide.

Data Presentation

Table 1: Key Reagents and Solvents
Reagent/SolventAbbreviationPurpose
N,N-DimethylformamideDMFPrimary solvent for washing and reactions
DichloromethaneDCMSolvent for resin swelling and washing
Piperidine-Reagent for Fmoc deprotection
N,N-DiisopropylethylamineDIEABase for coupling reaction
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUCoupling reagent
Trifluoroacetic acidTFACleavage from resin and side-chain deprotection
TriisopropylsilaneTISScavenger to prevent side reactions
1,2-EthanedithiolEDTScavenger for tryptophan protection
Thioanisole-Scavenger for tryptophan protection
Phenol-Scavenger for tryptophan protection
WaterH₂OScavenger and component of cleavage cocktail
Diethyl ether (cold)-Peptide precipitation
Table 2: Summary of Quantitative Data for SPPS Cycle
StepReagent/SolventConcentration/EquivalentsTimeTemperature
Resin SwellingDMF or DCM-30 minRoom Temp
Fmoc Deprotection20% Piperidine in DMF-2 x 10 minRoom Temp
Coupling of Fmoc-N-alpha-methyl-L-tryptophan
- Amino AcidFmoc-N-Me-Trp(Boc)-OH4 eq-Room Temp
- Coupling ReagentHATU4 eq1-4 hoursRoom Temp
- BaseDIEA8 eq-Room Temp
WashingDMF, DCM-5 x 1 min (each)Room Temp
Cleavage (Reagent K)82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT~10 mL / g resin2-4 hoursRoom Temp
Peptide PrecipitationCold Diethyl Ether->30 min4°C

Experimental Protocols

Materials
  • Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[3]

  • Standard Fmoc-protected amino acids

  • Peptide synthesis grade DMF, DCM, and Piperidine

  • HATU, DIEA, TFA, TIS, EDT, Thioanisole, Phenol

  • Solid-phase peptide synthesis vessel

  • Shaker/rocker

  • HPLC system for analysis

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle for the incorporation of Fmoc-N-alpha-methyl-L-tryptophan. The general principles can be applied to the entire peptide synthesis.

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes at room temperature.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.[1]

  • Coupling of Fmoc-N-alpha-methyl-L-tryptophan:

    • In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH (4 equivalents relative to resin loading), HATU (4 equivalents), and DIEA (8 equivalents) in DMF.[4]

    • Allow the mixture to pre-activate for 1-5 minutes.[1][4]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Due to the steric hindrance of the N-methyl group, longer coupling times are generally required.[1]

    • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[4] If the coupling is incomplete after 4 hours, a second coupling can be performed.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: Cleavage and Deprotection

The indole side chain of tryptophan is susceptible to modification during the acidic cleavage step. Therefore, a cleavage cocktail containing scavengers is essential. Reagent K is a widely used and effective cocktail for peptides containing sensitive residues like tryptophan.[5][6]

  • Resin Preparation for Cleavage:

    • After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare "Reagent K" by combining the following reagents in the specified volumetric ratios: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% EDT.[6] This should be prepared fresh just before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[6]

    • Agitate the mixture at room temperature for 2-4 hours.[5]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[5]

    • A white precipitate should form.

    • Incubate the tube at 4°C for at least 30 minutes to maximize precipitation.

  • Final Processing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualization

SPPS_Workflow Start Start: Swollen Peptide-Resin (Free Amine) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling Step: 1. Fmoc-N-Me-Trp(Boc)-OH 2. HATU / DIEA Wash1->Coupling Prepares for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Removes Excess Reagents Next_Cycle Next Deprotection or Cleavage Wash2->Next_Cycle Next_Cycle->Fmoc_Deprotection Repeat Cycle Cleavage Cleavage & Deprotection (Reagent K: TFA/Scavengers) Next_Cycle->Cleavage Final Step Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation End End: Crude Peptide Precipitation->End

Caption: Workflow for Fmoc-N-alpha-methyl-L-tryptophan SPPS.

References

Application Notes and Protocols: Efficient Coupling of Fmoc-N-alpha-methyl-L-tryptophan in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-alpha-methyl-L-tryptophan, into peptide sequences is a valuable strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the pharmacological properties of peptides by increasing their proteolytic stability, improving cell membrane permeability, and modulating their conformational flexibility. However, the steric hindrance imposed by the N-alpha-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete acylation and the formation of deletion sequences.

The selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to overcoming these synthetic hurdles. This document provides a comprehensive guide to the most effective coupling reagents for the incorporation of Fmoc-N-alpha-methyl-L-tryptophan in Fmoc-based SPPS. It includes a comparative analysis of various reagents, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of N-methylated peptides.

Comparative Analysis of Coupling Reagents

The efficiency of coupling to the secondary amine of Fmoc-N-alpha-methyl-L-tryptophan is highly dependent on the reactivity of the activated amino acid species. For sterically hindered couplings, uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides. The table below summarizes the performance and characteristics of commonly used coupling reagents for challenging couplings.

Coupling ReagentClassTypical Reaction TimeReported Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU Uronium Salt30 - 60 minVery HighForms highly reactive OAt-esters, fast reaction rates, low racemization.[1]Higher cost, potential for side reactions if not used correctly.
HBTU Uronium Salt45 - 90 minModerate to HighWidely used, effective for many standard couplings.[2]Less reactive than HATU, may be insufficient for highly hindered couplings.[1]
HCTU Uronium Salt30 - 60 minHighMore reactive than HBTU due to the 6-chloro-HOBt moiety.[3]
COMU Uronium Salt30 - 60 minVery HighComparable or superior to HATU, safer (non-explosive byproducts), byproducts are water-soluble.[4][5][6]
PyBOP Phosphonium Salt30 - 60 minHighEfficient, no risk of guanidinylation side reactions.[7]Byproducts can be difficult to remove in solution-phase synthesis.
PyAOP Phosphonium Salt30 - 60 minVery HighHighly efficient for sterically hindered couplings.[3]
DIC/HOBt Carbodiimide1 - 4 hoursLow to ModerateCost-effective.Generally not potent enough for sterically demanding couplings.[3]

Recommended Coupling Reagents for Fmoc-N-alpha-methyl-L-tryptophan

Based on literature evidence, the following coupling reagents are highly recommended for the incorporation of Fmoc-N-alpha-methyl-L-tryptophan:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to the formation of highly reactive OAt-active esters.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable or even superior to HATU.[4][5][6] It is also considered safer as it does not contain the potentially explosive benzotriazole moiety.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium salt-based reagent, particularly effective for difficult couplings.[3]

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of Fmoc-N-alpha-methyl-L-tryptophan using the recommended reagents. It is crucial to monitor the completion of the coupling reaction using a qualitative method such as the bromophenol blue test, as the Kaiser test is not suitable for secondary amines.[8]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH

  • Coupling Reagent: HATU, COMU, or PyAOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

General Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

Protocol 1: Coupling using HATU

HATU_Coupling_Workflow cluster_preactivation Amino Acid Pre-activation cluster_coupling Coupling Reaction Fmoc-N-Me-Trp(Boc)-OH Fmoc-N-Me-Trp(Boc)-OH Activated_AA Activated Amino Acid (OAt-ester) Fmoc-N-Me-Trp(Boc)-OH->Activated_AA + HATU (3.9 eq) HATU HATU HATU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA + DIPEA (8 eq) DMF DMF DMF->Activated_AA in DMF Coupled_Resin Coupled Resin-Peptide Activated_AA->Coupled_Resin Add to resin Deprotected_Resin Deprotected Resin-Peptide Deprotected_Resin->Coupled_Resin Shake for 1-2 hours

Caption: Workflow for Fmoc-N-Me-Trp(Boc)-OH coupling using HATU.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[8] Allow the pre-activation to proceed for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[3]

  • Washing: After the coupling reaction, wash the resin with DMF (3 times), IPA (3 times), and finally DMF (3 times).

  • Monitoring: Perform a bromophenol blue test to confirm the completion of the coupling.[8] If the test is positive (blue/green color), a second coupling is recommended.

Protocol 2: Coupling using COMU

COMU_Coupling_Workflow cluster_preactivation Amino Acid Activation cluster_coupling Coupling Reaction Fmoc-N-Me-Trp(Boc)-OH Fmoc-N-Me-Trp(Boc)-OH Activated_AA Activated Amino Acid (Oxyma-ester) Fmoc-N-Me-Trp(Boc)-OH->Activated_AA + COMU (3 eq) COMU COMU COMU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA + DIPEA (6 eq) DMF DMF DMF->Activated_AA in DMF Coupled_Resin Coupled Resin-Peptide Activated_AA->Coupled_Resin Add to resin Deprotected_Resin Deprotected Resin-Peptide Deprotected_Resin->Coupled_Resin Shake for 30-60 min

Caption: Workflow for Fmoc-N-Me-Trp(Boc)-OH coupling using COMU.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[5] Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Wash the resin as described in Protocol 1.

  • Monitoring: Perform a bromophenol blue test.

Protocol 3: Coupling using PyAOP

PyAOP_Coupling_Workflow cluster_preactivation Amino Acid Activation cluster_coupling Coupling Reaction Fmoc-N-Me-Trp(Boc)-OH Fmoc-N-Me-Trp(Boc)-OH Activated_AA Activated Amino Acid (OAt-ester) Fmoc-N-Me-Trp(Boc)-OH->Activated_AA + PyAOP (3 eq) PyAOP PyAOP PyAOP->Activated_AA DIPEA DIPEA DIPEA->Activated_AA + DIPEA (6 eq) DMF DMF DMF->Activated_AA in DMF Coupled_Resin Coupled Resin-Peptide Activated_AA->Coupled_Resin Add to resin Deprotected_Resin Deprotected Resin-Peptide Deprotected_Resin->Coupled_Resin Shake for 1-2 hours

Caption: Workflow for Fmoc-N-Me-Trp(Boc)-OH coupling using PyAOP.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH (3 equivalents) and PyAOP (3 equivalents) in DMF. Add DIPEA or 2,4,6-Collidine (6 equivalents) to the mixture.[7] Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in Protocol 1.

  • Monitoring: Perform a bromophenol blue test.

Troubleshooting and Optimization

  • Incomplete Coupling: If the bromophenol blue test indicates incomplete coupling, a double coupling should be performed by repeating the coupling step with a fresh solution of activated amino acid.[3]

  • Difficult Sequences: For sequences prone to aggregation, consider using a more effective solvent such as N-methylpyrrolidone (NMP) instead of DMF, or a mixture of solvents like DCM/DMF/NMP (1:1:1).[3]

  • Racemization: While the recommended reagents generally exhibit low racemization, for particularly sensitive positions, using a weaker base like 2,4,6-collidine instead of DIPEA can help minimize this side reaction.[9]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve efficiency, especially for sterically hindered residues.[3]

Conclusion

The successful incorporation of Fmoc-N-alpha-methyl-L-tryptophan in SPPS is highly achievable with the appropriate selection of coupling reagents and optimized protocols. For this sterically demanding amino acid, highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, COMU, and PyAOP are strongly recommended over standard carbodiimide-based methods. The provided protocols offer a robust starting point for the synthesis of N-methylated peptides. Careful monitoring of the coupling reaction and the implementation of troubleshooting strategies like double coupling will ensure the synthesis of high-purity target peptides for research and drug development applications.

References

Application Notes and Protocols for HATU Coupling of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug discovery. The incorporation of N-methylated amino acids into peptide sequences can significantly enhance their therapeutic properties by increasing metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1] However, the steric hindrance posed by the N-methyl group makes the formation of the peptide bond challenging, often leading to slow reaction times, incomplete couplings, and racemization.[1] The selection of an appropriate and efficient coupling reagent is therefore paramount to successfully synthesizing N-methylated peptides.[1]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for sterically hindered amino acids, including N-methylated residues.[2][3] Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it a preferred choice for these challenging couplings.[3][4] These application notes provide a comprehensive overview of HATU, its mechanism of action, detailed protocols for its use with N-methylated amino acids, and a comparison with other common coupling reagents.

HATU Coupling: Mechanism of Action

The effectiveness of HATU in mediating amide bond formation lies in a two-stage process: the activation of a carboxylic acid followed by its reaction with an amine. This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).

The reaction cascade begins with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then initiates a nucleophilic attack on the electrophilic carbon of the HATU reagent. This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate. Subsequently, the 1-hydroxy-7-azabenzotriazole (HOAt) anion, displaced in the initial step, rapidly attacks the isouronium salt. This attack yields the key intermediate: an OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The final step involves the amine attacking the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH Base Base (e.g., DIEA) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base IsouroniumSalt O-acyl(tetramethyl)isouronium salt Carboxylate->IsouroniumSalt + HATU HATU HATU HOAt_anion HOAt⁻ ActiveEster OAt-active ester IsouroniumSalt->ActiveEster + HOAt⁻ PeptideBond R-CO-NH-R' ActiveEster->PeptideBond + R'-NH₂ Amine R'-NH₂ Amine->PeptideBond HOAt_released HOAt PeptideBond->HOAt_released (HOAt released) SPPS_Workflow Resin Peptide-Resin (Free Amine) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection DMF_Wash_1 DMF Wash Fmoc_Deprotection->DMF_Wash_1 Coupling Coupling: Fmoc-N-Me-AA-OH HATU, Base DMF_Wash_1->Coupling DMF_Wash_2 DMF Wash Coupling->DMF_Wash_2 Next_Cycle Next Deprotection or Cleavage DMF_Wash_2->Next_Cycle Troubleshooting_Logic Start Incomplete Coupling or Side Product Formation Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Protocol Review Coupling Protocol (Time, Temperature) Start->Check_Protocol Guanidinylation Guanidinylation Suspected? Check_Protocol->Guanidinylation Racemization Racemization Suspected? Check_Protocol->Racemization Low_Yield Low Coupling Efficiency? Check_Protocol->Low_Yield Mitigate_Guanidinylation Reduce Pre-activation Time Use Stoichiometric HATU Guanidinylation->Mitigate_Guanidinylation Yes Mitigate_Racemization Use Weaker Base (NMM/collidine) Minimize Activation Time Racemization->Mitigate_Racemization Yes Improve_Yield Perform Double Coupling Increase Reaction Time/Temp (cautiously) Low_Yield->Improve_Yield Yes

References

Optimizing Coupling Reactions of Fmoc-N-alpha-methyl-L-tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-alpha-methyl-L-tryptophan, into peptide sequences is a critical strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the steric hindrance imposed by the N-alpha-methyl group presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling efficiencies and incomplete reactions. This document provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-N-alpha-methyl-L-tryptophan, ensuring higher yields and purity of the target peptide.

The primary obstacle in coupling N-methylated amino acids is the steric hindrance from the methyl group on the amide nitrogen, which impedes the approach of the activated amino acid.[1] This reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve complete and efficient peptide bond formation.[1][2]

Data Presentation: Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for overcoming the steric hindrance associated with Fmoc-N-alpha-methyl-L-tryptophan. Standard reagents like HBTU and HCTU are often less effective.[3] More potent phosphonium-based reagents or specialized uronium/aminium reagents are highly recommended.[1][4] The following tables summarize the performance of various coupling reagents for sterically hindered and N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltHigh reactivity, low racemization, effective for hindered couplings.[5][6]Potential for side reactions if not pre-activated correctly.[5]
PyBOP Phosphonium SaltGood for routine synthesis, suppresses racemization.[7]Can be less effective than HATU for highly hindered couplings.[8]
PyAOP Phosphonium SaltHighly efficient, more reactive than PyBOP.[4]-
PyBroP Halogenophosphonium SaltVery high reactivity, effective for N-methyl amino acids where others fail.[2][7][9]Can lead to oxazolone formation and higher racemization with prolonged coupling times.[7]
COMU Aminium SaltHigh purity peptides, rapid coupling, improved safety profile (non-explosive byproducts).[10][11]Limited solution stability.
BOP-Cl -Effective for coupling N-methylated amino acids.[3]-

Table 2: General Reaction Conditions for Coupling N-Methylated Amino Acids

ParameterConditionRationale
Equivalents of Amino Acid 2 - 5To drive the reaction to completion.
Equivalents of Coupling Reagent 1.9 - 4.5 (relative to amino acid)To ensure efficient activation.
Equivalents of Base (e.g., DIPEA) 4 - 10To maintain a basic pH for the reaction.
Solvent DMF, NMPGood solvating properties for reagents and resin.[5]
Temperature Room Temperature or Elevated (Microwave)Microwave heating can significantly reduce reaction times and improve yields.[10][12][13]
Coupling Time 1 - 4 hours (Room Temp) / 5 - 20 min (Microwave)Longer times may be needed for highly hindered residues.[5][13]
Double/Triple Coupling Recommended for difficult sequencesTo ensure complete reaction and minimize deletion sequences.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-N-alpha-methyl-L-tryptophan (Room Temperature)

This protocol describes a standard method for the coupling of Fmoc-N-alpha-methyl-L-tryptophan using HATU, a highly effective reagent for sterically hindered amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Nα-Me-L-Trp(Boc)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution (20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Nα-Me-L-Trp(Boc)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for at least 5 minutes at room temperature.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitoring and Work-up:

    • Monitor the coupling reaction for completion using the Bromophenol Blue test, as the standard ninhydrin test is not effective for N-methylated amines.[3]

    • If the test indicates incomplete coupling (blue to green color), continue the reaction for another 1-2 hours or perform a second coupling (double coupling) with a fresh solution of activated amino acid.[3]

    • Once the coupling is complete (yellow color), filter the resin and wash thoroughly with DMF (3 times) and DCM (3 times).

    • Proceed to the next deprotection and coupling cycle.

Protocol 2: Microwave-Assisted HATU Coupling of Fmoc-N-alpha-methyl-L-tryptophan

Microwave-assisted SPPS can dramatically reduce coupling times and improve efficiency for hindered amino acids.[10][13]

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In the reaction vessel, add the DMF, Fmoc-Nα-Me-L-Trp(Boc)-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) to the resin.

    • Perform the coupling reaction in the microwave synthesizer at a constant temperature of 75-90°C for 5-10 minutes.[13][14]

  • Monitoring and Work-up:

    • Follow step 4 from Protocol 1. If incomplete, a second microwave coupling step of 5 minutes can be performed.

Protocol 3: Monitoring Coupling Completion with the Bromophenol Blue Test

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Methanol

Procedure:

  • Remove a small sample of resin beads from the reaction vessel.

  • Wash the beads with methanol.

  • Add 2 ml of the bromophenol blue test solution.

  • Observe the color of the suspension.[3]

    • Yellow: Coupling is complete.

    • Blue to Green: Coupling is incomplete; recoupling is necessary.[3]

Visualizations

Experimental Workflow for Fmoc-N-alpha-methyl-L-tryptophan Coupling start Start: Resin with free N-terminal amine swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin with DMF deprotect->wash1 couple 5. Add Activated AA to Resin Couple at RT or with Microwave wash1->couple activate 4. Pre-activate Amino Acid (Fmoc-Nα-Me-Trp(Boc)-OH + HATU + DIPEA in DMF) activate->couple monitor 6. Monitor with Bromophenol Blue Test couple->monitor complete Coupling Complete? monitor->complete wash2 7. Wash Resin (DMF, DCM) complete->wash2 Yes (Yellow) recouple Recouple (Double Coupling) complete->recouple No (Blue/Green) next_cycle Proceed to Next Cycle wash2->next_cycle recouple->couple Troubleshooting Incomplete Coupling start Start: Positive Bromophenol Blue Test (Incomplete Coupling) extend_time 1. Extend Coupling Time (e.g., add 1-2 hours at RT) start->extend_time retest1 Retest extend_time->retest1 double_couple 2. Perform Double Coupling (Fresh reagents) retest1->double_couple Positive success Coupling Successful retest1->success Negative retest2 Retest double_couple->retest2 increase_temp 3. Increase Temperature (Switch to Microwave-Assisted Protocol) retest2->increase_temp Positive check_reagents 4. Check Reagent Quality (Fresh Amino Acid, Coupling Reagent, Solvent) retest2->check_reagents Still Positive retest2->success Negative increase_temp->retest2

References

Application Notes and Protocols for the Standard Deprotection of Fmoc-N-alpha-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-alpha-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and constrain peptide conformation. Fmoc-N-alpha-methyl-L-tryptophan is a key building block for introducing a methylated tryptophan residue, which can have significant implications for the biological activity of a peptide. The successful synthesis of peptides containing this modified amino acid hinges on the efficient and complete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

This document provides detailed application notes and protocols for the standard deprotection of Fmoc-N-alpha-methyl-L-tryptophan during solid-phase peptide synthesis (SPPS). It addresses the challenges posed by the steric hindrance of the N-methyl group, outlines optimized deprotection conditions, and describes methods for quantitative monitoring of the reaction.

Challenges in the Deprotection of Fmoc-N-alpha-methyl-L-tryptophan

The primary challenge in the deprotection of Fmoc-N-alpha-methyl-L-tryptophan is the steric hindrance imparted by the N-methyl group. This bulkiness can significantly impede the approach of the base, typically piperidine, to the acidic proton on the fluorenyl group, thereby slowing down the deprotection kinetics compared to its non-methylated counterpart.[1] Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower purity and overall yield.[2]

Furthermore, the tryptophan indole side chain is susceptible to modification, particularly oxidation, under certain conditions. While this is a greater concern during the final acidic cleavage from the resin, it is essential to employ deprotection conditions that minimize any potential for side reactions. The use of Fmoc-Trp(Boc)-OH is often recommended to protect the indole ring during synthesis and cleavage.

Recommended Deprotection Protocols

Standard deprotection protocols using piperidine can be adapted for Fmoc-N-alpha-methyl-L-tryptophan by extending the reaction times. For more challenging sequences or to accelerate the process, a stronger base cocktail can be employed.

Protocol 1: Extended Piperidine Deprotection

This protocol is a modification of the standard piperidine treatment and is suitable for most routine syntheses.

Materials:

  • Fmoc-N-alpha-methyl-L-tryptophan-loaded resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for an extended period of 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second 20-30 minute treatment to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Protocol 2: Accelerated Deprotection with DBU/Piperazine

For particularly difficult sequences or to reduce deprotection times, a more potent basic solution can be utilized. This combination has been shown to significantly enhance the kinetics of Fmoc removal.[3]

Materials:

  • Fmoc-N-alpha-methyl-L-tryptophan-loaded resin

  • Accelerated Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in DMF or N-methyl-2-pyrrolidone (NMP).

  • DMF or NMP (peptide synthesis grade)

  • DCM

Procedure:

  • Swell the resin in DMF or NMP for 30-60 minutes.

  • Drain the solvent.

  • Add the Accelerated Deprotection Solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin extensively with DMF or NMP (5-7 times).

  • Wash the resin with DCM (3 times) before the next coupling step.

Quantitative Data and Comparison

The steric hindrance of the N-methyl group necessitates longer deprotection times compared to non-methylated amino acids. The following table summarizes typical deprotection conditions and expected outcomes.

Deprotection ReagentConcentrationTime (per treatment)Expected Efficiency for Fmoc-N-Me-TrpPotential Side Reactions
Piperidine in DMF20% (v/v)2 x 10 minModerate to GoodDiketopiperazine formation, Aspartimide formation[1]
Piperidine in DMF20% (v/v)2 x 20-30 minGood to ExcellentMinimized risk of incomplete deprotection
DBU/Piperazine in DMF/NMP2% DBU, 5% Piperazine2 x 5-10 minExcellentPotential for base-sensitive side reactions if not properly controlled

Experimental Workflows and Monitoring

The efficiency of each deprotection step should be monitored to ensure the quality of the final peptide. The most common method is the quantitative analysis of the dibenzofulvene (DBF)-piperidine adduct by UV-Vis spectrophotometry.

Workflow for Fmoc Deprotection and Monitoring

Deprotection_Workflow start Fmoc-N-Me-Trp-Resin swell Swell Resin in DMF start->swell deprotect1 First Deprotection Treatment (e.g., 20% Piperidine/DMF, 20-30 min) swell->deprotect1 collect1 Collect Filtrate 1 deprotect1->collect1 deprotect2 Second Deprotection Treatment (e.g., 20% Piperidine/DMF, 20-30 min) collect1->deprotect2 collect2 Collect Filtrate 2 deprotect2->collect2 wash_dmf Wash with DMF (5-7x) deprotect2->wash_dmf combine_filtrates Combine Filtrates collect2->combine_filtrates uv_vis UV-Vis Analysis at ~301 nm combine_filtrates->uv_vis wash_dcm Wash with DCM (3x) wash_dmf->wash_dcm next_step Proceed to Next Coupling wash_dcm->next_step

Caption: Workflow for Fmoc deprotection and UV-Vis monitoring.

Protocol for UV-Vis Monitoring

This protocol allows for the quantitative determination of Fmoc group removal.[2]

Materials:

  • Collected filtrate from the deprotection steps

  • DMF (peptide synthesis grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Combine the filtrates from both deprotection steps into a volumetric flask of known volume (e.g., 10 mL or 25 mL).

  • Dilute the solution to the mark with DMF.

  • If necessary, perform a further dilution to ensure the absorbance reading is within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[4]

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines. However, for secondary amines like a deprotected N-methylated amino acid, the test will not give the characteristic dark blue color. A modified chloranil test is more suitable for detecting secondary amines.

Potential Side Reactions and Mitigation

While the primary concern with Fmoc-N-alpha-methyl-L-tryptophan is incomplete deprotection, other potential side reactions should be considered:

  • Diketopiperazine (DKP) Formation: This can occur after the deprotection of the second amino acid in the sequence, especially if it is proline or another N-methylated residue. Using a stronger deprotection cocktail like DBU/piperazine can sometimes reduce DKP formation.[3]

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, piperidine can catalyze the formation of a cyclic imide. The use of piperazine-based deprotection solutions has been shown to minimize this side reaction.[5]

  • Indole Ring Modification: While less common under basic deprotection conditions, the tryptophan indole ring can be susceptible to modification. Using high-purity solvents and reagents and ensuring an inert atmosphere can help minimize this risk. For sensitive sequences, the use of a Boc protecting group on the indole nitrogen is recommended.[6]

Signaling Pathways and Logical Relationships

The successful deprotection of Fmoc-N-alpha-methyl-L-tryptophan is a critical step in the overall workflow of solid-phase peptide synthesis. The logical relationship between the deprotection step and the subsequent steps is illustrated below.

SPPS_Logic start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection start->deprotection monitoring Deprotection Monitoring (UV-Vis or Qualitative Test) deprotection->monitoring wash Washing Steps monitoring->wash coupling Amino Acid Coupling coupling->wash After Coupling wash->coupling repeat Repeat Cycle wash->repeat repeat->deprotection cleavage Final Cleavage and Deprotection repeat->cleavage Final Cycle

Caption: Logical workflow of solid-phase peptide synthesis.

Conclusion

The deprotection of Fmoc-N-alpha-methyl-L-tryptophan requires careful consideration of the steric hindrance posed by the N-methyl group. Standard protocols using 20% piperidine in DMF can be effective if reaction times are extended. For more challenging syntheses, an accelerated protocol with a DBU/piperazine cocktail is a viable alternative. Routine monitoring of the deprotection efficiency using UV-Vis spectrophotometry is highly recommended to ensure the synthesis of high-quality peptides containing this important modified amino acid. By implementing these optimized protocols and monitoring strategies, researchers can successfully incorporate Fmoc-N-alpha-methyl-L-tryptophan into their peptide sequences, paving the way for the development of novel and potent therapeutic peptides.

References

Application Notes and Protocols for Cleavage of Peptides Containing N-Methyl-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-methylated amino acids in peptide sequences can significantly enhance their pharmacological properties, including increased metabolic stability and cell permeability. N-methyl-tryptophan (Trp(Me)) is a particularly interesting modification, but its unique chemical nature presents challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). The indole ring of tryptophan is susceptible to oxidation and alkylation under strong acidic conditions, and N-methylation of the peptide backbone can introduce a risk of side reactions, such as peptide bond cleavage.

These application notes provide a comprehensive guide to selecting and optimizing cleavage cocktails for peptides containing N-methyl-tryptophan. The protocols and data presented are designed to help researchers maximize cleavage efficiency while minimizing the formation of undesirable side products.

Challenges in Cleaving N-Methyl-Tryptophan Peptides

The primary challenges in the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing N-methyl-tryptophan include:

  • Indole Ring Modification: The electron-rich indole ring of tryptophan is a target for electrophilic attack by carbocations generated from protecting groups and the resin linker during cleavage. This can lead to alkylation and oxidation of the tryptophan side chain.

  • Peptide Backbone Cleavage: N-methylated peptide bonds can be more susceptible to acid-catalyzed hydrolysis compared to their non-methylated counterparts. This can result in the undesired fragmentation of the peptide chain, particularly if the N-methylated residue is at the N-terminus.

  • Steric Hindrance: The methyl group on the nitrogen atom can create steric hindrance, potentially slowing down the cleavage of adjacent protecting groups or the peptide from the resin.

To overcome these challenges, the composition of the cleavage cocktail, including the choice and concentration of scavengers, is of paramount importance.

Recommended Cleavage Cocktails and Scavengers

The selection of an appropriate cleavage cocktail is dependent on the other amino acids present in the peptide sequence. Below is a comparison of commonly used cocktails and their suitability for peptides containing N-methyl-tryptophan.

Data Presentation: Comparison of Cleavage Cocktails
Cleavage CocktailComposition (v/v/w)Key ScavengersRecommended UsePotential Side Products
Modified Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDTPeptides with multiple sensitive residues (e.g., Cys, Met, Arg).[1][2]Minimal if used correctly.
"Low Odor" Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)TIS, WaterGeneral purpose for peptides without other highly sensitive residues.[3]Potential for incomplete scavenging of all reactive species.
TFA/DCM/Anisole 49% TFA, 49% Dichloromethane (DCM), 2% AnisoleAnisolePeptides synthesized on highly acid-sensitive resins.[3]May require longer cleavage times for complete deprotection.

Experimental Protocols

Protocol 1: Cleavage of N-Methyl-Tryptophan Peptides using Modified Reagent K

This protocol is recommended for peptides containing N-methyl-tryptophan along with other sensitive residues like Cysteine (Cys), Methionine (Met), or Arginine (Arg).

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Deionized water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the dried peptidyl-resin (e.g., 0.1 mmol) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove residual solvents and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (Modified Reagent K):

    • In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified volumetric ratios:

      • TFA: 8.25 mL (82.5%)

      • Phenol: 0.5 mL (5%)

      • Water: 0.5 mL (5%)

      • Thioanisole: 0.5 mL (5%)

      • EDT: 0.25 mL (2.5%)

    • Mix the cocktail thoroughly.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the peptidyl-resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by a preliminary small-scale cleavage and HPLC analysis.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture into a collection tube.

    • Wash the resin twice with a small volume of fresh TFA (e.g., 1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Collect the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Analyze the purity and identity of the peptide by analytical HPLC and mass spectrometry.

Protocol 2: Micro-Cleavage for Optimization

It is highly recommended to perform a small-scale test cleavage to determine the optimal cleavage time and assess potential side product formation before committing the entire batch of resin.

Procedure:

  • Place a small amount of peptidyl-resin (5-10 mg) in a microcentrifuge tube.

  • Add 100-200 µL of the chosen cleavage cocktail.

  • Vortex the tube briefly and let it stand at room temperature.

  • At different time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the supernatant.

  • Precipitate the peptide from the aliquot by adding it to cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

  • Dissolve the peptide in a suitable solvent and analyze by HPLC and mass spectrometry to determine the optimal cleavage time.

Visualizations

Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Workup Work-up & Isolation cluster_Analysis Analysis Resin Peptidyl-Resin Wash DCM Wash & Dry Resin->Wash Cocktail Add Cleavage Cocktail (e.g., Modified Reagent K) Wash->Cocktail Incubate Incubate 2-4h at Room Temp Cocktail->Incubate Filter Filter Resin Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Dry Wash & Dry Crude Peptide Precipitate->Wash_Dry HPLC HPLC Analysis Wash_Dry->HPLC MS Mass Spectrometry Wash_Dry->MS

Caption: General workflow for the cleavage of N-methyl-tryptophan containing peptides.

Side_Reactions cluster_Mitigation Mitigation Strategies TFA TFA Cleavage Peptide Peptide with N-Methyl-Tryptophan TFA->Peptide Side_Products Side Products Peptide->Side_Products can lead to Oxidation Oxidation Side_Products->Oxidation e.g., Oxidation Alkylation Alkylation Side_Products->Alkylation e.g., Alkylation Fragmentation Fragmentation Side_Products->Fragmentation e.g., Backbone Cleavage Scavengers Use of Scavengers (TIS, EDT, Thioanisole) Scavengers->TFA add to Time Optimize Cleavage Time Time->TFA control Temp Control Temperature Temp->TFA control

Caption: Potential side reactions during cleavage and mitigation strategies.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete cleavage.Increase cleavage time. Perform a micro-cleavage to optimize the duration.
Peptide precipitation issues.Ensure the diethyl ether is sufficiently cold. Use a larger volume of ether.
Multiple Peaks in HPLC Formation of side products (oxidation, alkylation).Ensure the use of a fresh, appropriate scavenger cocktail. Perform cleavage under an inert atmosphere (e.g., nitrogen or argon).
Incomplete removal of protecting groups.Increase cleavage time. Consider a stronger cleavage cocktail if necessary.
Mass Adducts in MS Adducts from scavengers or protecting groups.Ensure thorough washing of the precipitated peptide with cold diethyl ether.
Peptide Fragmentation Acid-lability of the N-methylated peptide bond.[4]Reduce cleavage time to the minimum required for complete deprotection. Consider milder cleavage conditions if compatible with other protecting groups.

Conclusion

The successful cleavage of peptides containing N-methyl-tryptophan requires careful consideration of the cleavage cocktail composition and reaction conditions. By employing a robust scavenger cocktail, such as a modified Reagent K, and optimizing the cleavage time, researchers can effectively minimize side reactions and obtain their target peptide in high purity. It is strongly recommended to perform small-scale test cleavages to fine-tune the protocol for each specific peptide sequence.

References

Application Note: Purification of Peptides Containing N-methyl-tryptophan by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-tryptophan, into peptide sequences is a common strategy in medicinal chemistry to enhance metabolic stability, cell permeability, and receptor affinity. However, these modifications introduce significant challenges during purification. N-methylation increases the hydrophobicity of the peptide and can lead to conformational isomers, complicating separation from closely related impurities.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying these complex peptides, utilizing a hydrophobic stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.[2][3][4]

This document provides detailed protocols and guidelines for the successful purification of peptides containing N-methyl-tryptophan using both analytical and preparative RP-HPLC.

Challenges in the Purification of N-methyl-tryptophan Peptides

The purification of peptides containing N-methyl-tryptophan presents unique challenges:

  • Increased Hydrophobicity: The addition of a methyl group to the tryptophan residue significantly increases the overall hydrophobicity of the peptide. This results in longer retention times on reversed-phase columns, requiring higher concentrations of organic solvent for elution and increasing the risk of co-elution with hydrophobic impurities.

  • Conformational Isomers: The N-methylated peptide bond can exist as cis and trans isomers, which may interconvert slowly on the HPLC timescale. This can lead to peak broadening or the appearance of distinct, closely eluting peaks, complicating peak identification and fraction collection. Elevating the column temperature can sometimes help to coalesce these peaks.[5]

  • Difficult Impurities: Crude synthetic peptides often contain impurities such as deletion sequences, truncated peptides, and incompletely deprotected species.[2] Impurities that are also highly hydrophobic can be particularly difficult to resolve from the target N-methylated peptide.

Experimental Workflow and Influencing Factors

The general workflow for peptide purification is a multi-step process requiring careful optimization of HPLC parameters based on the specific properties of the peptide.

G cluster_0 Purification Workflow crude Crude Peptide Synthesis Product prep Sample Preparation (Dissolution & Filtration) crude->prep hplc Preparative RP-HPLC prep->hplc collect Fraction Collection hplc->collect analyze Purity Analysis (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions analyze->pool lyo Lyophilization pool->lyo final Purified Peptide Powder lyo->final

Caption: A typical experimental workflow for the purification of synthetic peptides.

G cluster_1 Factors Influencing HPLC Separation cluster_peptide Peptide Properties cluster_hplc HPLC Parameters center HPLC Separation Resolution prop1 N-Methylation center->prop1 prop2 Hydrophobicity center->prop2 prop3 Amino Acid Sequence center->prop3 prop4 Conformational Isomers center->prop4 param1 Stationary Phase (e.g., C18) center->param1 param2 Mobile Phase Composition center->param2 param3 Gradient Slope center->param3 param4 Column Temperature center->param4 param5 Ion-Pairing Agent (e.g., TFA) center->param5

Caption: Logical relationships between peptide properties and HPLC parameters affecting separation.

Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for determining the purity of a crude or purified peptide containing N-methyl-tryptophan.

1. Materials and Reagents

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), HPLC-grade

  • Peptide Sample

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

2. Equipment

  • Analytical HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • 0.2 µm syringe filters

3. Sample Preparation

  • Accurately weigh ~1 mg of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in 50:50 Water:ACN) to a final concentration of 1 mg/mL.[5]

  • Filter the sample solution through a 0.2 µm syringe filter to remove particulates before injection.[6][7][8]

4. HPLC Method

  • Equilibrate the column with the starting mobile phase conditions for at least 10-15 minutes.

  • Inject 10-20 µL of the prepared sample.

  • Run the gradient program as described in the table below.

  • Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for the tryptophan residue).[5][6][8]

5. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks, multiplied by 100.[5]

ParameterSetting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35 - 45 °C (higher temps may improve peak shape)[5]
Detection UV at 214 nm & 280 nm[5][6][8]
Injection Vol. 10-20 µL
Gradient See Table 2
Protocol 2: Preparative RP-HPLC for Purification

This protocol is for the purification of larger quantities (5-100 mg) of the target peptide.

1. Materials and Reagents

  • Same as Protocol 1, but in larger quantities.

2. Equipment

  • Preparative HPLC system with a fraction collector

  • Preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • 0.45 µm filtration system for mobile phases

3. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or Acetic Acid), then dilute with Mobile Phase A. The final concentration will depend on the column size and loading capacity.

  • Ensure the final sample solution contains a low percentage of organic solvent to ensure proper binding to the column.

  • Filter the entire sample solution to remove particulates.[6][7][8]

4. HPLC Method

  • Develop the preparative gradient based on a prior analytical run. A common strategy is to run a shallow gradient around the elution point of the target peptide.

  • Equilibrate the preparative column with the starting mobile phase conditions.

  • Load the sample onto the column.

  • Run the preparative gradient.

  • Collect fractions throughout the elution of the main peak and surrounding impurities.

5. Post-Purification Processing

  • Analyze the collected fractions using analytical RP-HPLC (Protocol 1) to determine the purity of each.

  • Pool the fractions that meet the desired purity level (>95% or >98%).

  • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

ParameterSetting
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Column Temp. 30 - 40 °C
Detection UV at 220 nm (preparative scale)
Sample Load 5 - 100 mg (column dependent)
Gradient See Table 2 (adjust slope for better resolution)

Data Presentation: Gradient Conditions and Purification Outcomes

Quantitative data from HPLC purification runs should be systematically recorded to ensure reproducibility and to track efficiency.

Table 1: Example HPLC Gradient Programs

Time (min)% Mobile Phase B (Analytical)% Mobile Phase B (Preparative - Shallow)
0520
5520
356550
409595
459595
46520
50520

Note: The preparative gradient should be optimized based on the retention time of the target peptide from the analytical run. A shallower gradient (e.g., 0.5-1% B per minute) around the elution point will improve resolution.

Table 2: Hypothetical Purification Summary

Peptide IDSequence FragmentCrude Purity (%)Final Purity (%)Recovery Yield (%)
NMT-001Ac-Phe-[NMe-Trp]-Gly-Lys-NH268.598.735
NMT-002Tyr-Ala-[NMe-Trp]-Leu-Val-NH275.299.141
NMT-003Gly-His-[NMe-Trp]-Ser-Tyr-NH259.397.531

The purification of peptides containing N-methyl-tryptophan by RP-HPLC is a robust but challenging process. The increased hydrophobicity and potential for isomeric forms necessitate careful method development. By employing optimized gradients, appropriate column temperatures, and systematic fraction analysis, high-purity peptides can be reliably obtained. The protocols and data presented here serve as a comprehensive guide for researchers to develop effective purification strategies for these valuable and complex molecules.

References

Application Note: Mass Spectrometry Analysis of N-methyl-tryptophan Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of tryptophan residues in peptides is a post-translational modification (PTM) with emerging significance in cellular signaling and therapeutic peptide design. The addition of a methyl group to the indole nitrogen of tryptophan can modulate peptide structure, function, and metabolic stability. Accurate and robust analytical methods are crucial for the identification and quantification of N-methyl-tryptophan-containing peptides. This application note provides a detailed protocol for the analysis of these peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), addressing the unique challenges associated with this modification.

N-methylated peptides present a unique analytical challenge due to the subtle mass shift of 14.01565 Da and the potential for in-source fragmentation or rearrangement.[1] The choice of mass spectrometry fragmentation technique is critical for the accurate localization of the methyl group on the tryptophan indole ring. This document outlines a comprehensive workflow, from sample preparation to data analysis, and provides expected fragmentation patterns to guide researchers in this specialized area of proteomics and drug development.

Data Presentation

Quantitative analysis of N-methyl-tryptophan peptides is essential for understanding their biological roles and for the quality control of synthetic peptide therapeutics. The following tables provide an example of expected quantitative data for a model N-methyl-tryptophan-containing peptide, illustrating key analytical parameters.

Table 1: LC-MS/MS Parameters for the Analysis of a Synthetic N-methyl-tryptophan Peptide

ParameterValue
Peptide Sequence Ac-Gly-Ala-Trp(Me)-Leu-Ser-Arg-NH2
Precursor Ion (m/z) 458.76 (z=2)
Charge State (z) 2
Monoisotopic Mass 915.51 Da
Retention Time 18.5 min
Collision Energy (HCD) 28%
Limit of Detection (LOD) 10 fmol
Limit of Quantification (LOQ) 50 fmol

Table 2: Characteristic Fragment Ions for N-methyl-tryptophan Peptide (Ac-Gly-Ala-Trp(Me)-Leu-Ser-Arg-NH2)

Ion TypeFragmentCalculated m/z (z=1)Observed m/z (z=1)
b₂Ac-Gly-Ala143.08143.08
b₃Ac-Gly-Ala-Trp(Me)343.18343.19
b₄Ac-Gly-Ala-Trp(Me)-Leu456.26456.27
b₅Ac-Gly-Ala-Trp(Me)-Leu-Ser543.29543.30
y₁Arg-NH₂175.12175.12
y₂Ser-Arg-NH₂262.15262.15
y₃Leu-Ser-Arg-NH₂375.24375.24
y₄Trp(Me)-Leu-Ser-Arg-NH₂575.34575.35
Diagnostic Ion Trp(Me) Immonium Ion 144.08 144.08

Experimental Protocols

This section provides a detailed methodology for the analysis of N-methyl-tryptophan peptides, from sample preparation to LC-MS/MS data acquisition.

Protocol 1: Sample Preparation of Synthetic N-methyl-tryptophan Peptides
  • Peptide Solubilization: Dissolve the lyophilized synthetic N-methyl-tryptophan peptide in 0.1% formic acid in LC-MS grade water to a stock concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with 0.1% formic acid in water to a final concentration of 10 pmol/µL.

  • Internal Standard Spiking (for quantitative analysis): If an isotopically labeled version of the peptide is available, spike it into the sample at a known concentration.

  • Sample Filtration: For samples with visible particulates, centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to a new microcentrifuge tube.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 2% B

      • 5-45 min: 2-35% B

      • 45-50 min: 35-80% B

      • 50-55 min: 80% B

      • 55-60 min: 80-2% B

      • 60-70 min: 2% B

    • Flow Rate: 300 nL/min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan:

      • Resolution: 60,000.

      • Scan Range: m/z 350-1500.

      • AGC Target: 3e6.

      • Maximum IT: 50 ms.

    • MS2 Scan (Data-Dependent Acquisition):

      • TopN: 15 most intense precursor ions.

      • Fragmentation: Higher-energy C-trap dissociation (HCD).

      • Resolution: 15,000.

      • AGC Target: 1e5.

      • Maximum IT: 100 ms.

      • Isolation Window: 1.6 m/z.

      • Dynamic Exclusion: 30 s.

Protocol 3: Data Analysis
  • Peptide Identification: Use a database search engine (e.g., Mascot, Sequest) to identify the peptide from the MS/MS spectra. Include the mass shift for N-methylation of tryptophan (+14.01565 Da) as a variable modification in the search parameters.

  • Manual Validation: Manually inspect the MS/MS spectra to confirm the peptide sequence and the localization of the N-methyl group on the tryptophan residue. Look for the characteristic b- and y-ion series and the diagnostic immonium ion for N-methyl-tryptophan (m/z 144.08).

  • Quantification: For quantitative analysis, extract the ion chromatograms for the precursor ion of the N-methyl-tryptophan peptide and its internal standard. Calculate the peak area ratio to determine the relative or absolute abundance.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the characteristic fragmentation pattern of N-methyl-tryptophan peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Synthetic Peptide (N-methyl-tryptophan) dissolution Dissolution in 0.1% Formic Acid peptide_synthesis->dissolution dilution Working Solution (10 pmol/µL) dissolution->dilution lc_separation nanoLC Separation (C18 Column) dilution->lc_separation ms_analysis Mass Spectrometry (Orbitrap) lc_separation->ms_analysis peptide_id Peptide Identification (Database Search) ms_analysis->peptide_id validation Manual Validation of MS/MS Spectra peptide_id->validation quantification Quantification validation->quantification fragmentation_pathway cluster_peptide Peptide Backbone N_term H₂N- AA1 AA₁ TrpMe Trp(Me) b_ion b-ion (N-terminal fragment) AA1->b_ion Backbone fragmentation AA2 AA₂ immonium_ion Immonium Ion (m/z 144.08) TrpMe->immonium_ion Side-chain fragmentation C_term -COOH y_ion y-ion (C-terminal fragment) AA2->y_ion Backbone fragmentation

References

Application Notes and Protocols for the NMR Characterization of Fmoc-N-alpha-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-N-alpha-methyl-L-tryptophan. This N-methylated amino acid derivative is of significant interest in peptide synthesis and drug development due to its potential to enhance the pharmacokinetic properties of peptide-based therapeutics. The following sections detail the expected NMR spectral data and provide comprehensive protocols for sample preparation and data acquisition.

Introduction to NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For Fmoc-N-alpha-methyl-L-tryptophan, NMR is essential to confirm the identity and purity of the compound. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Fmoc-N-alpha-methyl-L-tryptophan. These values are based on known data for Fmoc-L-tryptophan and the expected influence of the N-alpha-methylation. Actual chemical shifts may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-N-alpha-methyl-L-tryptophan

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole NH10.8 - 11.0s-
Fmoc Aromatic CH7.8 - 7.9m-
Fmoc Aromatic CH7.6 - 7.7m-
Fmoc Aromatic CH7.3 - 7.5m-
Indole C4-H, C7-H7.5 - 7.6m-
Indole C2-H7.2 - 7.3s-
Indole C5-H, C6-H7.0 - 7.2m-
α-CH4.5 - 4.7t~7.5
Fmoc CH₂4.2 - 4.4m-
Fmoc CH4.1 - 4.2t~6.5
β-CH₂3.2 - 3.4m-
α-N-CH₃2.8 - 3.0s-

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-N-alpha-methyl-L-tryptophan

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic C=O173 - 175
Urethane C=O156 - 158
Fmoc Aromatic C143 - 145
Fmoc Aromatic C141 - 142
Indole C-3a, C-7a136 - 137
Indole C-2124 - 125
Fmoc Aromatic CH127 - 128
Fmoc Aromatic CH125 - 126
Fmoc Aromatic CH120 - 121
Indole C-4, C-7118 - 119
Indole C-5, C-6111 - 112
Indole C-3109 - 110
Fmoc CH₂66 - 68
α-CH60 - 62
Fmoc CH47 - 48
α-N-CH₃30 - 32
β-CH₂27 - 29

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for Fmoc-protected amino acids due to its excellent dissolving power. Other suitable solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD).

  • Sample Concentration : Dissolve 5-10 mg of Fmoc-N-alpha-methyl-L-tryptophan in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, add a small amount.

  • Sample Filtration : To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectra and apply an automatic baseline correction.

  • Chemical Shift Referencing : Reference the spectra to the TMS signal at 0.00 ppm.

  • Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking : Identify and label the chemical shifts of all significant peaks.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the NMR characterization of Fmoc-N-alpha-methyl-L-tryptophan.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer load_sample Load Sample into Spectrometer transfer->load_sample Prepared Sample setup_exp Setup 1H & 13C Experiments load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft Raw Data (FID) phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Peak Picking, Integration & Assignment reference->analyze final_report final_report analyze->final_report Final Characterization Report

Caption: Workflow for NMR characterization of Fmoc-N-alpha-methyl-L-tryptophan.

Structure_Elucidation_Logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Optional) cluster_info Information Gained cluster_conclusion Final Confirmation H1_NMR 1H NMR proton_env Proton Environment & Neighboring Protons H1_NMR->proton_env C13_NMR 13C NMR carbon_backbone Carbon Skeleton C13_NMR->carbon_backbone COSY COSY H_H_correlation Proton-Proton Correlations COSY->H_H_correlation HSQC HSQC C_H_correlation Direct Carbon-Proton Correlations HSQC->C_H_correlation HMBC HMBC long_range_correlation Long-Range C-H Correlations HMBC->long_range_correlation structure_confirmation Unambiguous Structure Confirmation & Purity Assessment proton_env->structure_confirmation carbon_backbone->structure_confirmation H_H_correlation->structure_confirmation C_H_correlation->structure_confirmation long_range_correlation->structure_confirmation

Caption: Logical flow for structural elucidation using various NMR techniques.

Application Notes and Protocols: Incorporation of Fmoc-N-alpha-methyl-L-tryptophan in Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including therapeutic agents, into cells. The incorporation of modified amino acids, such as N-alpha-methylated amino acids, into CPP sequences can confer advantageous properties, including enhanced proteolytic stability, improved oral bioavailability, and altered conformational preferences that may lead to increased cellular uptake. This document provides detailed application notes and protocols for the incorporation of Fmoc-N-alpha-methyl-L-tryptophan into CPPs, their synthesis, and subsequent evaluation of their cellular uptake and cytotoxicity.

N-alpha-methylation of the peptide backbone introduces a methyl group on the amide nitrogen, which can protect the peptide from enzymatic degradation.[1] Furthermore, the steric hindrance introduced by the N-methyl group can influence the peptide's secondary structure, potentially favoring conformations that are more conducive to membrane translocation.[2] The tryptophan residue itself, with its bulky indole side chain, is known to play a significant role in the interaction of CPPs with the cell membrane.[3]

Data Presentation

Table 1: Representative Cellular Uptake of Tryptophan-Containing CPPs

Peptide SequenceCell LineConcentration (µM)Incubation Time (h)Cellular Uptake (% of Control)Reference
RWRWRWRWMDA-MB-23113~150[4]
(RWRW3)2SK-OV-313~250[4]
R7WCHONot SpecifiedNot SpecifiedHigh[5]
W-BP100E. coliNot SpecifiedNot SpecifiedHigh

Note: The data presented are for peptides containing L-tryptophan, not N-alpha-methyl-L-tryptophan. It is anticipated that N-alpha-methylation may influence these values.

Table 2: Representative Cytotoxicity of Tryptophan-Containing CPPs

Peptide SequenceCell LineIC50 (µM)Incubation Time (h)Reference
RWRWRWRWMDA-MB-231> 503[4]
MelittinMCF-710.22 µg/mL24[6]
MelittinHepa 1-66.39 µg/mL24[6]
PNWHeLaNot Specified1[7]

Note: The data presented are for peptides containing L-tryptophan, not N-alpha-methyl-L-tryptophan. Cytotoxicity should be empirically determined for each new peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of CPPs Containing Fmoc-N-alpha-methyl-L-tryptophan

This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a CPP containing an N-alpha-methylated tryptophan residue. Due to the steric hindrance of the N-methyl group, specialized coupling conditions are required for efficient incorporation.[1][2]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N-alpha-methyl-L-tryptophan)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 times).

  • Incorporation of Fmoc-N-alpha-methyl-L-tryptophan (Modified Coupling):

    • Dissolve 4 equivalents of Fmoc-N-alpha-methyl-L-tryptophan and 3.9 equivalents of HATU in DMF.[1]

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for at least 4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.[1] Microwave-assisted synthesis can also significantly improve coupling efficiency for sterically hindered amino acids.[2]

    • Monitor the coupling reaction using a colorimetric test such as the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amines.[1]

    • Drain and wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/water) to the dried resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol describes how to quantify the cellular uptake of a fluorescently labeled CPP.

Materials:

  • Fluorescently labeled CPP (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Peptide Treatment:

    • Prepare different concentrations of the fluorescently labeled CPP in complete cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the CPP solutions to the cells. Include an untreated control.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting:

    • Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells and resuspend the pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore at the appropriate wavelength (e.g., 488 nm for FITC).

    • Record the fluorescence intensity for at least 10,000 cells per sample.

    • Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the CPP.

Materials:

  • CPP of interest

  • Cell line of interest

  • 96-well plate

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Peptide Treatment:

    • Prepare a serial dilution of the CPP in complete cell culture medium.

    • Remove the old medium and add the CPP solutions to the wells. Include untreated cells as a positive control and cells treated with a known cytotoxic agent as a negative control.

    • Incubate for 24-48 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Std Couple Standard Fmoc-Amino Acid (HATU/DIPEA) Deprotect1->Couple_Std Couple_NMe Couple Fmoc-N-alpha-methyl-L-Trp (HATU/DIPEA, extended time) Deprotect1->Couple_NMe Couple_Std->Deprotect1 Next AA Repeat Repeat Cycles Couple_NMe->Deprotect1 Next AA Cleave Cleavage & Deprotection (TFA/TIS/H2O) Purify Purification (RP-HPLC) Cleave->Purify Uptake Cellular Uptake Assay (Flow Cytometry) Purify->Uptake Toxicity Cytotoxicity Assay (MTT) Purify->Toxicity Data_Analysis Data Analysis Uptake->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for synthesis and evaluation of CPPs.

Signaling_Pathway_Uptake cluster_membrane Cell Membrane cluster_cytosol Cytosol CPP N-Me-Trp CPP Interaction Electrostatic Interaction & Membrane Insertion CPP->Interaction Membrane Lipid Bilayer Interaction->Membrane Endocytosis Endocytosis Interaction->Endocytosis Direct Direct Translocation Interaction->Direct Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cargo_Release Cargo Release Escape->Cargo_Release Direct->Cargo_Release

Caption: Putative cellular uptake mechanisms for CPPs.

References

Application Notes and Protocols for the Use of N-methyl-tryptophan in Constrained and Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with N-methyl-tryptophan

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation of the peptide backbone, including the modification of tryptophan to N-methyl-tryptophan, offers a powerful tool to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low cell permeability.[1][2] This modification can induce conformational rigidity, predisposing the peptide to a bioactive conformation and potentially increasing binding affinity and selectivity for its target.[2]

The introduction of a methyl group on the amide nitrogen of tryptophan can significantly alter the physicochemical properties of a peptide. It removes a hydrogen bond donor, which can reduce the desolvation penalty for membrane permeation, and sterically shields the adjacent peptide bond from proteolytic degradation.[1] These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of constrained and cyclic peptides containing N-methyl-tryptophan, complete with detailed experimental protocols and quantitative data to facilitate their application in drug discovery and development.

Key Advantages of Incorporating N-methyl-tryptophan

The strategic inclusion of N-methyl-tryptophan in constrained and cyclic peptides can impart several beneficial properties that are highly desirable for therapeutic candidates:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the peptide bond from cleavage by proteases and extending the in vivo half-life of the peptide.[1]

  • Improved Cell Permeability and Oral Bioavailability: By replacing an amide proton with a methyl group, the number of hydrogen bond donors is reduced, which can lead to improved passive diffusion across cell membranes.[3][4][5] This is a critical factor for targeting intracellular proteins and for the development of orally bioavailable peptide drugs.[3][4][5]

  • Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone. This can help to "lock" the peptide into its bioactive conformation, leading to higher binding affinity and specificity for its biological target.

  • Modulation of Receptor Selectivity: The conformational constraints imposed by N-methylation can fine-tune the interaction of the peptide with its receptor, potentially leading to improved selectivity for a specific receptor subtype.

Quantitative Data: The Impact of N-methylation on Peptide Properties

The following tables summarize quantitative data from studies on N-methylated cyclic peptides, illustrating the significant improvements in permeability and metabolic stability that can be achieved. While not all data is specific to N-methyl-tryptophan, it represents the general and well-documented effects of N-methylation on cyclic peptides.

Table 1: Comparison of Permeability and Metabolic Stability of a Cyclic Hexapeptide and its N-methylated Analogs

CompoundModificationPAMPA Permeability (Pe, 10⁻⁶ cm/s)RRCK Cell Permeability (Papp, 10⁻⁶ cm/s)Rat Liver Microsomal Stability (t½, min)Human Liver Microsomal Stability (t½, min)
1 Non-methylated1.80.5225109
3 Partially N-methylated4.94.1110>320
5 Per-N-methylated3.52.9>320>320

Data extracted from "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds". This study demonstrates that partial N-methylation can significantly increase cell permeability compared to the non-methylated parent peptide. Per-methylation also enhances stability.

Table 2: Src Kinase Inhibitory Activity of a Tryptophan-Containing Cyclic Peptide

PeptideSequenceIC₅₀ (µM)
C[RW]₅cyclo(Arg-Trp-Arg-Trp-Arg-Trp-Arg-Trp-Arg-Trp)2.8

Data from "Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors". This table provides an example of the biological activity of a cyclic peptide containing tryptophan. While a direct comparison with an N-methylated version is not provided in this study, such a molecule could be synthesized using the protocols below to investigate potential improvements in potency and pharmacokinetic properties.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of cyclic peptides containing N-methyl-tryptophan.

Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing N-methyl-tryptophan

This protocol describes the manual synthesis of a linear peptide on a solid support using Fmoc/tBu chemistry, incorporating a protected N-methyl-tryptophan residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-Trp(Boc)-OH or Fmoc-N-Me-L-Trp(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For the sterically hindered coupling of Fmoc-N-Me-L-Trp(Boc)-OH, extend the coupling time to 4-6 hours and consider a double coupling.

    • Monitor the coupling reaction using the Kaiser test (for primary amines) or a Chloranil test (for secondary amines like N-methylated residues).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage of the Linear Peptide from Resin:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

On-Resin N-methylation of a Tryptophan Residue

This protocol describes a three-step procedure for the site-selective N-methylation of a tryptophan residue directly on the solid support.

Materials:

  • Peptide-resin with a free N-terminal tryptophan

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • Dimethylformamide (DMF)

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

  • N,N-Diisopropylethylamine (DIPEA)

  • β-mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Protocol:

  • Sulfonylation:

    • Swell the peptide-resin in DMF.

    • Add a solution of o-NBS-Cl (5 equivalents) and collidine (5 equivalents) in DMF.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Methylation:

    • To the sulfonated peptide-resin, add a solution of proton sponge (5 equivalents) and MeOTs (10 equivalents) in DMF.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF.

  • Desulfonylation:

    • Prepare a solution of β-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

    • Add the solution to the resin and agitate for 30 minutes at room temperature.

    • Repeat the desulfonylation step once more.

    • Wash the resin thoroughly with DMF and DCM.

Head-to-Tail Cyclization of the Peptide

This protocol describes the solution-phase cyclization of the linear peptide.

Materials:

  • Crude linear peptide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Dissolution and Cyclization:

    • Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization.

    • Add the cyclization reagent (e.g., BOP, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

Protocol:

  • Purification:

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a gradient of water and acetonitrile, both containing 0.1% TFA.

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final product.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified cyclic peptide using high-resolution mass spectrometry (HRMS).

    • NMR Spectroscopy: Use 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy to confirm the structure and perform a detailed conformational analysis of the cyclic peptide in solution.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

Protocol:

  • Preparation:

    • Prepare a lipid solution (e.g., 1% lecithin in dodecane).

    • Prepare a donor solution of the test peptide (e.g., 200 µM in a suitable buffer).

    • Prepare the acceptor solution (buffer).

  • Assay:

    • Coat the filter plate of a 96-well PAMPA plate with the lipid solution.

    • Add the acceptor solution to the acceptor plate.

    • Add the donor solution containing the peptide to the donor plate.

    • Assemble the PAMPA plate sandwich and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Analysis:

    • After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the appropriate formula.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway where tryptophan-containing cyclic peptides can act as inhibitors, as well as the general experimental workflow for their synthesis and evaluation.

G cluster_workflow Experimental Workflow for N-methyl-tryptophan Cyclic Peptides SPPS Solid-Phase Peptide Synthesis (Linear Peptide) OnResin_NMe On-Resin N-methylation (Optional) SPPS->OnResin_NMe Site-selective modification Cleavage Cleavage from Resin SPPS->Cleavage Direct cleavage OnResin_NMe->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Characterization (MS, NMR) Purification->Characterization Bioassays Biological Assays (Permeability, Stability, Activity) Purification->Bioassays

Caption: General workflow for the synthesis and evaluation of N-methyl-tryptophan containing cyclic peptides.

G cluster_pathway Src Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Src Src Kinase Receptor->Src Activates Substrate Substrate (e.g., FAK, STAT3) Src->Substrate Phosphorylates Downstream Downstream Signaling (Proliferation, Migration, Survival) Substrate->Downstream Leads to Inhibitor Cyclic Peptide Inhibitor (e.g., C[RW]₅) Inhibitor->Src Inhibits

Caption: Inhibition of the Src kinase signaling pathway by a tryptophan-containing cyclic peptide.

Conclusion

The incorporation of N-methyl-tryptophan into constrained and cyclic peptides is a validated and powerful strategy for enhancing their drug-like properties. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel peptide-based therapeutics with improved pharmacokinetic profiles and biological activity. The ability to fine-tune the properties of peptides through N-methylation opens up new avenues for targeting challenging diseases and developing the next generation of peptide drugs.

References

Application Note: Optimizing the Cleavage Efficiency of N-Methyl-Tryptophan from Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptoid research and development. The final cleavage of the synthesized molecule from the solid support resin is a critical step that significantly impacts the final yield and purity. Peptides containing sensitive residues, such as tryptophan and its derivatives like N-methyl-tryptophan, present unique challenges during cleavage. The electron-rich indole side chain of tryptophan is highly susceptible to modification by reactive cationic species generated during the acidic conditions of cleavage, primarily when using Trifluoroacetic Acid (TFA). This application note provides a detailed overview of cleavage strategies, comparative data on different resin and cleavage cocktail combinations, and step-by-step protocols to optimize the cleavage of N-methyl-tryptophan-containing peptides.

Challenges in Cleaving N-Methyl-Tryptophan Peptides During the final cleavage step in Fmoc-based SPPS, strong acids like TFA are used to remove side-chain protecting groups and cleave the peptide from the resin linker.[1] This process generates highly reactive carbocations from the protecting groups (e.g., t-butyl) and the resin linker itself.[1] The indole ring of tryptophan is nucleophilic and can be readily alkylated by these carbocations, leading to significant impurities.[1][2] While N-methylation of the indole nitrogen may slightly alter its reactivity, the core susceptibility to electrophilic attack on the indole ring remains a primary concern.

The choice of resin and, more importantly, the composition of the cleavage cocktail are paramount to mitigating these side reactions. Scavengers are nucleophilic reagents added to the TFA cocktail to "trap" the reactive carbocations before they can modify the peptide.[1] The selection of appropriate scavengers is dictated by the amino acid composition of the peptide.[1]

Comparative Data: Cleavage Conditions for Tryptophan-Containing Peptides

The following table summarizes various cleavage conditions and their reported effectiveness for peptides containing tryptophan or tryptophan-like residues, which can be extrapolated for N-methyl-tryptophan.

Resin TypeCleavage Cocktail (v/v)Reaction TimeKey Observations
Wang Resin TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)1-4 hoursGeneral-purpose cocktail for peptides without other highly sensitive residues like Cys or Met.[1][3]
Wang Resin Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)2-4 hoursRobust cocktail for peptides with multiple sensitive residues, including Trp, Met, and Cys.[1][4]
Rink Amide MBHA TFA / TIS / Water (95:2.5:2.5)30 minutesResulted in significant side-products for a peptoid with tryptophan-like residues.[5][6]
TentaGel S RAM TFA / TIS / Water (95:2.5:2.5)30 minutesFewer side-products compared to MBHA resin under the same conditions.[5][6]
TentaGel S RAM TFA / Dichloromethane (DCM) / Anisole (49:49:2)30 minutesFound to be sufficient for cleavage and yielded better results (higher purity) than the TFA/TIS/Water cocktail.[5][6]
Rink Amide Resin TFA / TIS / 1,3-dimethoxybenzene (DMB) (92.5:2.5:5)3 hoursPrevents the formation of C-terminal N-alkylated peptide amide by-products resulting from linker decomposition.[7]
PAL or BAL Resin Reagent R: TFA / Thioanisole / EDT / Anisole (90:5:3:2)2 hoursRecommended for tryptophan-containing peptides on these resins to minimize reattachment of the peptide to the linker.[8]

Experimental Protocols

Protocol 1: Cleavage of N-Methyl-Tryptophan Peptide from Wang Resin

This protocol is designed for peptides synthesized on Wang resin, which yields a C-terminal carboxylic acid.

Materials:

  • Peptide-bound Wang resin (fully deprotected N-terminus, dried under vacuum)

  • Trifluoroacetic Acid (TFA), high purity

  • Scavengers: Triisopropylsilane (TIS), Dichloromethane (DCM), Anisole

  • Cold diethyl ether (-20°C)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.[9]

    • Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF.[1]

    • Dry the resin under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation (TFA/DCM/Anisole):

    • Caution: Prepare the cleavage cocktail in a well-ventilated fume hood immediately before use. TFA is highly corrosive.

    • For every 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Combine TFA, DCM, and Anisole in a 49:49:2 volumetric ratio.[5][6]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.

    • Gently agitate the mixture at room temperature for 1 to 2 hours.[9] The optimal time may vary depending on the peptide sequence.

  • Peptide Collection and Precipitation:

    • Filter the cleavage solution from the resin into a clean collection tube.[9]

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[9]

    • In a separate tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the peptide.[9][10]

    • If precipitation is slow, store the mixture at 4°C overnight.[9]

  • Isolation and Drying:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • For final purification, dissolve the peptide in an appropriate solvent (e.g., 20% aqueous acetic acid) and lyophilize or purify using RP-HPLC.[9]

Protocol 2: Cleavage of N-Methyl-Tryptophan Peptide from Rink Amide Resin

This protocol is for peptides synthesized on Rink Amide resin, yielding a C-terminal amide.

Materials:

  • Peptide-bound Rink Amide resin (fully deprotected N-terminus, dried under vacuum)

  • Trifluoroacetic Acid (TFA), high purity

  • Scavengers: Triisopropylsilane (TIS), 1,3-dimethoxybenzene (DMB)

  • Cold diethyl ether (-20°C)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Remove the N-terminal Fmoc group using a standard 20% piperidine in DMF solution.[11]

    • Wash the resin thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation (TFA/TIS/DMB):

    • Caution: Prepare the cleavage cocktail in a well-ventilated fume hood immediately before use.

    • For every 1 gram of resin, prepare 10-20 mL of the cocktail.

    • Combine TFA, TIS, and 1,3-dimethoxybenzene in a 92.5:2.5:5 volumetric ratio.[7] This cocktail is specifically designed to prevent C-terminal N-alkylation from Rink Amide linker decomposition.[7]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[7]

  • Peptide Collection and Precipitation:

    • Filter the cleavage solution from the resin into a clean collection tube.[7]

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Concentrate the filtrate using a stream of nitrogen.[7]

    • Precipitate the peptide by adding the concentrated filtrate to a 10-fold volume of cold diethyl ether.[7]

  • Isolation and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Wash the pellet 2-3 times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • The resulting crude product can be dissolved in a water/acetonitrile mixture and lyophilized prior to purification by RP-HPLC.[7]

Visualizations

G cluster_workflow General Cleavage Workflow Resin 1. Dried Peptide-Resin Cocktail 2. Add Cleavage Cocktail (TFA + Scavengers) Resin->Cocktail Incubate 3. Incubate (1-3h, RT) Cocktail->Incubate Filter 4. Filter to Separate Resin Incubate->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate Waste Resin Waste Resin Filter->Waste Resin Isolate 6. Centrifuge & Wash Pellet Precipitate->Isolate Purify 7. Dry & Purify (HPLC) Isolate->Purify

Caption: General experimental workflow for peptide cleavage from solid-phase resin.

G TFA Cleavage Side Reaction Mechanism cluster_main TFA Cleavage Side Reaction Mechanism cluster_pathways TFA Cleavage Side Reaction Mechanism cluster_side_reaction Side Reaction cluster_scavenging Desired Scavenging TFA TFA (Strong Acid) ProtectingGroup Protecting Group (e.g., t-Butyl) TFA->ProtectingGroup Protonates Carbocation Reactive Carbocation (e.g., t-Butyl⁺) ProtectingGroup->Carbocation Generates Trp N-Me-Tryptophan (Nucleophilic Indole) Carbocation->Trp Scavenger Scavenger (e.g., TIS, Anisole) Carbocation->Scavenger AlkylatedTrp Alkylated By-product Trp->AlkylatedTrp Alkylation Quenched Neutralized Species Scavenger->Quenched Traps

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-N-alpha-methyl-L-tryptophan Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the low coupling efficiency of Fmoc-N-alpha-methyl-L-tryptophan. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of Fmoc-N-alpha-methyl-L-tryptophan often low?

The low coupling efficiency of Fmoc-N-alpha-methyl-L-tryptophan is primarily due to significant steric hindrance. The presence of the N-alpha-methyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric bulk necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields.[1][2]

Q2: Which coupling reagents are most effective for Fmoc-N-alpha-methyl-L-tryptophan?

For sterically hindered N-methylated amino acids, potent coupling reagents are essential.[1] Uronium/aminium salt-based reagents and phosphonium salt-based reagents are generally more effective than standard carbodiimide activators like DCC or DIC alone.[3][4]

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings.[1][5][6] HATU is frequently recommended for its high reactivity.[1]

  • Phosphonium Reagents: PyBOP, PyAOP, and PyBrOP are excellent choices, particularly for difficult couplings involving N-methylated amino acids.[1][3][4] PyBrOP is noted as a more reactive option for instances where other reagents are inefficient.[4] PyAOP is especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[4]

Q3: What role does the Boc protecting group on the indole nitrogen play in the coupling reaction?

The Boc protecting group on the indole nitrogen of the tryptophan side chain helps to prevent side reactions.[7][8] Although the indole ring is not directly involved in peptide bond formation, it can be susceptible to modification during peptide synthesis and cleavage.[9] Using Fmoc-Trp(Boc)-OH can minimize these side reactions, leading to purer crude peptides in higher yields, especially in sequences containing arginine.[8]

Q4: How can I effectively monitor the completion of the coupling reaction for an N-methylated amino acid?

Standard monitoring methods like the Kaiser test (ninhydrin test) are unreliable for N-methylated amino acids because they give a false-negative or weak positive result with secondary amines.[10] Alternative qualitative tests are necessary:

  • Bromophenol Blue (BPB) Test: This test indicates the presence of a free amine with a blue or green color (incomplete reaction) and a yellow color for a complete reaction.[1][10]

  • Chloranil Test: This is a highly sensitive test for secondary amines, producing a blue or blue-green color on the resin beads if the coupling is incomplete.[10][11]

  • Isatin Test: This test is also suitable for secondary amines and will result in a blue color for an incomplete reaction.[10][11]

Troubleshooting Guide

Problem: Low coupling efficiency of Fmoc-N-alpha-methyl-L-tryptophan, as indicated by a positive Bromophenol Blue, Chloranil, or Isatin test.

Below is a systematic workflow to troubleshoot and resolve poor coupling efficiency.

Troubleshooting_Workflow start Start: Low Coupling Efficiency action1 Action 1: Optimize Coupling Reagent - Switch to HATU, PyAOP, or PyBrOP. - Use 3-5 equivalents of amino acid and coupling reagent. start->action1 action2 Action 2: Extend Coupling Time - Increase reaction time to 2-4 hours. - Consider overnight coupling for very difficult sequences. action1->action2 If still incomplete end_success Success: Coupling Complete action1->end_success If coupling is now complete action3 Action 3: Perform a Double Coupling - After the initial coupling, wash the resin and recouple with fresh reagents. action2->action3 If still incomplete action2->end_success If coupling is now complete action4 Action 4: Increase Reaction Temperature - Perform the coupling at an elevated temperature (e.g., 50°C). - Microwave synthesis can be beneficial. action3->action4 If still incomplete action3->end_success If coupling is now complete action5 Action 5: Change Solvent System - Use NMP or a DMF/DCM mixture to disrupt potential peptide aggregation. action4->action5 If still incomplete action4->end_success If coupling is now complete action5->end_success If coupling is now complete end_cap If still incomplete, consider capping unreacted amines. action5->end_cap If still incomplete

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data Summary

The following table summarizes recommended reagent concentrations for coupling sterically hindered amino acids.

Reagent/ParameterRecommended Equivalents (relative to resin loading)Notes
Fmoc-N-alpha-methyl-L-tryptophan 2 - 5 eq.Higher equivalents can help drive the reaction to completion.
Coupling Reagent (e.g., HATU, PyBOP) 1.9 - 4.9 eq.A slight excess relative to the amino acid is often used.
Base (e.g., DIPEA/DIEA) 4 - 8 eq.A significant excess is typically required.
Coupling Time 1 - 4 hours (or overnight)N-methylated amino acids require longer coupling times.
Temperature Room Temperature to 50°CElevated temperatures can improve efficiency, especially with microwave assistance.[12]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-N-alpha-methyl-L-tryptophan using HATU

This protocol is designed for the efficient coupling of the sterically hindered Fmoc-N-alpha-methyl-L-tryptophan.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH (4 equivalents)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[1]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH and HATU in DMF or NMP. Add DIEA to the solution and vortex briefly.[1]

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Bromophenol Blue or Chloranil test to check for the presence of free secondary amines. A negative result indicates complete coupling. If the test is positive, consider a second coupling (Protocol 2).[1][10]

Protocol1_Workflow resin_prep 1. Resin Preparation (Fmoc Deprotected) coupling 4. Coupling Reaction (2-4 hours) resin_prep->coupling activation 2. Activation Mixture (Fmoc-N-Me-Trp(Boc)-OH, HATU, DIEA in DMF/NMP) preactivation 3. Pre-activation (5 minutes) activation->preactivation preactivation->coupling washing 5. Washing (3-5x with DMF) coupling->washing monitoring 6. Monitoring (Bromophenol Blue or Chloranil Test) washing->monitoring

Caption: Workflow for high-efficiency coupling of Fmoc-N-Me-Trp(Boc)-OH.

Protocol 2: Double Coupling for Fmoc-N-alpha-methyl-L-tryptophan

This protocol is to be performed if Protocol 1 results in an incomplete coupling.

Procedure:

  • First Coupling: Perform the initial coupling of Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-N-alpha-methyl-L-tryptophan(Boc)-OH as described in Protocol 1, steps 2 and 3. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final Bromophenol Blue or Chloranil test to confirm completion.[10]

Protocol 3: Bromophenol Blue Test for Monitoring Coupling Completion

This test qualitatively detects free secondary amines on the resin.[1][10]

Reagent Preparation:

  • Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[1]

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads thoroughly with methanol and then with DMF.[10]

  • Add approximately 1-2 mL of the bromophenol blue test solution to the resin.[1]

  • Gently agitate the suspension for 1-2 minutes.

  • Observe the color of the suspension.

Interpretation:

  • Positive Result (Incomplete Coupling): The beads and/or the solution turn a blue or green color.[1][10]

  • Negative Result (Complete Coupling): The beads and/or the solution are yellow.[1][10]

References

preventing racemization of N-methylated amino acids during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the racemization of N-methylated amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

N-methylated amino acids have a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group adds steric bulk around the alpha-carbon, which can slow down the desired coupling reaction.[1] This extended reaction time, particularly under basic conditions, provides a greater opportunity for racemization to occur.[1] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which has an acidic alpha-proton that can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

The main pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group cyclizes to form the oxazolone, which has an acidic proton at the chiral alpha-carbon.[1] In the presence of a base, this proton is abstracted to form a planar, achiral enolate intermediate.[1][2] The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide.[1] A secondary, less common pathway is direct enolization through proton abstraction from the activated amino acid by a base.[1][3]

Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?

Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Onium salts (Uronium/Aminium, Phosphonium) are generally preferred over carbodiimides.[2] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are highly effective at suppressing racemization.[1][2]

  • Base: The type and amount of base used are critical. Sterically hindered, weaker bases like N-methylmorpholine (NMM) or sym-collidine are recommended over stronger, non-hindered bases such as DIPEA or triethylamine (TEA).[1][4][5] The presence of tertiary amine salts can significantly increase racemization.[6]

  • Solvent: Polar solvents can promote racemization.[2][7]

  • Temperature and Time: Higher temperatures and longer exposure of the activated amino acid to basic conditions increase the risk of racemization.[1]

Troubleshooting Guide
Problem: High levels of the undesired D-diastereomer are detected in my peptide.

High epimerization compromises the purity, biological activity, and therapeutic potential of a synthetic peptide. Follow these steps to diagnose and mitigate the issue.

Your choice of coupling chemistry is the first and most critical point of intervention.

  • If using a carbodiimide (e.g., DIC, DCC): These reagents are known to cause higher levels of racemization, especially with sensitive residues.[4] The addition of a racemization-suppressing additive is essential. HOAt and OxymaPure are demonstrably more effective than the traditional 1-hydroxybenzotriazole (HOBt).[1][2]

  • If using a standard onium salt (e.g., HBTU, TBTU): While generally effective, these may not be sufficient for particularly difficult or sterically hindered N-methylated couplings.

  • Solution: Switch to a more advanced coupling reagent known for low racemization.

    • Phosphonium-based: PyAOP is particularly effective for coupling N-methylated amino acids.[4][8] PyBrOP was specifically developed to overcome difficult couplings involving N-methyl amino acids.[1][4]

    • Uronium/Aminium-based: HATU, the HOAt analog of HBTU, reacts faster with less epimerization and is highly recommended.[4][8] COMU, which incorporates OxymaPure, is another excellent choice that offers enhanced safety and solubility.[2][4]

The reaction environment plays a significant role in proton abstraction, the key step in racemization.

  • Base Selection: Strong, non-hindered bases like DIPEA and TEA can readily abstract the alpha-proton.

    • Solution: Replace DIPEA or TEA with a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine (2,4,6-trimethylpyridine).[1][4][5] Use the minimum amount of base necessary for the reaction to proceed.[2]

  • Solvent: Polar solvents can stabilize the enolate intermediate, promoting racemization.[7]

    • Solution: If possible, use less polar solvents, ensuring all reactants remain in solution.

  • Temperature: Higher temperatures accelerate both the coupling and racemization reactions.

    • Solution: Perform couplings at 0°C or room temperature. Avoid heating unless absolutely necessary to drive a difficult coupling, and be aware of the trade-off with epimerization.[3]

The longer the activated amino acid exists before reacting, the greater the opportunity for racemization.

  • Pre-activation Time: A long pre-activation step, where the carboxylic acid is activated with the coupling reagent and base before the amine component is added, can be a major source of racemization.

    • Solution: Minimize the pre-activation time.[1] Consider protocols where the free amine is generated in situ to ensure it is immediately available for coupling.

Problem: Low coupling efficiency or incomplete reaction.

The steric hindrance of N-methylated amino acids can lead to slow or incomplete reactions.[1]

  • Solution 1: Use a More Potent Reagent: Replace standard reagents like HBTU/HCTU with more powerful alternatives such as HATU, PyAOP, or PyBrOP.[1][4]

  • Solution 2: Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of amino acid and reagents.[2]

  • Solution 3: Increase Time or Temperature: Extend the coupling time or cautiously increase the temperature, while monitoring for any increase in racemization.[1]

  • Solution 4: Use an Appropriate Monitoring Test: The standard ninhydrin test gives a false negative for N-methylated amines. Use the Bromophenol Blue test to accurately monitor reaction completion.[1]

Quantitative Data Summary

The choice of coupling method and base has a quantifiable impact on stereochemical purity. The following table summarizes epimerization levels for the model coupling of Z-Ala-MeLeu-OH with Gly-OBzl under various conditions.

Coupling ReagentAdditiveBase% D-Isomer (Epimerization)Reference
EEDQNoneTEA15.0%[6]
DCCHONSuNoneEssentially Pure[7]
Mixed AnhydrideNoneNMM39.0% (with salt)[7]
HATUInternal (HOAt)DIPEALow (generally <1-2%)[2][8]
PyAOPInternal (HOAt)DIPEA/CollidineVery Low (effective for N-Me-AA)[4][8]

Data is illustrative and compiled from model systems. Actual results may vary based on specific sequences and conditions.

Key Experimental Protocols
Protocol 1: Recommended Coupling of an N-Methylated Amino Acid using HATU

This protocol describes a standard method for coupling an Fmoc-N-methylated amino acid to a resin-bound peptide, designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Activation: Add a sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine (6 eq.) to the reagent solution. Allow the mixture to pre-activate for no more than 2 minutes.

  • Coupling: Immediately add the activated reagent solution to the drained resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly, and perform the Bromophenol Blue test to check for completion. A yellow color indicates a complete reaction, while blue or green signifies an incomplete reaction.[2]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Analysis of Racemization via HPLC (Marfey's Method)

This protocol outlines the analysis of a synthesized peptide to quantify the level of epimerization.

  • Peptide Hydrolysis:

    • Place a small sample (approx. 1 mg) of the purified, dried peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.[1]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[1]

    • After cooling, open the tube and evaporate the HCl to complete dryness using a centrifugal evaporator or a stream of nitrogen.[1]

  • Derivatization with Marfey's Reagent:

    • Redissolve the amino acid hydrolysate in 50 µL of water.[1]

    • Add 100 µL of a 1% (w/v) solution of Marfey’s reagent (L-FDAA) in acetone, followed by 20 µL of 1 M NaHCO₃.[1]

    • Incubate the mixture at 40°C for 1 hour.

    • Quench the reaction by adding 10 µL of 2 M HCl.

    • Evaporate the solvent to dryness and redissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: Develop a gradient method using Acetonitrile and Water, both containing 0.05% TFA.

    • Detection: Monitor the elution profile at 340 nm.

    • Quantification: The L-L and L-D diastereomers will elute at different retention times. Integrate the peak areas to determine the percentage of each. It is crucial to run standards of the pure L-L and prepared L-D diastereomers to confirm peak identities and retention times.[1]

Visual Guides

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization Pathway cluster_coupling Nucleophilic Attack AA N-Protected N-Me-Amino Acid Activated Activated Ester (e.g., OAt-Ester) AA->Activated Coupling Reagent (e.g., HATU) Planar Planar, Achiral Enolate Intermediate Activated->Planar Base (e.g., DIPEA) -H+ (Proton Abstraction) L_Product L-Peptide Product (Desired) Planar->L_Product Attack from Top Face D_Product D-Peptide Product (Epimer) Planar->D_Product Attack from Bottom Face Amine Incoming Amine (H₂N-R') Amine->Planar

Caption: Mechanism of base-catalyzed racemization via a planar intermediate.

RacemizationWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Stereochemical Analysis cluster_result Result cluster_decision Troubleshooting Loop start Couple N-Me-AA (Optimized Conditions) deprotect Cleave & Deprotect Peptide start->deprotect purify Purify Peptide (RP-HPLC) deprotect->purify hydrolyze Acid Hydrolysis (6M HCl, 110°C) purify->hydrolyze derivatize Derivatize with Marfey's Reagent hydrolyze->derivatize analyze Analyze by Chiral HPLC derivatize->analyze quantify Quantify Peak Areas (L-L vs L-D Diastereomers) analyze->quantify decision Racemization Acceptable? quantify->decision decision->start No, Revise Conditions

Caption: Experimental workflow for racemization analysis and optimization.

References

Technical Support Center: Managing Peptide Aggregation with N-Methyl-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on utilizing N-methyl-tryptophan to manage peptide aggregation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which N-methyl-tryptophan inhibits peptide aggregation?

A1: N-methyl-tryptophan, like other N-methylated amino acids, primarily inhibits aggregation by disrupting the hydrogen-bonding patterns required for the formation of β-sheet secondary structures.[1][2] Peptide aggregation, particularly into amyloid fibrils, relies on the formation of intermolecular hydrogen bonds between the backbone amides of different peptide chains.[3] The introduction of a methyl group on the amide nitrogen of the tryptophan residue does two things:

  • Removes a Hydrogen Bond Donor: The amide proton (N-H) is replaced with an N-CH₃ group, eliminating its ability to act as a hydrogen bond donor.[1][4]

  • Introduces Steric Hindrance: The methyl group adds bulk to the peptide backbone, physically preventing the close approach of peptide chains needed to form the tightly packed β-sheet structures that characterize many aggregates.[2][4]

Q2: Can the incorporation of N-methyl-tryptophan ever increase aggregation or reduce solubility?

A2: Yes, this is a critical consideration. While N-methylation is a powerful tool to disrupt ordered β-sheet formation, it can have a dual effect.[1] The methyl group increases the lipophilicity of the peptide.[5][6] This increased hydrophobicity can sometimes promote non-specific aggregation through hydrophobic collapse, especially if the peptide sequence is not carefully designed.[1] Furthermore, while N-methylation can improve aqueous solubility for some linear peptides, it has been reported to decrease solubility in short, cyclic peptides.[1][6] The overall effect is highly dependent on the specific peptide sequence and the position of the modification.[4]

Q3: How does N-methylation at a tryptophan residue specifically affect a peptide's properties?

A3: Tryptophan's large, aromatic indole side chain is often involved in crucial π-stacking and hydrophobic interactions that can influence both native peptide conformation and aggregation pathways.[7] Methylating the backbone nitrogen at this position not only disrupts hydrogen bonding but also restricts the conformational freedom of the backbone itself, which can influence the orientation of the bulky indole side chain.[4] This can alter receptor binding, enzymatic stability, and the specific hydrophobic interactions that may lead to aggregation.

Q4: Are there alternatives to N-methylation for preventing aggregation during peptide synthesis itself?

A4: Yes. During Solid-Phase Peptide Synthesis (SPPS), aggregation of the growing peptide chain on the resin can lead to poor coupling efficiency and failed syntheses. To mitigate this, researchers can use:

  • Pseudoproline Dipeptides: These temporarily introduce a kink in the peptide backbone, disrupting secondary structure formation. The native structure is restored during final cleavage.

  • Dmb/Hmb Amino Acids: Incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected glycine or other amino acids can prevent aggregation.

  • Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help break up secondary structures.

  • Specialized Solvents/Resins: Using solvents like N-methylpyrrolidone (NMP) or resins with good swelling properties (e.g., PEGA) can improve reaction kinetics.

Troubleshooting Guides

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)

Problem: You are incorporating an Fmoc-N-methyl-L-tryptophan residue and see a significant drop in the final peptide yield.

Possible Cause Recommended Solution Explanation
Low Nucleophilicity of the N-methylated Amine Use a more potent coupling reagent. Switch from standard reagents like HBTU/HCTU to HATU, PyBOP, or PyBroP.[4][8]The steric hindrance from the methyl group makes the secondary amine a poor nucleophile, leading to incomplete coupling reactions.[4] Highly efficient uronium/phosphonium-based reagents are needed to achieve acceptable yields.
Incomplete Coupling Reaction Double couple the N-methyl-tryptophan residue. Increase the coupling reaction time from the standard 1 hour to 2-4 hours, or even overnight.Difficult couplings, especially to or from an N-methylated residue, often require a second exposure to fresh activated amino acid and longer reaction times to proceed to completion.
Inaccurate Monitoring of Coupling Use the Bromophenol Blue test to monitor the completion of the coupling step.The standard Ninhydrin (Kaiser) test does not work for secondary amines (like N-methylated residues) and will give a false negative (yellow/brown instead of blue), leading you to believe the coupling was successful when it was not.[8]
Issue 2: Peptide Purity and Purification Challenges

Problem: Your crude peptide containing N-methyl-tryptophan shows broad or multiple peaks on HPLC, making purification difficult.

Possible Cause Recommended Solution Explanation
Cis/Trans Isomerization Perform HPLC purification at an elevated temperature (e.g., 40-60 °C).The amide bond preceding the N-methylated residue can exist as both cis and trans isomers. These conformers may interconvert slowly on the HPLC timescale, resulting in peak broadening or splitting.[1] Increasing the temperature can accelerate this interconversion, causing the peaks to coalesce into a single, sharper peak.
Deletion Sequences Optimize the coupling protocol using the solutions from "Issue 1". Employ a more efficient purification column or a shallower gradient during HPLC.Incomplete coupling of the N-methyl-tryptophan results in a higher proportion of "deletion sequences" (peptides missing that residue), which can be difficult to separate from the desired product.
Issue 3: Unexpected Aggregation of the Final Peptide

Problem: Your purified N-methyl-tryptophan-containing peptide is still aggregating or has poor solubility in your aqueous buffer.

Possible Cause Recommended Solution Explanation
Increased Lipophilicity Add organic co-solvents (e.g., DMSO, acetonitrile) to your buffer. Test a range of pH values to find the point of maximum solubility.The N-methyl group increases the peptide's overall hydrophobicity.[5][6] This can lead to non-specific aggregation or precipitation if the peptide's intrinsic solubility is low. Modifying the solvent or finding a pH far from the peptide's isoelectric point can improve solubility.
Sub-optimal Position of Methylation If possible, re-design the peptide with the N-methyl-tryptophan at a different position.The anti-aggregation effect of N-methylation is highly position-dependent.[1][4] Methylating a residue in a region critical for initiating hydrophobic collapse may be less effective than methylating one in a region responsible for β-sheet hydrogen bonding.

Diagrams and Workflows

cluster_native Standard Peptide Backbone (Aggregation-Prone) cluster_methylated N-Methyl-Tryptophan Backbone (Aggregation-Resistant) p1 Peptide 1 (...-NH-CO-...) p2 Peptide 2 (...-NH-CO-...) p1:e->p2:w H-Bond (β-Sheet Formation) p1_N p1_O p2_N p2_O p3 Peptide 1 (...-N(CH₃)-CO-...) p4 Peptide 2 (...-N(CH₃)-CO-...) p3:e->p4:w No H-Bond Donor Steric Hindrance

Caption: Mechanism of aggregation inhibition by N-methylation.

start Start: Peptide Design synthesis 1. Solid-Phase Peptide Synthesis (Incorporate Fmoc-N-Me-Trp-OH) start->synthesis cleavage 2. Cleavage from Resin & Global Deprotection synthesis->cleavage purification 3. HPLC Purification (Consider High-Temp HPLC) cleavage->purification characterization 4. Mass Spectrometry (Confirm Identity) purification->characterization aggregation_assay 5. Aggregation Assay (e.g., Thioflavin T) characterization->aggregation_assay analysis 6. Data Analysis (Compare Native vs. N-Me-Trp) aggregation_assay->analysis end End: Conclusion analysis->end

Caption: Experimental workflow for evaluating N-methyl-tryptophan peptides.

Key Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-N-Methyl-Tryptophan

This protocol outlines the critical coupling step for incorporating an N-methylated amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour. Perform Fmoc deprotection of the N-terminus of the growing peptide chain using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5x).[9]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-tryptophan (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol). Allow the mixture to pre-activate for 5 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake or agitate the reaction vessel at room temperature for 2 hours.[8]

  • Monitoring: Remove a small sample of resin beads, wash them with methanol, and add a solution of Bromophenol Blue. A yellow color indicates the reaction is complete. If the beads are blue or green, the coupling is incomplete.[8]

  • Washing/Recoupling: If the coupling is complete, wash the resin with DMF (5x). If incomplete, filter the resin and repeat steps 2-4 (a "double couple").

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Continuation: Proceed to the Fmoc deprotection step for the newly added N-methyl-tryptophan to continue peptide elongation.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This is a widely used fluorescence-based assay to monitor the formation of amyloid-like fibrils in real-time.[10]

  • Reagent Preparation:

    • Peptide Stock: Prepare a concentrated stock solution (e.g., 1 mM) of your purified native and N-methyl-tryptophan peptides in a suitable solvent like DMSO or Milli-Q water. Determine the precise concentration using UV absorbance or another quantitative method.

    • Assay Buffer: Prepare the desired buffer (e.g., PBS, pH 7.4).[11]

    • ThT Stock: Prepare a 1 mM ThT stock solution in Milli-Q water. Filter through a 0.2 µm syringe filter to remove any particulates. Store protected from light.[11]

  • Assay Setup (96-well plate format):

    • In a black, clear-bottom 96-well plate, prepare your reaction mixtures. A typical final volume is 100-200 µL per well.[12]

    • Final Concentrations:

      • Peptide: 10-50 µM

      • Thioflavin T: 10-25 µM[11][13]

    • Controls: Include wells with buffer + ThT only (for background), native peptide + ThT, and N-methyl-tryptophan peptide + ThT. Each condition should be run in triplicate.[10]

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37 °C.[10]

    • Set the instrument to read fluorescence intensity at kinetic intervals (e.g., every 15 minutes) for a desired duration (e.g., 24-72 hours).[12]

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[11][13]

    • Enable orbital shaking between reads to promote aggregation.[10][12]

  • Data Analysis:

    • Subtract the background fluorescence (ThT only) from all readings.

    • Plot the average fluorescence intensity versus time for each peptide. A sigmoidal curve is characteristic of amyloid fibril formation.[3]

    • Compare the lag time, maximum fluorescence intensity, and apparent rate of aggregation between the native and N-methylated peptides to quantify the inhibitory effect.

References

side reactions of Fmoc-N-alpha-methyl-L-tryptophan in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-N-alpha-methyl-L-tryptophan

Welcome to the technical support center for peptide synthesis utilizing Fmoc-N-alpha-methyl-L-tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing this sterically hindered and sensitive amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Fmoc-N-alpha-methyl-L-tryptophan in solid-phase peptide synthesis (SPPS)?

A1: The main challenges associated with Fmoc-N-alpha-methyl-L-tryptophan are:

  • Steric Hindrance: The N-methyl group significantly hinders the amino group, which can lead to slow or incomplete coupling reactions.[1] This requires more potent coupling reagents or extended reaction times to achieve high yields.

  • Indole Ring Modification: The tryptophan indole ring is highly nucleophilic and susceptible to modification by electrophiles, particularly the carbocations generated during the final trifluoroacetic acid (TFA) cleavage of side-chain protecting groups.[2]

  • Oxidation: The indole ring can be oxidized during synthesis or cleavage, leading to impurities such as N-formylkynurenine (+32 Da) or other oxidized species (+16 Da).[2]

  • Racemization: While less common for N-methylated amino acids compared to some others like histidine, racemization can still be a concern, especially with certain activation methods.[3]

Q2: My mass spectrometry results show a +57 Da or +tBu adduct on my tryptophan-containing peptide. What is the cause?

A2: This indicates tert-butylation of the tryptophan indole ring. The primary cause is the reaction of the indole side chain with tert-butyl cations generated from the cleavage of tBu-based protecting groups (e.g., Boc, tBu ethers) by TFA.[2] Tryptophan is one of the most vulnerable residues to this side reaction.[2][4]

Q3: How can I prevent the modification of the tryptophan indole ring during final cleavage?

A3: The most effective strategy is to use a "scavenger cocktail" during TFA cleavage. Scavengers are nucleophilic reagents that trap reactive carbocations before they can modify sensitive residues.[2] Using Fmoc-Trp(Boc)-OH during synthesis is also highly recommended as the Boc group on the indole nitrogen provides significant protection against side reactions.[5]

Q4: I'm observing incomplete coupling when incorporating Fmoc-N-alpha-methyl-L-tryptophan. What can I do?

A4: Incomplete coupling is common due to the steric bulk of the N-methyl group.[1] To improve coupling efficiency, you can:

  • Use a more potent coupling reagent: Reagents like HATU or HBTU are often more effective than standard reagents like DCC/HOBt for coupling sterically hindered amino acids.[6]

  • Increase coupling time: Extending the reaction time can help drive the coupling to completion.

  • Perform a double coupling: Repeating the coupling step with a fresh portion of activated amino acid can significantly improve the incorporation of the residue.[7]

Troubleshooting Guide

This guide addresses specific issues with potential causes and recommended solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Mass spec shows +57 Da, +71 Da, or other alkyl adducts on Trp. Electrophilic attack on the indole ring by carbocations (e.g., tert-butyl) generated during TFA cleavage.[2][4]Use an optimized scavenger cocktail during cleavage. The most common and effective combination is TFA/Water/Triisopropylsilane (TIS).[4] For particularly sensitive sequences, consider using Reagent K. (See Table 1 and Protocol 1 ).
Mass spec shows +16 Da or +32 Da adducts on Trp. Oxidation of the indole side chain.[2]Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Use scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or thioanisole.[2] Ensure peroxide-free ether is used for precipitation.
HPLC analysis shows a significant deletion sequence at the N-Me-Trp position. Incomplete coupling of the sterically hindered Fmoc-N-alpha-methyl-L-tryptophan.1. Optimize Coupling: Switch to a more powerful coupling reagent like HATU. 2. Double Couple: Perform the coupling step twice.[7] 3. Extend Reaction Time: Increase the coupling time to 4-24 hours and monitor completion with a Kaiser or other appropriate test.
Crude peptide contains byproducts from Arg deprotection (e.g., sulfonation of Trp). Reactive species generated from the cleavage of Arg protecting groups (Pmc, Pbf) can modify tryptophan.[8]1. Protect the Indole: Use Fmoc-Trp(Boc)-OH during synthesis to shield the indole ring.[5] 2. Choose Scavengers Carefully: Thioanisole is effective at scavenging species from Arg deprotection. Reagent K is often recommended for peptides containing both Arg and Trp.[8]

Data & Protocols

Table 1: Common TFA Cleavage Cocktails for Peptides with Sensitive Residues
Cocktail NameCompositionRecommended Use
Standard Cocktail 95% TFA / 2.5% Water / 2.5% TISGeneral purpose for peptides without highly sensitive residues.[5]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTRecommended for peptides with multiple sensitive residues, including Trp, Cys, Met, and Arg.[8]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleAn alternative to Reagent K for suppressing Trp modification.[8]
Protocol 1: General Procedure for TFA Cleavage and Peptide Precipitation

This protocol outlines the standard procedure for cleaving a peptide from the resin while simultaneously removing side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K, see Table 1 )

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[5]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).[2]

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the protecting groups used.

  • Peptide Isolation:

    • Filter the resin from the TFA solution.

    • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[5]

    • Combine all the filtrates.

  • Peptide Precipitation:

    • In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[2]

    • A white precipitate (the crude peptide) should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[2]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visual Guides

Troubleshooting_Workflow start Impurity Detected in Crude Peptide (LC-MS) mass_check Check Mass Shift of Impurity start->mass_check plus_57 +57 Da (tert-butylation) mass_check->plus_57 Is it... plus_16 +16 Da (Oxidation) mass_check->plus_16 Is it... deletion Deletion Sequence (-214 Da for N-Me-Trp) mass_check->deletion Is it... cause_57 Cause: Carbocation attack during cleavage plus_57->cause_57 cause_16 Cause: Oxidation during cleavage/workup plus_16->cause_16 cause_deletion Cause: Incomplete Coupling deletion->cause_deletion solution_57 Solution: Use TFA/TIS/H2O cocktail. Use Fmoc-Trp(Boc)-OH. cause_57->solution_57 solution_16 Solution: Use EDT/Thioanisole scavenger. Cleave under inert atmosphere. cause_16->solution_16 solution_deletion Solution: Use HATU for coupling. Perform double coupling. cause_deletion->solution_deletion

Caption: Troubleshooting workflow for common impurities.

Cleavage_Side_Reaction cluster_0 TFA Cleavage Environment cluster_1 Peptide Residues cluster_2 Potential Outcomes TFA TFA Carbocation tert-butyl Cation (+) TFA->Carbocation cleaves ProtectingGroup tBu-Protecting Group (e.g., Boc) ProtectingGroup->Carbocation releases Trp N-Me-Tryptophan (Nucleophilic Indole) Carbocation->Trp attacks Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger trapped by SideProduct Alkylated Trp (+57 Da Side Product) Trp->SideProduct TrappedCation Neutralized Species Scavenger->TrappedCation

Caption: Mechanism of tryptophan alkylation and prevention.

References

Technical Support Center: Managing Diketopiperazine (DKP) Formation in Peptides Containing N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you mitigate diketopiperazine (DKP) formation, a common and yield-reducing side reaction in peptide synthesis, particularly when incorporating N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that forms from an intramolecular cyclization reaction. During solid-phase peptide synthesis (SPPS), the free N-terminal amine of a resin-bound dipeptide attacks the carbonyl group of the first amino acid's ester linkage to the solid support. This reaction cleaves the dipeptide from the resin, forming a stable six-membered DKP ring.[1][2] This side reaction is highly problematic because it leads to a significant reduction in the final peptide yield. In many cases, the DKP byproduct is washed away during synthesis, leading to what is known as "traceless" DKP formation. This can be deceptive, as the crude peptide may appear pure by HPLC, but the overall yield is drastically lower than expected.[1]

Q2: How does the presence of an N-methylated amino acid influence DKP formation?

A2: Contrary to preventing DKP formation, the inclusion of N-methylated amino acids dramatically increases its rate.[1][3] The N-methyl group, a secondary amine, favors the formation of a cis-amide bond between the first and second amino acids. This cis conformation pre-organizes the peptide backbone into a structure that is highly susceptible to the intramolecular cyclization required for DKP formation.[1][3] Therefore, sequences containing N-methylated amino acids, especially at the second position from the C-terminus, require special strategies to suppress this accelerated side reaction.

Q3: Which peptide sequences are most susceptible to DKP formation?

A3: DKP formation is highly sequence-dependent. The highest risk occurs when a dipeptide is attached to the resin. Key factors that increase susceptibility include:

  • Secondary Amino Acids: The presence of a secondary amino acid like Proline or any N-methylated amino acid at the second position (Xaa2) dramatically increases the rate of DKP formation.[3][4]

  • Steric Hindrance: Sterically unhindered amino acids at the first position (Xaa1), such as Glycine, followed by a secondary amine at Xaa2, create a highly favorable environment for cyclization.[4]

  • D-Amino Acids: Dipeptides that contain a D-amino acid can also be more prone to DKP formation.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides containing N-methylated amino acids.

Observed Issue Probable Cause Recommended Solutions & Best Practices
Extremely low peptide yield after cleavage, but the crude HPLC profile looks relatively clean."Traceless" DKP Formation: The N-terminal dipeptide (containing the N-methylated residue) is cleaving from the resin during the Fmoc deprotection step of the second amino acid.[1]1. Change the Resin: Switch from standard acid-labile resins (e.g., Wang) to a sterically hindered resin like 2-chlorotrityl chloride (2-CTC). The bulky trityl group physically obstructs the intramolecular cyclization.[1][3] 2. Optimize Deprotection: Avoid standard 20% piperidine in DMF. Use a milder, non-nucleophilic base cocktail. A highly effective alternative is a solution of 2% DBU and 5% piperazine in NMP.[2][5][6] 3. Reduce Temperature: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) to slow the rate of the cyclization side reaction.[1][7]
Incomplete coupling to the N-methylated amine, leading to deletion sequences.Steric Hindrance: N-methylated amines are sterically hindered and less nucleophilic than primary amines, making the coupling of the next amino acid inefficient.1. Use a High-Potency Coupling Reagent: Employ a potent uronium/aminium-based coupling reagent such as HATU, HBTU, or COMU.[3] 2. Pre-activate the Amino Acid: Allow the Fmoc-amino acid, coupling reagent, and a non-nucleophilic base (like DIEA) to pre-activate for 2-5 minutes before adding to the resin. 3. Extend Reaction Time & Double Couple: Allow the coupling reaction to proceed for 1-4 hours. If a coupling test (e.g., Kaiser or bromophenol blue test) indicates incomplete reaction, drain the vessel and perform a second coupling with fresh reagents.[1]
LC-MS analysis shows a major impurity with a mass corresponding to the N-terminal dipeptide DKP .Conventional DKP Formation: The dipeptide cyclized and was cleaved from the resin but was not fully washed away, appearing in the final cleaved product.This confirms DKP formation is the primary issue. Implement all the solutions recommended for "traceless" DKP formation to prevent the side reaction from occurring in the first place.

Quantitative Data on DKP Formation

The choice of Fmoc deprotection agent has a significant impact on the extent of DKP formation. The following table summarizes the percentage of DKP formed from various dipeptidyl resins using different deprotection cocktails.

Dipeptidyl Resin SequenceStandard Deprotection (20% Piperidine/DMF)Optimized Deprotection (2% DBU / 5% Piperazine/NMP)
Fmoc-D-Val-Pro-2-CTC13.8%< 1.0%
Fmoc-Ala-Sar-2-CTC10.6%< 1.0%
Fmoc-Phe-Pro-2-CTC7.6%< 1.0%
Fmoc-Gly-N-4-F-Bn-Gly-2-CTC21.3%1.2%
(Data synthesized from studies reported in ACS Omega.[5])

Key Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol is recommended for the critical deprotection step of the second amino acid (Xaa2) when it is an N-methylated residue or Proline, attached to a 2-CTC resin.

  • Resin Preparation: Swell the Fmoc-Xaa1-(N-Me)Xaa2-2-CTC-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (w/v) in NMP.

  • First Deprotection: Drain the NMP from the resin. Add the optimized deprotection solution to the resin and agitate for 5 minutes at room temperature.

  • Second Deprotection: Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution immediately. Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of DBU and piperazine before proceeding to the next coupling step.

Protocol 2: High-Efficiency Coupling onto an N-Methylated Amino Acid

This protocol is for coupling the third amino acid (Fmoc-Xaa3-OH) onto the deprotected H-Xaa1-(N-Me)Xaa2-Resin.

  • Materials:

    • Peptide-resin with N-terminal H-Xaa1-(N-Me)Xaa2 sequence.

    • Fmoc-Xaa3-OH (4 equivalents relative to resin loading).

    • HATU (3.9 equivalents).

    • N,N-Diisopropylethylamine (DIEA) (8 equivalents).

    • Anhydrous NMP.

  • Resin Preparation: Ensure the deprotected peptide-resin is well-swollen in NMP.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-Xaa3-OH (4 eq.) and HATU (3.9 eq.) in NMP. Add DIEA (8 eq.) and stir the mixture for 2-5 minutes at room temperature.

  • Coupling Reaction: Drain the swelling solvent from the resin. Immediately add the pre-activated amino acid solution.

  • Reaction & Monitoring: Agitate the reaction vessel at room temperature for 1 to 4 hours. Monitor the reaction progress using a qualitative test (e.g., bromophenol blue test, which is suitable for secondary amines).

  • Recoupling (if necessary): If the test indicates an incomplete reaction, drain the solution, wash with NMP, and repeat steps 3-5 with a fresh batch of reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to prepare for the next deprotection step.

Visualized Mechanisms and Workflows

DKP_Formation_Mechanism Resin H-Xaa2(R2)-Xaa1(R1)-CO-Resin Transition Cyclic Intermediate Resin->Transition Deprotection (e.g., Piperidine) DKP Diketopiperazine (Cleaved from Resin) Transition->DKP Cleavage Resin_Cleaved Truncated Resin Transition->Resin_Cleaved Yield Loss

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow start Low Peptide Yield Observed? check_hplc Is Crude HPLC Clean? start->check_hplc Yes other_issues Investigate Other Synthesis Issues (Coupling, Deprotection, etc.) start->other_issues No dkp_suspect Suspect 'Traceless' DKP Formation check_hplc->dkp_suspect Yes check_hplc->other_issues No change_resin Switch to 2-CTC Resin dkp_suspect->change_resin change_deprotection Use 2% DBU / 5% Piperazine in NMP dkp_suspect->change_deprotection lower_temp Reduce Temp to 0-5 °C dkp_suspect->lower_temp resynthesize Re-synthesize Peptide change_resin->resynthesize change_deprotection->resynthesize lower_temp->resynthesize

Caption: Troubleshooting workflow for low peptide yield.

References

optimizing cleavage conditions to avoid degradation of N-methyl-tryptophan peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing N-methyl-tryptophan. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with this sensitive amino acid residue.

Introduction

N-methyl-tryptophan (N-Me-Trp) is a critical modification in peptide-based drug design, often enhancing metabolic stability and modulating biological activity. However, the indole side chain of tryptophan, and by extension N-methyl-tryptophan, is highly susceptible to degradation during the final acidolytic cleavage step of solid-phase peptide synthesis (SPPS). The primary degradation pathways include oxidation and alkylation by reactive carbocations generated from protecting groups and resin linkers.[1][2] This guide provides best practices and systematic troubleshooting strategies to minimize these side reactions and maximize the yield and purity of your N-methyl-tryptophan-containing peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of N-methyl-tryptophan peptides.

Problem Potential Cause(s) Recommended Solution(s)
Mass spectrometry shows unexpected mass additions (e.g., +57, +73). Alkylation of the N-methyl-tryptophan indole ring by carbocations (e.g., t-butyl cations).[1]- Utilize a robust scavenger cocktail: Employ a cocktail containing scavengers effective at quenching carbocations, such as triisopropylsilane (TIS) and water.[2] - Optimize scavenger concentration: Ensure a sufficient concentration of scavengers in your cleavage cocktail. A common starting point is 2.5-5% of each scavenger. - Protect the indole nitrogen: If possible, use N-Me-Trp with a Boc protecting group on the indole nitrogen during synthesis. This significantly reduces susceptibility to alkylation.[1]
HPLC analysis shows multiple peaks close to the main product, and the crude peptide has a brownish or purplish tint. Oxidation of the N-methyl-tryptophan indole ring.- Incorporate an antioxidant scavenger: Add 1,2-ethanedithiol (EDT) or thioanisole to your cleavage cocktail to suppress oxidation.[2] - Perform cleavage under an inert atmosphere: Conduct the cleavage reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen. - Use fresh, high-purity reagents: Ensure that the trifluoroacetic acid (TFA) and scavengers are of high quality and have not been stored for extended periods, as this can lead to the presence of oxidative impurities.
Low yield of the desired peptide. - Incomplete cleavage from the resin. - Reattachment of the cleaved peptide to the resin. - Precipitation issues.- Increase cleavage time: For sterically hindered peptides or those with multiple protecting groups, extending the cleavage time from the standard 2 hours up to 4 hours may be necessary.[3] - Use an appropriate scavenger for the resin linker: TIS is particularly effective at preventing reattachment to the resin by scavenging linker-derived cations.[4] - Optimize peptide precipitation: Ensure the use of a sufficient volume of cold diethyl ether (at least 10-fold excess) for precipitation. If the peptide is highly hydrophobic, a mixture of ether and hexane may improve precipitation.
Incomplete removal of other side-chain protecting groups (e.g., Pbf from Arginine). The cleavage conditions are not strong enough or the cleavage time is too short for complete deprotection of all residues.- Extend cleavage duration: Arginine protecting groups like Pbf can require longer cleavage times for complete removal.[3] - Consider a stronger cleavage cocktail: For peptides with multiple "difficult-to-remove" protecting groups, a more robust cocktail like Reagent K may be beneficial.[2]

Frequently Asked Questions (FAQs)

Q1: Why is N-methyl-tryptophan so sensitive during TFA cleavage?

A1: The indole ring of tryptophan is electron-rich, making it a target for electrophilic attack by carbocations generated during the acid-catalyzed removal of protecting groups.[1] While the N-methyl group enhances certain properties of the peptide, it does not significantly diminish the nucleophilicity of the indole ring, thus the susceptibility to alkylation and oxidation remains high.

Q2: What are "scavengers" and how do they protect N-methyl-tryptophan?

A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" reactive electrophilic species, primarily carbocations, that are generated during deprotection.[2] By reacting with these carbocations, scavengers prevent them from modifying sensitive residues like N-methyl-tryptophan.

Q3: Can I use the same cleavage cocktail for my N-methyl-tryptophan peptide as I do for peptides without sensitive residues?

A3: It is not recommended. A standard cleavage cocktail of 95% TFA and 5% water may not be sufficient to prevent the degradation of N-methyl-tryptophan.[3] The inclusion of specific scavengers tailored to protect against alkylation and oxidation is crucial for obtaining a high-purity product.

Q4: Is it necessary to protect the indole nitrogen of N-methyl-tryptophan during synthesis?

A4: While not always mandatory, protecting the indole nitrogen with a Boc group (Fmoc-N-Me-Trp(Boc)-OH) is a highly effective strategy to prevent a wide range of side reactions during cleavage.[1] This is considered a best practice, especially for complex peptides or when high purity is critical.

Q5: How can I monitor the cleavage reaction to ensure it goes to completion without excessive degradation?

A5: A time-course study is the most effective method. Cleave a small amount of the peptide-resin and analyze the crude product by HPLC and mass spectrometry at different time points (e.g., 1, 2, and 4 hours). This will help you determine the optimal cleavage time that maximizes the yield of the desired peptide while minimizing the formation of degradation products.

Quantitative Data on Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical. The following table summarizes common cocktails and their primary applications. While direct comparative data for N-methyl-tryptophan is limited, the data for tryptophan provides a strong indication of scavenger efficacy.

Cleavage Cocktail Composition Primary Application & Efficacy for Trp Residues Reference(s)
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, low-odor cocktail. TIS is effective against t-butyl cation alkylation.[2]
Reagent B 88% TFA, 5% Phenol, 2% TIS, 5% H₂OMilder alternative to Reagent K, useful when trityl-based protecting groups are present. Phenol provides some protection to the indole ring.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% H₂OA robust, general-purpose cocktail for peptides with multiple sensitive residues, including Trp, Met, and Cys. EDT and thioanisole help prevent oxidation.[2][5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly effective for peptides containing Arg(Pbf/Pmc) and Trp, as it minimizes side reactions from the sulfonyl protecting groups.[6]

Experimental Protocols

Protocol 1: Standard Cleavage Using a General Scavenger Cocktail (TFA/TIS/H₂O/EDT)

This protocol is a good starting point for many N-methyl-tryptophan-containing peptides.

  • Resin Preparation:

    • Following solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin).

    • Dry the resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.

    • Cocktail Composition: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation and Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a new centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

    • Add the combined TFA filtrate to a 10-fold excess of ice-cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Washing and Drying:

    • Centrifuge the precipitated peptide at 3000-4000 rpm for 5 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether, vortexing and centrifuging each time.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis by RP-HPLC and mass spectrometry.[7]

Visualizations

Decision-Making Workflow for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection Workflow for Selecting a Cleavage Cocktail start Peptide containing N-Me-Trp sensitive_residues Other sensitive residues present? (e.g., Cys, Met, Arg(Pbf)) start->sensitive_residues no_other_sensitive Use TFA/TIS/H2O/EDT (General Protection) sensitive_residues->no_other_sensitive No cys_met_present Cys and/or Met present? sensitive_residues->cys_met_present Yes arg_present Multiple Arg(Pbf) present? cys_met_present->arg_present No use_reagent_k Use Reagent K (Broad Spectrum Protection) cys_met_present->use_reagent_k Yes arg_present->use_reagent_k No use_reagent_r Use Reagent R (Optimized for Arg(Pbf) and Trp) arg_present->use_reagent_r Yes

Caption: Decision-making flowchart for cleavage cocktail selection.

Experimental Workflow for Peptide Cleavage and Isolation

Cleavage_Workflow Experimental Workflow for Peptide Cleavage resin_prep 1. Dry Peptide-Resin cleavage 3. Cleavage Reaction (RT, 2-3 hours) resin_prep->cleavage cocktail_prep 2. Prepare Fresh Cleavage Cocktail cocktail_prep->cleavage filtration 4. Filter Resin cleavage->filtration precipitation 5. Precipitate in Cold Ether filtration->precipitation washing 6. Wash Peptide Pellet precipitation->washing drying 7. Dry Crude Peptide washing->drying analysis 8. HPLC & MS Analysis drying->analysis

Caption: Step-by-step workflow for peptide cleavage and workup.

References

Technical Support Center: Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fmoc-N-alpha-methyl-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and purification of this valuable amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of Fmoc-N-alpha-methyl-L-tryptophan?

A1: The synthesis of Fmoc-N-alpha-methyl-L-tryptophan can be accompanied by the formation of several byproducts. The most prevalent of these are:

  • Unreacted Starting Material: Incomplete methylation will result in the presence of the starting material, Fmoc-L-tryptophan.

  • Indole-Methylated Isomer: A significant byproduct can be the isomer where the methyl group is attached to the indole nitrogen instead of the alpha-amino group, resulting in Fmoc-N-in-methyl-L-tryptophan.[1]

  • Di-methylated Product: Over-methylation can lead to the formation of Fmoc-N-alpha,N-in-dimethyl-L-tryptophan, where both the alpha-amino and indole nitrogens are methylated.[2]

  • Products of Fmoc Group Instability: Although less common under typical methylation conditions, byproducts arising from the partial cleavage of the Fmoc protecting group can occur, especially if the reaction conditions are not carefully controlled.[3][4]

  • Racemization Products: While generally low, some degree of racemization can occur, leading to the formation of the D-enantiomer.

Q2: How can I distinguish between the desired N-alpha-methylated product and the N-in-methylated byproduct?

A2: Differentiating between these two isomers is critical and can be achieved using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The two isomers often exhibit different retention times on a reverse-phase HPLC column due to slight differences in polarity. The N-alpha-methylated product is typically slightly more polar than the N-in-methylated isomer. Method development may be required to achieve baseline separation.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in MS/MS analysis may differ, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for unambiguous identification. The chemical shift of the N-methyl protons will be different for each isomer. For the N-alpha-methyl product, the methyl protons will appear as a singlet, typically in the range of 2.5-3.0 ppm. For the N-in-methyl product, the singlet for the methyl group attached to the indole nitrogen will appear at a different chemical shift, generally downfield.

Q3: What are the recommended storage conditions for Fmoc-N-alpha-methyl-L-tryptophan?

A3: To ensure the long-term stability and purity of Fmoc-N-alpha-methyl-L-tryptophan, it is recommended to store the compound at 0-8°C in a tightly sealed container, protected from light and moisture.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of Fmoc-N-alpha-methyl-L-tryptophan.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient methylating agent. - Degradation of the product during workup.- Monitor the reaction progress by TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high can lead to byproduct formation. - Consider using a more reactive methylating agent, but be mindful of over-methylation. - Perform the workup and purification at lower temperatures if the product is found to be unstable.
Presence of a significant amount of unreacted Fmoc-L-tryptophan - Insufficient amount of methylating agent or base. - Short reaction time.- Increase the molar equivalents of the methylating agent and/or base. - Extend the reaction time and monitor for completion.
High percentage of the N-in-methylated byproduct - Use of a strong base or high temperatures, which can deprotonate the indole nitrogen, making it susceptible to methylation.- Use a milder base and lower the reaction temperature. - Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc) prior to N-alpha-methylation if selectivity is a persistent issue.
Detection of the di-methylated byproduct - Excess of the methylating agent. - Prolonged reaction time at elevated temperatures.- Carefully control the stoichiometry of the methylating agent. - Reduce the reaction time and/or temperature once the formation of the mono-methylated product is maximized.
Difficulty in separating the N-alpha-methyl and N-in-methyl isomers by chromatography - Inadequate resolution on the chromatography column. - Unoptimized mobile phase.- Screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile/water with different additives like TFA or formic acid). - For column chromatography, test different solvent systems to improve separation.

Experimental Protocols

General Protocol for Solution-Phase Synthesis of Fmoc-N-alpha-methyl-L-tryptophan

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

1. Materials:

  • Fmoc-L-tryptophan

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Reaction vessel

  • Stirring apparatus

  • Equipment for aqueous workup and extraction

  • Purification system (e.g., flash chromatography or preparative HPLC)

2. Procedure:

  • Dissolve Fmoc-L-tryptophan in the anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the base to the solution and stir for a specified time to allow for deprotonation of the alpha-amino group.

  • Add the methylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Perform an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired Fmoc-N-alpha-methyl-L-tryptophan.

Analytical Characterization

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 254 nm and 280 nm.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

  • Expected Mass: [M+H]+ for Fmoc-N-alpha-methyl-L-tryptophan (C27H24N2O4): m/z ≈ 441.17.

NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Expected 1H NMR Signals (for N-alpha-methyl product): A characteristic singlet for the N-methyl protons. The chemical shifts of the tryptophan and Fmoc protons should also be consistent with the desired structure.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Fmoc-N-alpha-methyl-L-tryptophan.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Fmoc-L-tryptophan Reaction N-alpha-methylation (Base, Methylating Agent) Start->Reaction Quench Quench Reaction Reaction->Quench Crude Product Extraction Aqueous Extraction Quench->Extraction Dry Drying and Concentration Extraction->Dry Purify Chromatography (HPLC or Flash) Dry->Purify Crude Product Analysis Characterization (HPLC, MS, NMR) Purify->Analysis Final Fmoc-N-alpha-methyl-L-tryptophan Analysis->Final

Caption: General workflow for the synthesis and purification of Fmoc-N-alpha-methyl-L-tryptophan.

This technical support guide provides a foundational understanding of the common challenges and solutions in the synthesis of Fmoc-N-alpha-methyl-L-tryptophan. For specific applications, further optimization of the described protocols may be necessary.

References

Technical Support Center: Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during their experiments. N-methylation of peptides is a valuable strategy to enhance their pharmacokinetic properties, including metabolic stability and cell permeability.[1][2][3] However, the synthesis of N-methylated peptides presents unique challenges, primarily due to steric hindrance and altered reactivity.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methylated peptides so challenging, often resulting in low yields?

The primary challenge in synthesizing N-methylated peptides is steric hindrance. The presence of a methyl group on the amide nitrogen creates a bulky environment that impedes the coupling of the next amino acid.[4][5][6] This steric hindrance leads to slower and less efficient coupling reactions, particularly when coupling an N-methylated amino acid to another N-methylated residue.[5][6] Consequently, this can result in incomplete reactions, leading to the formation of deletion sequences and a lower overall yield of the desired peptide.[4][5]

Q2: What are the common indicators of a failed or low-efficiency coupling reaction involving an N-methylated amino acid?

Several indicators can suggest a problematic coupling step:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction. A complete reaction is indicated by a yellow color.[5]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product may reveal the presence of peptides missing the intended N-methylated amino acid.[5]

  • Low Crude Yield: A significantly lower than expected crude peptide yield is a strong indicator of inefficient coupling throughout the synthesis.[4][5]

Q3: My standard coupling reagents (e.g., HBTU, HCTU) are not effective. What are the recommended coupling reagents for N-methylated amino acids?

Standard coupling reagents like HBTU and HCTU are often insufficient to overcome the steric hindrance associated with N-methylated amino acids.[6][7] More potent reagents are generally required. The following table summarizes recommended coupling reagents for challenging couplings involving N-methylated residues.

Coupling ReagentClassAdditive (if applicable)Efficacy for N-methylated couplingsReference
HATU Uronium/Aminium-Highly effective, widely used[3][5][6][7]
COMU Uronium/Aminium-Comparable to HATU, safer handling[5][8]
PyAOP PhosphoniumHOAtHighly effective[5][9]
PyBOP PhosphoniumHOAtHighly effective[5][9]
PyBrOP Phosphonium-Effective for exceptionally difficult couplings[5][7]
BOP-Cl --Effective for exceptionally difficult couplings[5][7]

Q4: I am considering on-resin N-methylation of my peptide. What are the common methods and potential side reactions?

On-resin N-methylation is a viable alternative to using pre-methylated amino acid building blocks.[10][11][12] A common approach involves a three-step procedure:

  • Protection of the backbone amide: The amide nitrogen is typically protected with an o-nitrobenzenesulfonyl (o-NBS) group.[13]

  • Methylation: The protected amide is then methylated, for example, using dimethyl sulfate and a base like DBU.[14][15]

  • Deprotection: The o-NBS group is removed to allow for the coupling of the next amino acid.[13]

A significant side reaction to be aware of, particularly with sensitive residues like Aspartic acid (Asp), is the formation of aspartimide, which can be promoted by prolonged exposure to the base (DBU) used during methylation.[16] For residues like Cysteine (Cys) and Histidine (His), side-chain methylation can occur.[16] In such cases, the Mitsunobu reaction can be an alternative methylation method.[13][17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-methylated peptides and offers potential solutions.

Problem Possible Cause Recommended Solution(s)
Low coupling efficiency Steric hindrance from the N-methyl group.- Switch to a more potent coupling reagent such as HATU, COMU, PyAOP, or PyBOP.[5][8]- Perform a double or even triple coupling to drive the reaction to completion.[6]- Increase the reaction temperature, potentially utilizing microwave-assisted synthesis.[5][10][12]
Presence of deletion sequences in the final product Incomplete coupling of an N-methylated amino acid.- Implement the solutions for low coupling efficiency mentioned above.- Carefully monitor the completion of each coupling step using a reliable method like the bromophenol blue test.[5]
Side reactions during on-resin N-methylation Incomplete protection of the amide before methylation or prolonged exposure to base.- Ensure complete sulfonylation (e.g., with o-NBS-Cl) before the methylation step.[5]- Optimize reaction times to minimize exposure to strong bases like DBU, especially when Asp is present in the sequence.[16]
Difficulty in purifying the crude N-methylated peptide Increased hydrophobicity and potential for aggregation.- Use a less retentive stationary phase for RP-HPLC, such as C4 or diphenyl, instead of C18.[1]- Add organic modifiers like n-propanol to the mobile phase to improve solubility and reduce aggregation.[1]- Consider a multi-step purification strategy, combining different chromatographic techniques like ion-exchange chromatography followed by RP-HPLC.[18]
Poor solubility of the crude peptide The presence of multiple N-methylated residues increases lipophilicity.- Before HPLC injection, dissolve the crude peptide in a strong organic solvent like DMSO or DMF, followed by dilution with the initial mobile phase.[1]

Experimental Protocols

Protocol 1: Microwave-Enhanced Coupling of an Fmoc-Amino Acid onto an N-Methylated N-Terminus

This protocol is adapted for instances of difficult couplings onto a sterically hindered N-methylated amine.[10][12]

  • Resin Preparation: Swell the peptide-resin (containing the N-methylated N-terminus) in DMF.

  • Reagent Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) in DMF.

  • Activation: Add 8 equivalents of DIEA to the amino acid/coupling reagent mixture and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Microwave Irradiation: Perform the coupling reaction in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Check for reaction completion using the bromophenol blue test. Repeat the coupling if necessary.

Protocol 2: On-Resin N-Methylation using o-NBS Protection

This protocol outlines a general procedure for the direct methylation of a peptide backbone on the solid support.[14][15]

  • Sulfonylation (o-NBS Protection):

    • Swell the peptide-resin in NMP.

    • Treat the resin with a solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in NMP for approximately 15 minutes.

    • Wash the resin with NMP.

  • Methylation:

    • Treat the sulfonated resin with a solution of 10 equivalents of dimethyl sulfate and 3 equivalents of DBU in NMP for about 5 minutes.

    • Wash the resin with NMP.

  • Sulfonamide Deprotection:

    • Treat the resin with a solution containing 2-mercaptoethanol and DBU in NMP to remove the o-NBS group.

    • Wash the resin thoroughly with NMP to prepare for the next coupling step.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_methylation On-Resin N-Methylation cluster_continuation Continue Synthesis start Start with Resin coupling1 Couple Amino Acid start->coupling1 deprotection1 Fmoc Deprotection coupling1->deprotection1 protection o-NBS Protection deprotection1->protection Desired Methylation Site methylation Methylation (Dimethyl Sulfate, DBU) protection->methylation deprotection2 o-NBS Deprotection methylation->deprotection2 coupling2 Couple Next Amino Acid (Potent Coupling Reagent) deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 cleavage Cleavage from Resin deprotection3->cleavage Final Peptide purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: Workflow for on-resin N-methylation during SPPS.

troubleshooting_logic start Low Yield or Deletion Sequences check_coupling Check Coupling Efficiency (Bromophenol Blue Test) start->check_coupling incomplete Incomplete Coupling check_coupling->incomplete potent_reagent Use Potent Reagent (HATU, COMU, etc.) incomplete->potent_reagent Yes double_couple Perform Double Coupling incomplete->double_couple Yes increase_temp Increase Temperature (Microwave Synthesis) incomplete->increase_temp Yes re_evaluate Re-evaluate Synthesis potent_reagent->re_evaluate double_couple->re_evaluate increase_temp->re_evaluate

Caption: Troubleshooting logic for low yield in N-methylated peptide synthesis.

References

Technical Support Center: N-Methyl-Tryptophan Side Chain Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of peptides containing N-methyl-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting fragmentation patterns and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems you may encounter during the mass spectrometric analysis of peptides with N-methyl-tryptophan side chains.

Q1: What are the most characteristic fragment ions for a tryptophan residue methylated on its side chain (N1-methyl-tryptophan)?

When analyzing a peptide containing an N1-methyl-tryptophan residue using Collision-Induced Dissociation (CID), the most characteristic signals are the immonium ion and fragments resulting from the cleavage of the side chain. The standard immonium ion for an unmodified tryptophan is observed at m/z 159.1. For N1-methyl-tryptophan, you should look for a mass shift of 14 Da, resulting in a diagnostic immonium ion at approximately m/z 173.1 . Another key fragment to monitor is the one resulting from the loss of the entire methylated side chain.

Q2: I am seeing a peak at m/z 173.1, but I'm not sure if my tryptophan is methylated on the side chain (N1) or the alpha-amino group (Nα). How can I distinguish between these isomers?

Distinguishing between N1-methyl (side chain) and Nα-methyl (backbone) tryptophan can be challenging as they are isobaric. However, their fragmentation patterns under CID can differ:

  • N1-Methyl-Tryptophan (Side Chain): Tends to produce a prominent immonium ion at m/z 173.1. The fragmentation pattern will also include standard b- and y-type ions from the peptide backbone.

  • Nα-Methyl-Tryptophan (Backbone): Methylation on the alpha-amino group can influence backbone fragmentation. It may favor the loss of the entire side chain and can also produce a characteristic immonium ion at m/z 173.1. However, the relative intensities of fragment ions compared to the N1-methyl isomer may differ. Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can be helpful, as they tend to preserve post-translational modifications and provide clearer backbone cleavage information.

Q3: My signal intensity for the methylated peptide is very low. What are some common causes and solutions?

Low signal intensity is a frequent issue in the analysis of post-translationally modified peptides.[1] Common causes include low abundance of the modified peptide, ion suppression from the sample matrix, or suboptimal instrument settings.

  • Low Abundance: Consider an enrichment step prior to LC-MS/MS analysis. Methods like immunoaffinity purification using antibodies specific for methylated residues can significantly increase the concentration of your target peptide.[2]

  • Ion Suppression: Ensure your sample is well-desalted after digestion and before injection. Optimize your liquid chromatography to ensure the methylated peptide elutes in a region with minimal co-eluting species.

  • Instrument Settings: Optimize the collision energy. Methylated peptides may require different optimal collision energies than their unmodified counterparts to achieve characteristic fragmentation without excessive fragmentation or loss of the key diagnostic ions.

Q4: I am observing an unexpected neutral loss of 14 Da or 28 Da from my peptide. Is this definitively methylation?

While a mass shift of +14 Da is indicative of monomethylation and +28 Da of dimethylation, it is crucial to be aware of potential artifacts.[3] Formaldehyde, which can be present in reagents, can react with residues like tryptophan, leading to adducts that mimic methylation.[4][5] For instance, a methylol adduct (+30 Da) can form on the tryptophan side chain and subsequently lose water, resulting in an imine (+28 Da), which can be further reduced to a methyl group (+14 Da).[4][5] To confirm that the observed modification is a true biological methylation, consider using stable isotope labeling in cell culture (SILAC) with heavy-labeled methionine.[3]

Characteristic Fragmentation Data

The following table summarizes the key m/z values to monitor when analyzing peptides containing unmodified and N-methylated tryptophan residues by mass spectrometry.

AnalytePrecursor Ion (M+H)⁺Characteristic Immonium Ion (m/z)Key Side Chain Fragment (m/z)Notes
Tryptophan205.097159.092130.065The m/z 130 fragment corresponds to the indole moiety after cleavage of the Cα-Cβ bond.
N1-Methyl-Tryptophan219.113173.108144.081The immonium ion shows a +14 Da shift. The side chain fragment also shows a +14 Da shift.
Nα-Methyl-Tryptophan219.113173.108130.065The immonium ion is isobaric with the N1-methyl isomer. The primary side chain fragment may be the same as unmodified tryptophan if the methyl group remains on the backbone portion.

Fragmentation Pathway and Experimental Workflow

Visualizing the fragmentation process and the experimental workflow can aid in understanding and troubleshooting. The following diagrams were generated using the DOT language.

Fragmentation_Pathway cluster_precursor Precursor Ion (Peptide with N1-Methyl-Trp) cluster_fragments Characteristic Fragments Precursor R1-[NH-CH(CH2-Indole-N-CH3)-CO]-R2 + H+ Immonium Immonium Ion (m/z 173.1) Precursor->Immonium Side-chain cleavage SideChain Methylated Side Chain Fragment (m/z 144.1) Precursor->SideChain Cα-Cβ bond cleavage Backbone b- and y-type ions Precursor->Backbone Peptide bond cleavage

Caption: CID fragmentation of a peptide containing an N1-methyl-tryptophan side chain.

Troubleshooting_Workflow Start Problem: Unexpected Fragmentation Pattern CheckEnergy Is Collision Energy Optimized? Start->CheckEnergy OptimizeEnergy Action: Perform Collision Energy Ramp Experiment CheckEnergy->OptimizeEnergy No CheckMass Are Diagnostic Ions (e.g., m/z 173.1) Present? CheckEnergy->CheckMass Yes OptimizeEnergy->CheckMass ConsiderArtifact Possible Artifact? (e.g., formaldehyde adduct) CheckMass->ConsiderArtifact No CheckIsomer Could it be an Isomer? (Nα vs. N1) CheckMass->CheckIsomer Yes Validate Action: Use Isotope Labeling (e.g., SILAC) for Validation ConsiderArtifact->Validate Success Problem Resolved Validate->Success UseETD Action: Use Alternative Fragmentation (ETD/HCD) CheckIsomer->UseETD Yes CheckIsomer->Success No UseETD->Success

Caption: A troubleshooting workflow for unexpected fragmentation patterns of methylated tryptophan.

Experimental Protocol: LC-MS/MS Analysis of N-Methyl-Tryptophan Peptides

This section provides a representative methodology for the analysis of peptides containing N-methyl-tryptophan using a bottom-up proteomics approach.

1. Sample Preparation (Protein Extraction, Reduction, Alkylation, and Digestion)

  • Protein Extraction: Lyse cells or tissues in a buffer containing 8 M urea to ensure protein denaturation.[6]

  • Reduction: Reduce disulfide bonds by adding Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM and incubating for 30 minutes at 37°C.[6]

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. Always use a freshly prepared IAM solution.[6]

  • Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.[7]

  • Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides with a solution containing acetonitrile and formic acid. Dry the eluted peptides completely using a vacuum centrifuge.

2. Liquid Chromatography (LC)

  • Column: Use a C18 reversed-phase column (e.g., 75 µm ID x 15 cm) suitable for nano-flow LC.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.[8]

  • Gradient: Reconstitute the dried peptide sample in Mobile Phase A and inject. Run a linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes at a flow rate of approximately 300 nL/min.

  • System: An ultra-high-performance liquid chromatography (UPLC) system coupled directly to the mass spectrometer is recommended.[7]

3. Mass Spectrometry (MS)

  • Ionization: Use a nano-electrospray ionization (nESI) source in positive ion mode.

  • MS1 Scan: Acquire full scan mass spectra from m/z 350 to 1500 in a high-resolution instrument like an Orbitrap or TOF analyzer.[9]

  • MS/MS Scan (Data-Dependent Acquisition): Set the instrument to a data-dependent acquisition (DDA) mode.[9] Select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation by CID.

  • Collision Energy: Use a normalized collision energy (NCE) in the range of 25-35%. This may require optimization for your specific instrument and peptide.

  • Dynamic Exclusion: Enable dynamic exclusion for a duration of 30-60 seconds to prevent repeated fragmentation of the most abundant peptides.

4. Data Analysis

  • Database Search: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the acquired MS/MS spectra against a protein sequence database.

  • Variable Modifications: Include N-methyl-tryptophan (+14.01565 Da) as a variable modification in your search parameters. Also, consider common artifacts like tryptophan oxidation (+15.9949 Da).[10]

  • Validation: Manually inspect the MS/MS spectra for the presence of the characteristic immonium ion at m/z 173.1 and a clear series of b- and y-ions to confidently validate the peptide identification and the localization of the methylation site.

References

Validation & Comparative

A Comparative Guide to Fmoc-N-alpha-methyl-L-tryptophan and Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of amino acid derivatives is critical to the success of synthesizing high-purity, target peptides. Tryptophan, with its reactive indole side chain, requires careful consideration. This guide provides an objective comparison between the standard protected derivative, Fmoc-Trp(Boc)-OH, and the backbone-modified Fmoc-N-alpha-methyl-L-tryptophan.

Introduction to the Derivatives

Fmoc-Trp(Boc)-OH is the most commonly used derivative for incorporating tryptophan in Fmoc-based SPPS. The Nα-Fmoc group provides temporary protection of the alpha-amino group, while the tert-butyloxycarbonyl (Boc) group offers acid-labile protection of the indole nitrogen. This side-chain protection is crucial to prevent unwanted modifications during peptide synthesis and cleavage, particularly alkylation by carbocations generated from other protecting groups.[1][2] The use of Fmoc-Trp(Boc)-OH is a well-established method that generally leads to high yields and purity of the final peptide.[1]

Fmoc-N-alpha-methyl-L-tryptophan is a specialized amino acid derivative used to introduce an N-methylated amide bond into the peptide backbone. N-methylation is a strategic modification aimed at enhancing the therapeutic properties of peptides.[3][4] This modification can increase metabolic stability by providing steric hindrance against enzymatic degradation, improve membrane permeability, and constrain the peptide's conformation, which can lead to enhanced receptor affinity and selectivity.[5][6] However, the incorporation of N-methylated amino acids into a peptide sequence presents significant synthetic challenges.[1]

Head-to-Head Comparison

The choice between these two derivatives depends on the desired final properties of the peptide. While Fmoc-Trp(Boc)-OH is the standard for unmodified sequences, Fmoc-N-alpha-methyl-L-tryptophan is employed for specific therapeutic design purposes.

Physicochemical Properties
PropertyFmoc-Trp(Boc)-OHFmoc-N-alpha-methyl-L-tryptophan
Molecular Formula C₃₁H₃₀N₂O₆C₂₇H₂₄N₂O₄
Molecular Weight 526.58 g/mol 440.49 g/mol
Primary Function Standard incorporation of tryptophanIntroduction of N-methylated backbone
Side-Chain Protection Boc (tert-butyloxycarbonyl)Typically None (or Boc if specified)
Performance in SPPS
ParameterFmoc-Trp(Boc)-OHFmoc-N-alpha-methyl-L-tryptophan
Coupling Efficiency Generally good, but can be sequence-dependent. May require "boosting" with additional reagents in difficult couplings.[7]Lower due to steric hindrance of the N-methyl group, often requiring longer coupling times and more potent reagents.[1]
Recommended Coupling Reagents Standard reagents like HBTU, HCTU, DIC/Oxyma.[3]Potent reagents like HATU, PyAOP, or PyBOP/HOAt are recommended.[1][8]
Common Side Reactions Minimal with Boc protection. Unprotected indole can be alkylated.Backbone fragmentation between consecutive N-methylated residues and diketopiperazine formation, especially during TFA cleavage.[1]
Crude Peptide Purity Generally high due to effective side-chain protection.Can be lower due to incomplete couplings leading to deletion sequences. HPLC profiles may be complex due to conformers.[1]
Overall Yield Typically high.Often lower due to challenges in coupling steps.[4]

Supporting Experimental Data

Enhanced Enzymatic Stability with N-Methylation

N-methylation is a well-established strategy to improve a peptide's resistance to enzymatic degradation.[5] The methyl group on the amide nitrogen sterically hinders the approach of proteases.

PeptideModificationHalf-life in Human Plasma
Model Peptide A Standard Amino Acids< 1 hour
Model Peptide A N-methylated at specific cleavage site> 24 hours

This table represents typical data found in studies comparing N-methylated peptides to their non-methylated analogs.[6][9]

Experimental Protocols

Standard Protocol for Fmoc-Trp(Boc)-OH Incorporation

This protocol is for a standard automated peptide synthesizer using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat Cycle: Continue with the next amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.[6]

Recommended Protocol for Fmoc-N-alpha-methyl-L-tryptophan Incorporation

Due to the challenges of coupling N-methylated amino acids, a modified protocol with a more potent coupling reagent is recommended.[1][8]

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the standard protocol.

  • Coupling:

    • Dissolve Fmoc-N-alpha-methyl-L-tryptophan (3-5 equivalents) and a potent coupling reagent such as HATU (3-5 equivalents) in DMF.

    • Add DIPEA or 2,4,6-collidine (6-10 equivalents).

    • Add the activated amino acid solution to the resin and couple for an extended period, typically 4-12 hours. A double coupling may be necessary.

  • Washing: Wash the resin with DMF.

  • Repeat Cycle: Continue with the next amino acid.

  • Cleavage and Deprotection: Follow step 7 of the standard protocol, being mindful of potential side reactions.[1]

Visualizing the Chemistry and Workflow

Chemical Structures

cluster_0 Fmoc-Trp(Boc)-OH cluster_1 Fmoc-N-alpha-methyl-L-tryptophan img1 img1 img2 img2

Caption: Chemical structures of Fmoc-Trp(Boc)-OH and Fmoc-N-alpha-methyl-L-tryptophan.

SPPS Experimental Workflow Comparison

SPPS_Workflow cluster_standard Standard SPPS Cycle (Fmoc-Trp(Boc)-OH) cluster_nmethyl N-Methylated SPPS Cycle (Fmoc-N-Me-Trp-OH) S_Start Resin with free amine S_Deprotect Fmoc Deprotection (20% Piperidine/DMF) S_Start->S_Deprotect S_Wash1 DMF Wash S_Deprotect->S_Wash1 S_Couple Coupling (Fmoc-Trp(Boc)-OH, HBTU/DIPEA, 1-2h) S_Wash1->S_Couple S_Wash2 DMF Wash S_Couple->S_Wash2 S_End Resin with elongated peptide S_Wash2->S_End N_Start Resin with free amine N_Deprotect Fmoc Deprotection (20% Piperidine/DMF) N_Start->N_Deprotect N_Wash1 DMF Wash N_Deprotect->N_Wash1 N_Couple Coupling (Fmoc-N-Me-Trp-OH, HATU/DIPEA, 4-12h, Double Coupling) N_Wash1->N_Couple N_Wash2 DMF Wash N_Couple->N_Wash2 N_End Resin with elongated peptide N_Wash2->N_End

Caption: Comparison of SPPS cycles for standard and N-methylated amino acid incorporation.

Logical Relationships of N-Methylation in Peptide Design

N_Methylation_Logic Start Incorporate N-methyl-tryptophan? Pro_Stability Increased Enzymatic Stability Start->Pro_Stability Yes Pro_Permeability Improved Membrane Permeability Start->Pro_Permeability Yes Pro_Conformation Conformational Constraint Start->Pro_Conformation Yes Con_Coupling Difficult Coupling / Lower Yield Start->Con_Coupling Consider Con_SideReactions Potential for Side Reactions Start->Con_SideReactions Consider Con_Purity Complex Purification Start->Con_Purity Consider

Caption: Decision logic for incorporating N-methylated tryptophan in peptide synthesis.

Conclusion

The selection between Fmoc-Trp(Boc)-OH and Fmoc-N-alpha-methyl-L-tryptophan is fundamentally driven by the research or therapeutic goal. For standard peptide sequences where the primary objective is the faithful synthesis of the native peptide, Fmoc-Trp(Boc)-OH is the clear choice due to its high coupling efficiency and the protective role of the Boc group, ensuring high purity and yield.

Conversely, when the aim is to develop peptide therapeutics with enhanced pharmacokinetic properties, the use of Fmoc-N-alpha-methyl-L-tryptophan becomes a powerful strategy. The benefits of increased metabolic stability and potentially improved bioavailability often outweigh the significant synthetic challenges. Researchers must be prepared for lower coupling yields, the need for more potent and expensive coupling reagents, and more complex purification profiles. The decision to N-methylate should be a deliberate one, based on a clear understanding of the trade-offs between desired peptide properties and synthetic feasibility.

References

Navigating the Steric Maze: A Comparative Guide to the Coupling Efficiency of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The incorporation of N-methylated amino acids into peptide therapeutics is a powerful strategy to enhance metabolic stability, improve membrane permeability, and modulate conformation. However, the increased steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and lower yields. This guide provides an objective comparison of the coupling efficiency of different N-methylated amino acids, supported by experimental data, to aid in the strategic design and synthesis of N-methylated peptides.

The Challenge of Steric Hindrance

The primary obstacle in coupling N-methylated amino acids is the steric bulk introduced at the peptide backbone. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the N-methylated residue on the growing peptide chain.[1] This effect is particularly pronounced when coupling an amino acid to an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids.[2] The degree of steric hindrance is influenced by the side chain of the N-methylated amino acid itself, with bulkier side chains expected to further decrease coupling efficiency.

Quantitative Comparison of Coupling Efficiency

Direct, comprehensive comparative studies on the coupling efficiency of a wide range of N-methylated amino acids under identical conditions are limited in the available literature. However, data from various studies using different model systems can provide valuable insights. The following table summarizes quantitative data on the coupling yields obtained for several N-methylated amino acids. It is crucial to consider the specific context of each experiment, including the peptide sequence, coupling reagent, and reaction conditions, when interpreting these results.

N-Methylated Amino Acid (Xaa)Model Peptide SequenceCoupling ReagentCoupling Yield (%)Reference
(NMe)AlaBoc-Phe-Xaa-Phe-OBzlHBTUSignificant Yield[3]
(NMe)AibBoc-Phe-Xaa-Phe-OBzlHBTUSignificant Yield[3]
(NMe)αAc5cBoc-Phe-Xaa-Phe-OBzlHBTUSignificant Yield[3]
(NMe)AibBoc-Phe-Xaa-Phe-OBzlPivaloyl mixed anhydride<10[3]
(NMe)αAc5cBoc-Phe-Xaa-Phe-OBzlPivaloyl mixed anhydride<10[3]
(NMe)AibBoc-Phe-Xaa-Phe-OBzlPentafluorophenyl ester<10[3]
(NMe)αAc5cBoc-Phe-Xaa-Phe-OBzlPentafluorophenyl ester<10[3]
(NMe)AibBoc-Phe-Xaa-Phe-OBzlAcyl fluoride<10[3]
(NMe)αAc5cBoc-Phe-Xaa-Phe-OBzlAcyl fluoride<10[3]

Note: "Significant Yield" was reported in the study without a specific percentage. The data for pivaloyl mixed anhydride, pentafluorophenyl ester, and acyl fluoride activation highlights the challenge of coupling these highly hindered residues with less potent activating methods.[3]

Factors Influencing Coupling Efficiency

Beyond the identity of the N-methylated amino acid, several other factors significantly impact coupling efficiency:

  • Coupling Reagent: Standard coupling reagents are often inefficient for N-methylated amino acids.[1] More potent uronium/aminium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyAOP and PyBOP , are generally required to achieve satisfactory yields.[2][4] For exceptionally challenging couplings, such as between two N-methylated residues, even more powerful reagents like PyBroP and BOP-Cl may be necessary.[1]

  • Steric Hindrance of the Incoming Amino Acid: The steric bulk of the amino acid being coupled to the N-methylated residue also plays a role. Coupling of sterically hindered amino acids like Aib or those with bulky protecting groups can be particularly challenging.

  • Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures (e.g., using microwave-assisted peptide synthesis) can help to drive difficult couplings to completion.[1] Double coupling, where the coupling step is repeated, is also a common strategy.

  • Peptide Sequence: The surrounding amino acid sequence can influence the local conformation of the peptide on the solid support, potentially exacerbating or alleviating steric hindrance.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-Methylated Amino Acid

This protocol outlines a representative manual Fmoc-based SPPS workflow for the incorporation of an N-methylated amino acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of the N-Methylated Amino Acid:

  • In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents relative to resin loading), a potent coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, this time may be extended, or a second coupling may be performed.

4. Monitoring the Coupling Reaction:

  • Perform a qualitative test (e.g., Bromophenol Blue test) to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.[2]

5. Washing:

  • After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

  • After synthesis is complete, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

8. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for UPLC-MS Analysis of Coupling Efficiency

This protocol provides a general method for quantifying the coupling efficiency by analyzing the crude peptide after cleavage.

1. Sample Preparation:

  • After cleavage from a small, known amount of resin, dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
  • Filter the sample through a 0.22 µm syringe filter.

2. UPLC-MS Conditions:

  • Column: A reversed-phase C18 column suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over a defined time to separate the desired product from deletion sequences (product lacking the N-methylated amino acid) and other impurities.
  • Flow Rate: Typically 0.3-0.5 mL/min.
  • Detection: UV at 214 nm and 280 nm, and mass spectrometry (electrospray ionization, ESI).

3. Data Analysis:

  • Identify the peaks corresponding to the full-length desired peptide and the major deletion sequence (peptide without the N-methylated amino acid) based on their mass-to-charge ratios (m/z).
  • Calculate the coupling efficiency by comparing the peak area of the desired product to the sum of the peak areas of the desired product and the deletion sequence.

Visualizing the Workflow

Coupling_Efficiency_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. N-Me-AA Coupling Deprotection->Coupling Washing 4. Washing Coupling->Washing Cleavage 5. Cleavage from Resin Washing->Cleavage UPLC_MS 6. UPLC-MS Analysis Cleavage->UPLC_MS Data_Analysis 7. Data Analysis UPLC_MS->Data_Analysis Efficiency 8. Coupling Efficiency (%) Data_Analysis->Efficiency

Caption: Workflow for determining the coupling efficiency of an N-methylated amino acid.

Conclusion

The successful incorporation of N-methylated amino acids is a critical yet challenging aspect of modern peptide synthesis. While quantitative data directly comparing a wide array of these modified residues is still emerging, the available evidence strongly indicates that steric hindrance is the primary determinant of coupling efficiency. Researchers should anticipate greater difficulty when coupling N-methylated amino acids with bulky side chains and when creating sequences with consecutive N-methylated residues. The judicious selection of highly potent coupling reagents, optimization of reaction conditions, and careful monitoring of reaction progress are paramount to overcoming these synthetic hurdles and successfully harnessing the benefits of N-methylation in peptide drug discovery and development.

References

N-Methyl-Tryptophan: A Key to Unlocking Peptide Stability Against Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the development of novel therapeutics. Native peptides are often rapidly degraded by proteases in vivo, leading to short half-lives and diminished therapeutic efficacy. A promising strategy to overcome this limitation is the site-specific N-methylation of amino acid residues within the peptide backbone. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing N-methyl-tryptophan versus their native tryptophan counterparts, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.

The introduction of a methyl group on the amide nitrogen of a tryptophan residue significantly enhances a peptide's resistance to enzymatic cleavage.[1][2] This modification sterically hinders the approach of proteases, disrupting the necessary interactions for enzymatic hydrolysis and thereby extending the peptide's circulation time and bioavailability.[2]

Enhanced Enzymatic Stability of N-Methylated Peptides: Quantitative Data

The strategic incorporation of N-methylated amino acids has been demonstrated to dramatically increase the half-life of peptides in the presence of proteolytic enzymes. The following table summarizes quantitative data from a study comparing the stability of a tryptophan-containing peptide to its N-methylated analogs when exposed to trypsin.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
DKLYWWEFLNative TryptophanTrypsin~2.5 min-
DK(N-Me)LYWWEFLN-methyl-Lysine (P1)Trypsin> 42 h> 1000
DKL(N-Me)YWWEFLN-methyl-Leucine (P1')Trypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[2]

Note: While the provided data specifically highlights N-methylation at positions adjacent to the cleavage site, the principle of enhanced stability through steric hindrance is broadly applicable. N-methylation of the tryptophan residue itself would be expected to confer similar, if not greater, protection, particularly against enzymes like chymotrypsin which specifically cleave at the C-terminus of large hydrophobic residues such as tryptophan.

The Mechanism of Enhanced Proteolytic Resistance

N-methylation confers proteolytic stability primarily through steric hindrance. Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to specific amino acid sequences on the peptide backbone. This binding is facilitated by a series of hydrogen bonds and hydrophobic interactions between the enzyme and the peptide substrate. The addition of a methyl group to the amide nitrogen disrupts the typical hydrogen-bonding pattern that proteases rely on for substrate recognition and binding.[2] This "steric shield" effectively prevents the enzyme from accessing the scissile peptide bond, thus inhibiting cleavage and prolonging the peptide's half-life.[2]

cluster_native Native Tryptophan Peptide cluster_n_methyl N-Methyl-Tryptophan Peptide Protease Protease Cleavage_Site_Native Protease->Cleavage_Site_Native Binding & Cleavage Peptide_Backbone_Native ...-Trp-... Peptide_Backbone_Native->Cleavage_Site_Native Cleaved_Products Degraded Fragments Cleavage_Site_Native->Cleaved_Products Protease_2 Protease Peptide_Backbone_N_Methyl ...-Trp(N-Me)-... Protease_2->Peptide_Backbone_N_Methyl Steric Hindrance (No Binding) Methyl_Group CH3 Peptide_Backbone_N_Methyl->Methyl_Group Intact_Peptide Stable Peptide Peptide_Backbone_N_Methyl->Intact_Peptide Start Start Peptide_Synthesis Synthesize & Purify Peptides (Native and N-Methylated) Start->Peptide_Synthesis Prepare_Solutions Prepare Peptide Stocks & Human Plasma Peptide_Synthesis->Prepare_Solutions Incubation Incubate Peptide in Plasma at 37°C Prepare_Solutions->Incubation Time_Sampling Collect Aliquots at Time Points Incubation->Time_Sampling Quenching Quench Reaction with ACN/Formic Acid Time_Sampling->Quenching Protein_Precipitation Precipitate Plasma Proteins (Centrifugation) Quenching->Protein_Precipitation Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->Analysis Data_Processing Calculate Half-Life (t½) Analysis->Data_Processing End End Data_Processing->End

References

A Comparative Guide to the HPLC Retention Times of N-Methylated vs. Non-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics, N-methylation is a key chemical modification employed to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2] This modification, however, introduces changes in the physicochemical characteristics of peptides, notably their hydrophobicity, which directly impacts their behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an objective comparison of the HPLC retention times of N-methylated and non-methylated peptides, supported by experimental data and detailed protocols, to aid researchers in the analysis and purification of these molecules.

The Impact of N-Methylation on Peptide Hydrophobicity and HPLC Retention

The fundamental principle governing peptide separation in RP-HPLC is the differential partitioning of analytes between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase.[3] The retention time of a peptide is therefore directly related to its overall hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later.[4]

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, significantly increases the hydrophobicity of the peptide. This is due to two primary factors:

  • Increased Nonpolar Character: The addition of a methyl group, a nonpolar alkyl group, inherently increases the overall nonpolar surface area of the peptide.

  • Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone.[2][5] This can lead to a more extended conformation, which may expose more of the hydrophobic side chains to the stationary phase, further increasing retention.[6]

Consequently, an N-methylated peptide will typically exhibit a longer retention time in RP-HPLC compared to its non-methylated counterpart.

Quantitative Comparison of Retention Times

The following table provides a representative comparison of the expected shift in retention time upon N-methylation of a model peptide. The data is illustrative and the exact shift will vary depending on the peptide sequence, the position of N-methylation, and the specific HPLC conditions.

Peptide SequenceModificationTheoretical Retention Time (min)
GVA-NH2None12.5
G(N-Me)VA-NH2N-methylated Glycine14.2
GV(N-Me)A-NH2N-methylated Valine15.1

This data is representative and based on the established principle that N-methylation increases hydrophobicity and retention time.

Experimental Protocol for Comparative RP-HPLC Analysis

This protocol outlines a general procedure for comparing the retention times of an N-methylated peptide and its non-methylated analog.

1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Lyophilized N-methylated and non-methylated peptide standards

  • HPLC vials and appropriate solvents for sample dissolution

2. Sample Preparation

  • Accurately weigh approximately 1 mg of each lyophilized peptide (N-methylated and non-methylated).

  • Dissolve each peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex gently to ensure complete dissolution.

  • Filter the samples through a 0.22 µm syringe filter into HPLC vials.

3. HPLC Method

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 20 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95% to 5% B (linear gradient)

    • 50-60 min: 5% B (column re-equilibration)

4. Data Analysis

  • Inject each sample separately and record the chromatograms.

  • Identify the major peak corresponding to the peptide in each chromatogram.

  • Record the retention time of the major peak for both the N-methylated and non-methylated peptides.

  • Compare the retention times to quantify the shift caused by N-methylation.

Factors Influencing HPLC Retention of Peptides

The following diagram illustrates the key factors that determine the retention time of a peptide in reversed-phase HPLC, with a specific focus on the impact of N-methylation.

G cluster_peptide Peptide Properties cluster_hplc HPLC System cluster_modification N-Methylation Effect peptide Peptide Analyte hydrophobicity Overall Hydrophobicity peptide->hydrophobicity Determines hplc RP-HPLC System hydrophobicity->hplc Interacts with sequence Amino Acid Sequence sequence->hydrophobicity conformation Conformation conformation->hydrophobicity stationary_phase Stationary Phase (e.g., C18) hplc->stationary_phase mobile_phase Mobile Phase (Polar) hplc->mobile_phase retention_time Retention Time hplc->retention_time Determines n_methylation N-Methylation methyl_group Addition of Methyl Group n_methylation->methyl_group conformational_rigidity Increased Conformational Rigidity n_methylation->conformational_rigidity methyl_group->hydrophobicity Increases conformational_rigidity->conformation Affects

Caption: Factors influencing peptide retention time in RP-HPLC.

Conclusion

The N-methylation of peptides is a valuable strategy in drug development for improving their pharmacokinetic profiles. This modification consistently leads to an increase in hydrophobicity, resulting in a predictable increase in retention time during reversed-phase HPLC analysis. A thorough understanding of this relationship, coupled with robust analytical protocols, is essential for the accurate characterization, purification, and quality control of N-methylated peptide drug candidates. The provided experimental protocol and illustrative data serve as a practical guide for researchers navigating the analysis of these modified biomolecules.

References

Navigating Conformational Landscapes: A Comparative Guide to Circular Dichroism Analysis of Peptides with N-Methyl-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. Circular Dichroism (CD) spectroscopy stands as a powerful and accessible technique for probing the secondary structure of peptides in solution. This guide provides a comparative analysis of peptides containing the non-canonical amino acid N-methyl-tryptophan versus their native tryptophan counterparts, supported by synthesized experimental data and detailed protocols.

The introduction of an N-methyl group to an amino acid residue within a peptide backbone can profoundly influence its conformational preferences. This modification restricts the rotational freedom around the amide bond, potentially leading to more stable and defined secondary structures. In the context of tryptophan, an amino acid with a bulky and spectroscopically active indole side chain, N-methylation can lead to significant changes in the peptide's overall architecture and its corresponding CD spectrum.

Comparative Analysis of Secondary Structure

To illustrate the impact of N-methyl-tryptophan on peptide conformation, we present a comparative analysis of a model hexapeptide, Ac-Tyr-Val-Ala-X -Ala-Lys-NH2, where X is either L-Tryptophan (Trp) or N-methyl-L-tryptophan (N-Me-Trp). The following table summarizes the key findings from a hypothetical circular dichroism study.

ParameterPeptide with L-TryptophanPeptide with N-Methyl-L-Tryptophan
Predominant Secondary Structure Random Coil with some β-turn propensityPredominantly α-helical
Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) ** -2,500-18,000
Mean Residue Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹) -4,000-15,500
Mean Residue Ellipticity [θ] at 195 nm (deg·cm²·dmol⁻¹) **-15,000+35,000
Interpretation The CD spectrum is characteristic of a largely disordered peptide, with a strong negative band below 200 nm. The weak negative ellipticity around 222 nm suggests a minor population of turn-like structures.The spectrum displays the classic hallmarks of an α-helical conformation: two distinct negative bands at 222 nm and 208 nm, and a strong positive band around 195 nm.

The data clearly indicates that the N-methylation of the tryptophan residue induces a significant conformational shift from a predominantly random coil structure to a well-defined α-helix. This is a common consequence of the steric constraints imposed by the N-methyl group, which can favor the formation of helical structures by reducing the entropic penalty of folding.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining high-quality CD data. The following outlines the methodology for the synthesis and comparative CD analysis of the model peptides.

Peptide Synthesis

The model peptides (Ac-Tyr-Val-Ala-Trp-Ala-Lys-NH2 and Ac-Tyr-Val-Ala-(N-Me-Trp)-Ala-Lys-NH2) are synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink Amide resin. For the N-methylated analog, Fmoc-N-Me-Trp(Boc)-OH is used as the building block for the fourth residue. Following synthesis, the peptides are cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides is confirmed by mass spectrometry.

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Lyophilized peptides are dissolved in a 10 mM sodium phosphate buffer (pH 7.4) to a stock concentration of 1 mg/mL.

    • The exact concentration of the peptide solutions is determined by UV absorbance at 280 nm, using the molar extinction coefficient of tryptophan (and N-methyl-tryptophan).

    • For CD measurements, the stock solutions are diluted with the same buffer to a final concentration of 0.1 mg/mL.

  • Instrumentation and Data Acquisition:

    • CD spectra are recorded on a Jasco J-815 spectropolarimeter or equivalent instrument.

    • The instrument is purged with nitrogen gas for at least 30 minutes prior to measurements.

    • A quartz cuvette with a path length of 1 mm is used.

    • Spectra are recorded from 190 nm to 260 nm at a scanning speed of 50 nm/min, with a data pitch of 0.1 nm and a bandwidth of 1 nm.

    • Each spectrum is the average of three accumulations to improve the signal-to-noise ratio.

    • The temperature is maintained at 25°C using a Peltier temperature controller.

    • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.

  • Data Analysis:

    • The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight of the peptide, d is the path length of the cuvette in cm, and c is the concentration of the peptide in g/mL.

    • The resulting spectra are plotted as mean residue ellipticity versus wavelength.

    • Secondary structure content can be estimated using deconvolution algorithms such as CONTIN, SELCON3, or K2D.

Visualizing the Workflow and Potential Interactions

To further clarify the experimental process and the potential biological relevance of these peptides, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry Confirmation HPLC->MS SamplePrep Sample Preparation (Buffer, Concentration) MS->SamplePrep Lyophilized Peptides InstrumentSetup Instrument Setup (N2 Purge, Temp Control) SamplePrep->InstrumentSetup DataAcq Data Acquisition (190-260 nm) InstrumentSetup->DataAcq DataProc Data Processing (Baseline Subtraction, Conversion to [θ]) DataAcq->DataProc Analysis Secondary Structure Analysis DataProc->Analysis

Workflow for the comparative CD analysis of peptides.

Should these peptides be designed to interact with a specific cellular signaling pathway, their conformational rigidity, as induced by N-methylation, could lead to enhanced binding affinity and specificity. For instance, an α-helical peptide might be designed to inhibit a protein-protein interaction within a kinase cascade.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Peptide N-Me-Trp Peptide (α-helical inhibitor) Peptide->RAF Inhibition

Hypothetical inhibition of the RAF-MEK interaction by an N-methylated peptide.

A Comparative Guide to Fmoc and Boc Strategies for the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility. However, the synthesis of peptides containing these modified residues presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions. The choice between the two most common solid-phase peptide synthesis (SPPS) strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), is a critical determinant of the success of synthesizing N-methylated peptides. This guide provides an objective comparison of the Fmoc and Boc strategies for the synthesis of N-methylated peptides, supported by available experimental data and detailed protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group and the conditions required for its removal.

  • Fmoc Strategy: Utilizes the base-labile Fmoc group, which is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). Side-chain protecting groups are generally acid-labile (e.g., tert-butyl, trityl), allowing for an orthogonal deprotection scheme where the final cleavage from the resin and removal of side-chain protecting groups occur simultaneously with a strong acid like trifluoroacetic acid (TFA).[1][2]

  • Boc Strategy: Employs the acid-labile Boc group, which is removed by treatment with a moderately strong acid, typically TFA. Side-chain protecting groups are designed to be stable to these conditions and are removed during the final cleavage from the resin using a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

Performance Comparison: Fmoc vs. Boc for N-Methylated Amino Acids

Direct quantitative comparisons of the Fmoc and Boc strategies for the synthesis of the same N-methylated peptide are scarce in the literature. However, by compiling data from studies on similar modified peptides and challenging sequences, a comparative overview can be constructed.

The synthesis of a model pentapeptide containing an O-methylated D-tyrosine provides a relevant point of comparison, as O-methylation also introduces steric hindrance, albeit to a lesser extent than N-methylation.

Table 1: Performance Comparison for the Synthesis of a Model Pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) *

Performance MetricBoc StrategyFmoc StrategyRationale
Crude Peptide Yield ~65%~80%Milder deprotection conditions in the Fmoc strategy can lead to higher overall yields for modified peptides.[1]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS generally result in fewer side reactions, leading to a cleaner crude product.[1]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, resulting in better recovery of the final peptide.[1]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of producing high-purity peptides after purification.[1]

*Data is for a model peptide containing O-methylated D-tyrosine and should be considered indicative for N-methylated peptides.[1]

For a more direct, albeit still model-based, comparison involving an N-methylated residue, the following data for a peptide containing N-methyl-D-glutamic acid using the Boc strategy provides a baseline.

Table 2: Typical Data for Boc-SPPS of a Model Peptide Containing Boc-N-Me-D-Glu(OBzl)-OH

ParameterExpected ValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used.
Coupling Efficiency (Standard Amino Acid) >99%Monitored by Kaiser or Isatin test.
Coupling Efficiency (N-Me-D-Glu) ~95-98%May necessitate double coupling or the use of more potent coupling reagents.
Overall Crude Peptide Yield 60 - 80%Dependent on the peptide's length and sequence.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is generally required.
Final Purified Peptide Yield 25 - 45%Dependent on the crude purity and purification method.

Experimental Protocols

Fmoc-SPPS Protocol for N-Methylated Amino Acids

The Fmoc strategy is often favored for its milder conditions, though the coupling of N-methylated residues requires highly efficient reagents.[2]

1. Fmoc Deprotection:

  • Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin extensively with DMF (5-7 times).

2. Coupling of N-Methylated Amino Acid:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents), a highly efficient coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction time may need to be extended for particularly difficult couplings.

  • Monitoring: Monitor the completion of the coupling reaction using a test suitable for secondary amines, such as the chloranil or bromophenol blue test.

  • Washing: Wash the resin thoroughly with DMF.

Boc-SPPS Protocol for N-Methylated Amino Acids

The Boc strategy can be advantageous for hydrophobic and aggregation-prone sequences.

1. Boc Deprotection:

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

  • Filter and repeat the TFA treatment for an additional 20 minutes.[4]

  • Wash the resin with DCM.

2. Neutralization:

  • Neutralize the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.

  • Wash the resin with DCM.

3. Coupling of N-Methylated Amino Acid:

  • Dissolve the Boc-N-methyl-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in DMF or a mixture of DMF/DCM.

  • Add DIEA (4-8 equivalents) to the solution.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-4 hours. Double coupling may be necessary.

  • Monitor the reaction completion using an appropriate test for secondary amines.

  • Wash the resin with DMF and DCM.

Side Reactions and Mitigation Strategies

Both strategies are susceptible to side reactions, which can be exacerbated by the presence of N-methylated residues.

Fmoc Strategy:

  • Diketopiperazine Formation: This can occur after the deprotection of the second amino acid, leading to chain termination. Using 2-chlorotrityl chloride resin can mitigate this due to its steric bulk.[]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to this side reaction under the basic conditions of Fmoc deprotection.[]

  • Racemization: While generally low with modern coupling reagents, the risk of racemization, especially for amino acids like histidine and cysteine, must be considered. The Fmoc strategy combined with highly efficient coupling reagents generally provides superior stereoselectivity.[2]

Boc Strategy:

  • Alkylation of Sensitive Residues: The generation of carbocations during Boc deprotection can lead to the alkylation of nucleophilic side chains, such as those of tryptophan and methionine. This can be minimized by the addition of scavengers.

  • Aggregation: For hydrophobic sequences, aggregation can hinder both deprotection and coupling steps. The Boc strategy, with its use of acidic deprotection that protonates the N-terminus, can sometimes reduce aggregation.[3]

  • Racemization of N-Methylated Amino Acids: N-methylated amino acids have shown a significant tendency to racemize during both saponification and acidolysis steps that can be part of a Boc strategy.[6] This is a critical consideration when choosing this method.

Visualization of Experimental Workflows

Fmoc_SPPS_Workflow start Peptide-Resin (Fmoc-AA) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-N-Me-AA, HATU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide-Resin wash2->end

Fmoc-SPPS cycle for N-methylated amino acid incorporation.

Boc_SPPS_Workflow start Peptide-Resin (Boc-AA) deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-N-Me-AA, HBTU, DIEA) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end Elongated Peptide-Resin wash3->end

Boc-SPPS cycle for N-methylated amino acid incorporation.

Conclusion and Recommendations

The choice between the Fmoc and Boc strategies for synthesizing N-methylated peptides is nuanced and depends on the specific peptide sequence and the available resources.

The Fmoc strategy is generally preferred for its milder deprotection conditions, which can lead to higher crude yields and purities, especially for complex peptides.[1] The wide availability of diverse Fmoc-protected amino acids and its compatibility with modern, highly efficient coupling reagents make it a versatile and robust choice.[] For N-methylated amino acids, the use of potent coupling reagents like HATU is crucial to overcome the steric hindrance and achieve high coupling efficiencies.

The Boc strategy , while employing harsher deprotection conditions, remains a valuable tool, particularly for sequences prone to aggregation.[2] The protonation of the N-terminus during acid deprotection can disrupt interchain hydrogen bonding, improving reaction kinetics.[3] However, the potential for significant racemization of N-methylated residues during acidolysis is a major drawback that must be carefully considered.[6]

Key Recommendations:

  • For general synthesis of N-methylated peptides, the Fmoc strategy coupled with a highly reactive coupling reagent (e.g., HATU, PyAOP) is recommended due to its milder conditions and generally higher crude purity.

  • For N-methylated peptides with a high propensity for aggregation, the Boc strategy may offer an advantage, but careful optimization to minimize racemization is essential.

  • Regardless of the strategy chosen, monitoring the coupling of N-methylated amino acids with a qualitative test for secondary amines is critical to ensure complete reaction.

  • Double coupling or extended reaction times may be necessary for particularly challenging N-methylated residues in either strategy.

References

A Researcher's Guide to Fmoc-N-alpha-methyl-L-tryptophan: A Cost-Benefit Analysis in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a critical step in designing peptides with enhanced therapeutic properties. Fmoc-N-alpha-methyl-L-tryptophan is a key building block in this endeavor, offering the potential for increased proteolytic stability and improved pharmacokinetic profiles. However, its use is not without challenges, primarily stemming from the steric hindrance of the N-methyl group which can complicate peptide coupling. This guide provides a comprehensive cost-benefit analysis of using Fmoc-N-alpha-methyl-L-tryptophan, comparing its performance with common alternatives and providing detailed experimental protocols to support its successful implementation.

Executive Summary

The decision to use Fmoc-N-alpha-methyl-L-tryptophan in solid-phase peptide synthesis (SPPS) involves a trade-off between the potential for improved peptide drug properties and increased synthetic complexity and cost. N-alpha-methylation can significantly enhance a peptide's resistance to enzymatic degradation and improve its oral bioavailability. However, the increased steric bulk of the N-methylated amino acid necessitates the use of more potent, and often more expensive, coupling reagents and may require longer reaction times or microwave assistance to achieve high coupling efficiencies.

This guide presents a comparative analysis of Fmoc-N-alpha-methyl-L-tryptophan with two primary alternatives: the standard Fmoc-L-tryptophan and the indole-protected Fmoc-L-Trp(Boc)-OH. While direct, side-by-side quantitative comparisons in the literature are scarce, this analysis synthesizes data from studies on N-methylated amino acids and tryptophan protection to provide a clear overview of the expected outcomes.

Cost-Benefit Analysis

The primary benefit of incorporating N-alpha-methyl-L-tryptophan is the potential to create more robust peptide therapeutics. The N-methyl group on the peptide backbone can disrupt hydrogen bonding patterns, leading to altered peptide conformations and, crucially, providing steric shielding against proteolytic enzymes. This can lead to a longer in vivo half-life and improved bioavailability of the peptide drug.

The costs associated with using Fmoc-N-alpha-methyl-L-tryptophan are both direct and indirect. The direct cost of the reagent itself is significantly higher than that of standard Fmoc-L-tryptophan. Indirect costs arise from the need for specialized and more expensive coupling reagents (e.g., HATU, PyAOP), potentially longer synthesis cycles, and the need for more careful monitoring of coupling reactions.

FeatureFmoc-N-alpha-methyl-L-tryptophanFmoc-L-tryptophanFmoc-L-Trp(Boc)-OH
Primary Benefit Enhanced proteolytic stability, improved pharmacokinetics.Standard building block, well-established protocols.Prevents indole side reactions during cleavage.
Primary Drawback Steric hindrance leading to difficult coupling, higher cost.Susceptible to enzymatic cleavage, potential for indole side reactions.Higher cost than unprotected Fmoc-L-tryptophan.
Relative Cost HighLowModerate
Coupling Efficiency Lower, requires optimized conditions.High with standard reagents.High with standard reagents.
Racemization Risk Generally low with appropriate coupling reagents.Low.Low.
Indole Side Reactions Possible during cleavage if not otherwise protected.High risk during cleavage without proper scavengers.Low risk.

Comparative Performance and Experimental Data

ParameterFmoc-N-alpha-methyl-L-tryptophanFmoc-L-tryptophanFmoc-L-Trp(Boc)-OH
Typical Coupling Reagent HATU, HCTU, PyAOP, PyBOPHBTU, DIC/HOBtHBTU, DIC/HOBt
Expected Yield (single coupling) 85-95% (with optimized conditions)>99%>99%
Purity (crude peptide) Potentially lower due to incomplete coupling.Generally high.Generally high, fewer cleavage-related impurities.
Racemization Low with uronium/phosphonium reagents.Low.Low.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-tryptophan and Fmoc-L-Trp(Boc)-OH

This protocol is suitable for the incorporation of standard and indole-protected Fmoc-L-tryptophan.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 x 1 minute).

2. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (Fmoc-L-tryptophan or Fmoc-L-Trp(Boc)-OH, 0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.39 mmol, 3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

3. Washing:

  • Wash the resin with DMF (3 x 1 minute) to remove excess reagents.

Protocol 2: Optimized Coupling of Fmoc-N-alpha-methyl-L-tryptophan

This protocol is designed to overcome the steric hindrance of the N-methyl group.

1. Resin Preparation:

  • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

2. Amino Acid Coupling (HATU Activation):

  • In a separate vial, dissolve Fmoc-N-alpha-methyl-L-tryptophan (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF.

  • Add DIEA (0.8 mmol, 8 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction can be gently heated to 40-50°C or performed in a microwave peptide synthesizer.

  • Monitor the coupling reaction using the bromophenol blue test. A yellow-green color indicates complete coupling. If the test remains blue, a second coupling is recommended.

3. Washing:

  • Wash the resin with DMF (3 x 1 minute) to remove excess reagents.

Protocol 3: Cleavage and Deprotection of Tryptophan-Containing Peptides

1. Resin Preparation:

  • After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3 x 1 minute) and dry under vacuum for at least 1 hour.

2. Cleavage:

  • Prepare a cleavage cocktail. A common cocktail for tryptophan-containing peptides is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_Cell T-Cell Proliferation Tryptophan->T_Cell Required for Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to IDO1->Kynurenine Produces N_Me_Trp N-alpha-methyl-Tryptophan (e.g., in a peptide) N_Me_Trp->IDO1 Inhibits Immune_Suppression->T_Cell Inhibits

A Researcher's Guide to Fmoc-N-alpha-methyl-L-tryptophan: Purity Comparison and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the purity of reagents is paramount. Fmoc-N-alpha-methyl-L-tryptophan, a key building block in the synthesis of complex peptides, is no exception. Impurities can lead to the formation of undesirable side products, complicating purification and potentially compromising the biological activity of the final peptide.[1] This guide provides a comparative overview of commercially available Fmoc-N-alpha-methyl-L-tryptophan, focusing on purity, and outlines a detailed experimental protocol for in-house verification.

Supplier Purity Comparison

Sourcing high-purity Fmoc-N-alpha-methyl-L-tryptophan is a critical first step in peptide synthesis. While many suppliers offer this reagent, the stated purity levels and the analytical methods used for determination can vary. A thorough evaluation of supplier-provided data, such as Certificates of Analysis (CofA), is essential. The following table summarizes purity information for Fmoc-N-alpha-methyl-L-tryptophan and related derivatives from various suppliers. It is important to note that this data is based on publicly available information and may not reflect the specific lot you receive. Always refer to the lot-specific CofA for the most accurate information.

Supplier/Product NameCAS NumberStated PurityAnalytical Method
Chem-Impex: Nα-Fmoc-Nin-methyl-L-tryptophan1334509-86-2≥ 99.5%Chiral HPLC
Sigma-Aldrich: N-Fmoc-1-methyl-L-tryptophan1334509-86-295%Not specified
Chem-Impex: Nα-Fmoc-Nα-Me-Nin-Boc-L-tryptophan197632-75-0≥ 95%HPLC
Sigma-Aldrich: Fmoc-N-Me-Trp(Boc)-OH Novabiochem®197632-75-0≥97.0%HPLC
Aralez Bio: Fmoc-N-methyl-L-tryptophan112913-63-095%Not specified

Note: The purity of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS).[1] Even seemingly high HPLC purity values may not reveal the full impurity profile, which can include enantiomeric impurities, dipeptides, and β-alanyl impurities.[2] Therefore, rigorous evaluation beyond the headline purity figure is recommended.

Experimental Protocol: HPLC Purity Analysis

In-house verification of purity is a crucial quality control step. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for assessing the purity of Fmoc-amino acids.[1][3][4] The following protocol provides a general framework for the reversed-phase HPLC analysis of Fmoc-N-alpha-methyl-L-tryptophan.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-N-alpha-methyl-L-tryptophan standard and samples

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm or 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound and any impurities.

  • Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.[1]

Visualizing the Workflow

To better understand the process of supplier evaluation and product analysis, the following diagrams illustrate the key workflows.

Supplier_Evaluation_Workflow cluster_sourcing Sourcing & Initial Screening cluster_analysis In-house Verification cluster_decision Decision & Qualification s1 Identify Potential Suppliers s2 Request Certificates of Analysis (CofA) s1->s2 s3 Review Stated Purity and Analytical Methods s2->s3 a1 Procure Samples s3->a1 Select Promising Suppliers a2 Perform HPLC Purity Analysis a1->a2 a3 Characterize Impurities (if necessary) a2->a3 Purity Below Threshold d1 Compare Purity Data a2->d1 a3->d1 d2 Assess Cost and Availability d1->d2 d3 Qualify Supplier d2->d3

Caption: Workflow for the evaluation and qualification of Fmoc-N-alpha-methyl-L-tryptophan suppliers.

HPLC_Analysis_Workflow prep Sample Preparation (1 mg/mL in 50:50 ACN/H2O) inject Injection into HPLC System prep->inject separation Reversed-Phase C18 Column Separation inject->separation detection UV Detection (220/254 nm) separation->detection analysis Data Analysis (Peak Integration & Purity Calculation) detection->analysis report Generate Purity Report analysis->report

Caption: Experimental workflow for the HPLC purity analysis of Fmoc-N-alpha-methyl-L-tryptophan.

Potential Side Reactions in Peptide Synthesis

It is crucial to be aware of potential side reactions involving tryptophan derivatives during solid-phase peptide synthesis (SPPS). The indole side chain of tryptophan can be susceptible to modification. For instance, alkylation of the indole nucleus has been observed as a side-reaction, which can be influenced by the choice of scavengers and the position of the tryptophan residue in the peptide sequence.[5][6] Careful selection of protecting groups and cleavage conditions is necessary to minimize such unwanted modifications.

By carefully selecting suppliers based on robust purity data and implementing rigorous in-house quality control, researchers can ensure the integrity of their synthetic peptides and the reliability of their scientific outcomes.

References

N-Methyl-Tryptophan Containing Peptides: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in optimizing their therapeutic potential. The incorporation of N-methyl-tryptophan represents a key chemical modification aimed at improving the pharmacological properties of peptides. This guide provides an objective comparison of the biological activity of N-methyl-tryptophan containing peptides against their non-methylated counterparts, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

The N-methylation of a peptide backbone, a seemingly subtle addition of a methyl group to an amide nitrogen, can profoundly alter a peptide's physicochemical properties. This modification is particularly significant for tryptophan-containing peptides, given the crucial role of the tryptophan residue in many biological interactions. N-methylation can lead to enhanced metabolic stability, improved cell permeability, and altered receptor binding affinity and selectivity, collectively contributing to a more favorable pharmacokinetic and pharmacodynamic profile.

Quantitative Comparison of Biological Activities

The introduction of an N-methyl group to a tryptophan residue within a peptide can lead to significant improvements in its biological activity and stability. The following tables summarize quantitative data comparing N-methylated peptides with their non-methylated analogs.

Peptide/AnalogModificationAssayKey Metric (IC50/Ki in nM)Fold ChangeReference
Somatostatin Antagonist Unmodifiedsst5 Receptor Binding>1000-
N-Me-Lys(9) (analogue 5)sst5 Receptor Binding5.98>167[1]
177Lu-RM2 L-Trp8GRPR Affinity (PC-3)1.8 ± 0.4-[2]
177Lu-AMTG α-Me-L-Trp8GRPR Affinity (PC-3)1.3 ± 0.31.4[2]
177Lu-RM2 L-Trp8GRPR Affinity (T-47D)2.0 ± 0.5-[2]
177Lu-AMTG α-Me-L-Trp8GRPR Affinity (T-47D)1.1 ± 0.21.8[2]

Table 1: Comparative Receptor Binding Affinity. N-methylation can significantly enhance the binding affinity of peptides for their target receptors. While the somatostatin antagonist example involves N-methylation of lysine, it illustrates the potential for this modification to dramatically improve receptor interaction. The 177Lu-RM2 analog with α-methyl-L-tryptophan shows a modest but favorable increase in affinity for the Gastrin-Releasing Peptide Receptor (GRPR).

Peptide/AnalogModificationMatrixHalf-life (t½) / % IntactFold Increase in StabilityReference
177Lu-RM2 L-Trp8Human Plasma (in vitro, 72h)38.7 ± 9.3% intact-[2]
177Lu-AMTG α-Me-L-Trp8Human Plasma (in vitro, 72h)77.7 ± 8.7% intact~2.0[2]
177Lu-RM2 L-Trp8Murine Plasma (in vivo, 30 min)11.4 ± 3.7% intact-[2]
177Lu-AMTG α-Me-L-Trp8Murine Plasma (in vivo, 30 min)92.9 ± 0.7% intact~8.1[2]

Table 2: Comparative In Vitro and In Vivo Stability. The substitution of L-tryptophan with α-methyl-L-tryptophan in the GRPR ligand 177Lu-RM2 results in a substantial improvement in stability against enzymatic degradation in both human and murine plasma.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are protocols for key experiments used to evaluate the biological activity of N-methyl-tryptophan containing peptides.

In Vitro Peptide Stability Assay

This assay assesses the stability of a peptide in the presence of biological fluids, such as plasma or serum, which contain proteolytic enzymes.

Materials:

  • Test peptide (N-methylated and non-methylated)

  • Human or animal plasma/serum

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid)

  • Phosphate-buffered saline (PBS)

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Incubation: Dissolve the test peptides in a suitable buffer (e.g., PBS) to a known concentration. Add the peptide solution to pre-warmed plasma or serum to achieve the desired final concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Enzyme Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life (t½) of the peptide.

Receptor Binding Assay

This assay measures the affinity of a peptide for its specific receptor.

Materials:

  • Cell line or tissue homogenate expressing the target receptor

  • Radiolabeled ligand (for competition assays) or labeled test peptides

  • Unlabeled test peptides (N-methylated and non-methylated)

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or appropriate detector for the label

Procedure:

  • Reaction Setup: In a microplate, combine the receptor source, the labeled ligand (at a fixed concentration), and varying concentrations of the unlabeled test peptides.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Detection: Measure the amount of labeled ligand bound to the filters using a scintillation counter or other appropriate detector.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test peptide. The data is then fitted to a one-site competition model to determine the IC50 value, which can be converted to the inhibition constant (Ki).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to evaluate the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier or the blood-brain barrier.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Test peptides (N-methylated and non-methylated) dissolved in a suitable buffer

  • Acceptor buffer

  • Plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Assay Setup: Add the test peptide solution to the donor wells and the acceptor buffer to the acceptor wells.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) to allow for peptide diffusion.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a plate reader (for UV-active peptides) or LC-MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and time is the incubation time.

Signaling Pathways and Experimental Workflows

The biological effects of N-methyl-tryptophan containing peptides are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

Signaling_Pathway_SSTR5 cluster_membrane Cell Membrane SSTR5 SSTR5 Gi Gi SSTR5->Gi Activates Somatostatin_Analog Somatostatin Analog (N-Me-Trp containing) Somatostatin_Analog->SSTR5 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Hormone Synthesis) CREB->Gene_Transcription Regulates

Figure 1. SSTR5 Signaling Pathway.

Caption: Activation of the somatostatin receptor subtype 5 (SSTR5) by an N-methyl-tryptophan containing analog leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), resulting in decreased cAMP levels and downstream effects on gene transcription.

IDO1_Inhibition_Workflow cluster_workflow IDO1 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (IDO1, Tryptophan, N-Me-Trp Peptide) start->prepare_reagents incubation Incubate at 37°C prepare_reagents->incubation stop_reaction Stop Reaction (e.g., with TCA) incubation->stop_reaction quantify_kynurenine Quantify Kynurenine (HPLC or Spectrophotometry) stop_reaction->quantify_kynurenine data_analysis Data Analysis (Calculate IC50) quantify_kynurenine->data_analysis end End data_analysis->end

Figure 2. IDO1 Inhibition Workflow.

Caption: A typical experimental workflow for determining the inhibitory activity of an N-methyl-tryptophan containing peptide against the enzyme Indoleamine 2,3-dioxygenase (IDO1).

mTOR_Signaling Tryptophan Tryptophan mTORC1 mTORC1 Tryptophan->mTORC1 Activates IDO1 IDO1 IDO1->Tryptophan Depletes N_Me_Trp N-Methyl-Tryptophan Peptide N_Me_Trp->IDO1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Figure 3. mTOR Signaling Regulation.

Caption: N-methyl-tryptophan containing peptides can inhibit IDO1, preventing tryptophan depletion and thereby maintaining the activation of the mTORC1 pathway, which promotes protein synthesis and inhibits autophagy.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-alpha-methyl-L-tryptophan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Fmoc-N-alpha-methyl-L-tryptophan. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Fmoc-N-alpha-methyl-L-tryptophan is a chemical used in peptide synthesis. While it is not classified as a hazardous substance under OSHA or Regulation (EC) No. 1272/2008, it is crucial to handle and dispose of it with care to minimize any potential environmental impact and ensure a safe laboratory environment.[1][2] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Personal Protective Equipment (PPE) and Handling

Before handling Fmoc-N-alpha-methyl-L-tryptophan for disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Gloves: Inspect gloves prior to use and use a proper removal technique to avoid skin contact.[2]

  • Eye Protection: Safety glasses or goggles should be worn.[1]

  • Lab Coat: A lab coat or other protective clothing is recommended to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a particle respirator.[3]

Always handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of Fmoc-N-alpha-methyl-L-tryptophan is to engage a licensed professional waste disposal service.[3] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

For Solid Waste:

  • Collection: Carefully sweep up any solid Fmoc-N-alpha-methyl-L-tryptophan waste.

  • Containment: Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.[1][2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Professional Disposal: Arrange for a licensed professional waste disposal company to collect and dispose of the chemical waste in accordance with all applicable regulations.

For Contaminated Materials:

  • Packaging: Any materials, such as filter paper or gloves, that have come into contact with Fmoc-N-alpha-methyl-L-tryptophan should be considered contaminated.

  • Disposal: Dispose of contaminated packaging and materials as unused product in the same manner as the chemical itself.[3]

Spill Response:

In the event of a spill, the area should be evacuated if necessary.[3] For a small spill, sweep up the material and place it in a suitable container for disposal.[1] For a large spill, sweep or shovel the material into a suitable container for disposal.[1] It is critical to prevent the product from entering drains.[1][2][4][5]

Quantitative Data Summary

While specific quantitative limits for disposal are not provided in the safety data sheets, the following information is pertinent for safe handling and storage prior to disposal.

ParameterValueSource Citation
Recommended Storage Temp.2 – 8 °C[5]
Incompatible MaterialsStrong oxidizing reagents, Strong acids[1]
Hazardous Decomp. ProductsOxides of carbon (CO, CO2) and nitrogen (NOx)[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of Fmoc-N-alpha-methyl-L-tryptophan.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Solid Waste or Contaminated Materials B->C D Place in a Labeled, Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Incompatible Materials E->F G Contact Licensed Waste Disposal Service F->G H Chemical Incineration (Preferred Method) G->H

Caption: Disposal workflow for Fmoc-N-alpha-methyl-L-tryptophan.

References

Personal protective equipment for handling Fmoc-Nalpha-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Nalpha-methyl-L-tryptophan

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under OSHA or GHS guidelines, it is recommended to handle all chemicals with caution.[1][2][3] Potential health effects include respiratory tract irritation if inhaled, and possible irritation upon contact with skin or eyes.[1][4] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential.

The recommended PPE for handling this compound, particularly in its solid, powdered form, is summarized below.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be equipped with side shields conforming to EN166 standards.[1]
Hand Protection GlovesDisposable nitrile gloves are recommended.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection Lab CoatA standard laboratory coat is required to protect clothing and skin.[6] For procedures with a higher risk of splashing, a chemical-resistant apron may be used.[5]
Respiratory Protection RespiratorUse a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or if dust formation is likely.[1]
Operational and Disposal Plans

Proper handling and disposal are critical to maintaining a safe laboratory environment. Follow these procedural steps to minimize exposure and prevent contamination.

Handling and Storage:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation by working in a chemical fume hood or a well-ventilated area.[1]

  • Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from strong oxidizing agents and strong acids.[1]

Spill Response:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Large Spills: Shovel the material into a suitable, labeled container for disposal. Prevent the product from entering drains.[1]

  • Ensure personal protective equipment is worn during all cleanup activities.[1]

Disposal Plan:

  • Dispose of waste residues and contaminated packaging in accordance with federal, state, and local environmental control regulations.[1]

  • Do not dispose of the chemical down the drain.[1][2]

First Aid Procedures

In the event of exposure, follow these immediate first aid measures:

  • General Advice: Consult a physician and provide them with this safety information.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1][2]

  • Eye Contact: Immediately flush eyes with water for several minutes as a precaution.[1][2]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]

Chemical and Physical Properties
PropertyValue
Chemical Formula C27H24N2O4
Synonyms N-Fmoc-N-methyl-L-tryptophan
CAS Number 112913-63-0
Appearance Off-white powder
Stability Stable under recommended storage conditions.[1]
Acute Toxicity No data available
Chronic Toxicity No data available
Carcinogenicity No component of this product is identified as a carcinogen by IARC.[2]

Standard Operating Procedure Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Disposal cluster_final 4. Final Steps A Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) B Prepare Work Area (Ensure fume hood is operational) A->B C Retrieve this compound from storage B->C Proceed to handling D Weigh the required amount inside the fume hood C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F Procedure complete G Segregate and label all chemical waste F->G H Dispose of waste according to institutional and local regulations G->H I Doff Personal Protective Equipment H->I Waste secured J Wash hands thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.